molecular formula C7H9NO2S B1630424 Ethyl 2-methylthiazole-4-carboxylate CAS No. 6436-59-5

Ethyl 2-methylthiazole-4-carboxylate

Cat. No.: B1630424
CAS No.: 6436-59-5
M. Wt: 171.22 g/mol
InChI Key: QWWPUBQHZFHZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methylthiazole-4-carboxylate>

Properties

IUPAC Name

ethyl 2-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-11-5(2)8-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWPUBQHZFHZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303668
Record name Ethyl 2-methylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6436-59-5
Record name 6436-59-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-methylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methyl-1,3-thiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Core in Modern Chemistry

The 1,3-thiazole ring is a privileged scaffold in medicinal and materials chemistry. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of a wide array of functional molecules. From its presence in the essential vitamin B1 (Thiamine) to its role in blockbuster drugs, the thiazole nucleus is of paramount importance.[1][2] Ethyl 2-methylthiazole-4-carboxylate, the subject of this guide, is a valuable building block, utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals, and also finds application as a specialized flavoring agent. This document provides an in-depth guide to its synthesis, focusing on the robust and widely adopted Hantzsch thiazole synthesis pathway. We will explore the underlying mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding reaction.

Primary Synthesis Pathway: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains the most reliable and versatile method for constructing the thiazole ring.[3] The core of this reaction is the condensation of an α-halocarbonyl compound with a thioamide. For our target molecule, this compound, this translates to the reaction between a suitable ethyl halopyruvate and thioacetamide.

Causality of Reagent Selection
  • Thioacetamide (CH₃CSNH₂): This reagent serves as the source for two key atoms in the final thiazole ring: the sulfur atom (S1) and the carbon atom at position 2 (C2), along with its methyl substituent. Its nucleophilic sulfur is crucial for initiating the reaction.

  • Ethyl Bromopyruvate (BrCH₂COCO₂Et) or Ethyl 2-chloroacetoacetate: These α-haloketoesters provide the C4, C5, and nitrogen-adjacent C=O group of the initial acyclic intermediate. Ethyl bromopyruvate is often preferred due to the better leaving group ability of bromide compared to chloride, potentially leading to faster reaction rates. The ester group at the ultimate C4 position is a key functional handle for further synthetic modifications.

Reaction Mechanism: A Stepwise Elucidation

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic substitution, cyclization, and dehydration.[4][5] Understanding this sequence is critical for troubleshooting and optimization.

  • Nucleophilic Attack (S_N2): The reaction initiates with the sulfur atom of thioacetamide acting as a potent nucleophile, attacking the electrophilic α-carbon of ethyl bromopyruvate. This displaces the bromide ion in a classic S_N2 reaction, forming an S-alkylated intermediate, an isothioamide salt.

  • Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then performs a nucleophilic attack on the adjacent ketone carbonyl carbon. This intramolecular condensation forms a five-membered heterocyclic ring, a thiazoline alcohol intermediate.

  • Dehydration to Aromatization: The final step is the acid- or base-facilitated dehydration (elimination of a water molecule) of the thiazoline alcohol. This elimination step is the driving force for the formation of the stable, aromatic thiazole ring system.

The entire mechanistic pathway is visualized in the diagram below.

Caption: Hantzsch synthesis pathway for the target molecule.

Experimental Protocol: A Validated Approach

This protocol is a synthesis of methodologies reported for analogous Hantzsch reactions, particularly those involving the reaction of thioamides with α-halo ketoesters.[6][7]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
Ethyl bromopyruvate195.021.0Lachrymatory, handle in a fume hood.
Thioacetamide75.131.1Use a slight excess to ensure full conversion.
Ethanol (Absolute)46.07SolventAnhydrous conditions are preferred.
Triethylamine (Optional)101.191.2Base catalyst to facilitate dehydration.
Saturated NaHCO₃ soln.--For work-up.
Anhydrous MgSO₄120.37-Drying agent.
Ethyl Acetate88.11-Extraction solvent.
Hexanes--Recrystallization/Chromatography solvent.

Step-by-Step Procedure

Workflow start Start dissolve 1. Dissolve Thioacetamide in absolute Ethanol in a round-bottom flask. start->dissolve add_bromo 2. Add Ethyl Bromopyruvate dropwise to the stirred solution at room temperature. dissolve->add_bromo reflux 3. Heat the mixture to reflux (approx. 78 °C) for 3-5 hours. Monitor reaction by TLC. add_bromo->reflux cool 4. Cool the reaction mixture to room temperature. reflux->cool evaporate 5. Remove Ethanol under reduced pressure using a rotary evaporator. cool->evaporate extract 6. Redissolve residue in Ethyl Acetate and wash with saturated NaHCO3 solution, then brine. evaporate->extract dry 7. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. extract->dry purify 8. Purify the crude product by silica gel chromatography or recrystallization from an Ethyl Acetate/Hexanes mixture. dry->purify end End Product purify->end

Caption: Experimental workflow for Hantzsch synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioacetamide (1.1 eq). Dissolve it in a suitable volume of absolute ethanol (e.g., 5-10 mL per gram of thioacetamide).

  • Addition of α-Haloketone: While stirring at room temperature, add ethyl bromopyruvate (1.0 eq) dropwise to the solution. An initial exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After cooling the mixture to room temperature, concentrate the solution under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any HBr formed) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel to afford the pure this compound.

Field-Proven Insights & Trustworthiness
  • Why a slight excess of thioacetamide? Using a small excess (10-20 mol%) of the thioamide component ensures that the more expensive α-haloketoester is fully consumed, maximizing the yield based on the limiting reagent.

  • The Role of a Base: While the reaction can proceed without a catalyst, the final dehydration step can be slow. Adding a non-nucleophilic base like triethylamine after the initial reflux can facilitate the elimination of water and drive the reaction to completion, potentially reducing reaction times.[8]

  • Solvent Choice: Ethanol is a common and effective solvent, as it readily dissolves the reactants and allows for a convenient reflux temperature. Acetonitrile is another excellent choice and is often used in industrial preparations.[8]

  • Self-Validating Protocol: The progress of the reaction is easily monitored by TLC, allowing for real-time assessment. The disappearance of the ethyl bromopyruvate spot and the appearance of a new, more polar product spot confirms the reaction is proceeding as expected. The final product's identity and purity are confirmed by standard analytical techniques (see Characterization section).

Alternative Synthesis Strategies

While the Hantzsch synthesis is the workhorse method, other routes have been reported for synthesizing 4-carboxy-substituted thiazoles. One notable alternative involves the condensation of ethyl isocyanoacetate with thiono esters .[9] This method can be effective for certain substitution patterns but is generally less common for this specific target molecule due to the ready availability of the Hantzsch precursors.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

PropertyExpected Value
Appearance White to pale yellow solid
Melting Point 54-58 °C
Molecular Formula C₇H₉NO₂S
Molar Mass 171.22 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0 (s, 1H, thiazole H-5), ~4.4 (q, 2H, -OCH₂CH₃), ~2.7 (s, 3H, thiazole -CH₃), ~1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~162 (Ester C=O), ~158 (Thiazole C-2), ~148 (Thiazole C-4), ~125 (Thiazole C-5), ~61 (-OCH₂CH₃), ~19 (Thiazole -CH₃), ~14 (-OCH₂CH₃)

Note: NMR chemical shifts are predicted based on analogous structures and standard chemical shift tables. Actual values may vary slightly.

Safety and Handling

  • Ethyl bromopyruvate is a potent lachrymator and irritant. It must be handled in a well-ventilated chemical fume hood at all times, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Thioacetamide is a suspected carcinogen and should be handled with care, avoiding inhalation of dust and skin contact.

  • Standard laboratory safety procedures should be followed throughout the synthesis.

References

Spectroscopic Characterization of Ethyl 2-methylthiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylthiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its thiazole core is a key structural motif in numerous biologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data is a combination of experimentally confirmed values for analogous structures and expertly predicted values based on established spectroscopic principles.

Chemical Structure and Key Features

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural features include:

  • Aromatic Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen, contributing to the molecule's aromaticity and providing a distinct electronic environment.

  • Ethyl Ester Group: Comprising a carbonyl group (C=O) and an ethoxy group (-OCH₂CH₃), this functional group is readily identifiable by its characteristic spectroscopic signals.

  • Methyl Group: A simple alkyl substituent on the thiazole ring.

The interplay of these features dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10Singlet1HH-5 (thiazole ring)
~4.40Quartet2H-OCH₂ CH₃
~2.75Singlet3H2-CH₃ (thiazole ring)
~1.40Triplet3H-OCH₂CH₃

Interpretation and Rationale:

  • Thiazole Proton (H-5): The proton at the 5-position of the thiazole ring is expected to be the most deshielded aromatic proton due to the electron-withdrawing effect of the adjacent ester group and the nitrogen atom. Its singlet multiplicity arises from the absence of adjacent protons.

  • Ethyl Ester Protons: The methylene protons (-OCH₂ CH₃) are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-OCH₂CH₃ ) appear as a triplet, coupled to the two methylene protons.

  • Methyl Protons (2-CH₃): The protons of the methyl group at the 2-position of the thiazole ring are in a relatively shielded environment and are expected to appear as a sharp singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (δ = 0.00 ppm).

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165.0C =O (ester)
~162.0C -2 (thiazole ring)
~148.0C -4 (thiazole ring)
~128.0C -5 (thiazole ring)
~61.0-OCH₂ CH₃
~19.02-CH₃ (thiazole ring)
~14.0-OCH₂CH₃

Interpretation and Rationale:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms.

  • Thiazole Carbons: The chemical shifts of the thiazole ring carbons are influenced by the heteroatoms and substituents. C-2 and C-4 are typically more deshielded than C-5.

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂ CH₃) is deshielded by the adjacent oxygen, while the methyl carbon (-OCH₂CH₃ ) is in a more shielded, aliphatic region.

  • Methyl Carbon (2-CH₃): The methyl carbon attached to the thiazole ring will have a characteristic chemical shift in the aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize a 125 MHz NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Molecular Structure with NMR Assignments

Caption: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2980-2850MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1600-1450Medium-WeakC=C and C=N stretches (thiazole ring)
~1250-1000StrongC-O stretch (ester)

Interpretation and Rationale:

  • C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the ester carbonyl group, typically appearing around 1720 cm⁻¹.[1]

  • C-H Stretches: Aromatic C-H stretches appear at higher wavenumbers (>3000 cm⁻¹) compared to aliphatic C-H stretches (<3000 cm⁻¹).

  • Thiazole Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the thiazole ring will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibrations of the ester group typically result in strong absorptions in the 1250-1000 cm⁻¹ region.[1]

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a good quality spectrum.

  • Data Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
171[M]⁺ (Molecular Ion)
142[M - C₂H₅]⁺
126[M - OC₂H₅]⁺
98[M - COOC₂H₅]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (171.22 g/mol ).

  • Fragmentation Pattern: The fragmentation of ethyl esters is well-characterized.[2] Common fragmentation pathways include:

    • Loss of an ethyl radical (•C₂H₅): This results in a fragment with m/z 142.

    • Loss of an ethoxy radical (•OC₂H₅): This leads to the formation of a stable acylium ion at m/z 126.

    • Loss of the entire ethyl carboxylate group (•COOC₂H₅): This would produce a fragment corresponding to the 2-methylthiazole cation at m/z 98.

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Separation: Inject the sample into the GC. The compound will be separated from any impurities based on its boiling point and affinity for the GC column.

  • MS Analysis: As the compound elutes from the GC column, it enters the MS ion source where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Fragmentation Pathway Diagram

G M [M]⁺ m/z = 171 F1 [M - C₂H₅]⁺ m/z = 142 M->F1 - •C₂H₅ F2 [M - OC₂H₅]⁺ m/z = 126 M->F2 - •OC₂H₅ F3 [M - COOC₂H₅]⁺ m/z = 98 M->F3 - •COOC₂H₅

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the structural characterization of this compound. The predicted NMR, IR, and MS data, based on established chemical principles and analysis of analogous structures, offer a robust framework for researchers in the identification and quality control of this important heterocyclic compound. The provided experimental protocols outline the standard methodologies for acquiring high-quality spectroscopic data.

References

Physical and chemical properties of Ethyl 2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-methylthiazole-4-carboxylate

Abstract

This compound is a heterocyclic compound featuring a core thiazole ring, a structure of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its essential physicochemical and spectroscopic properties, details established synthetic and purification protocols, outlines its reactivity and stability, and discusses its applications, particularly as a building block in pharmaceutical development. The information herein is intended to serve as a foundational resource for researchers, chemists, and professionals in drug discovery and chemical synthesis.

Core Physicochemical Properties

This compound is a brownish-orange crystalline powder at room temperature.[1] Its core structure consists of a five-membered thiazole ring substituted with a methyl group at the 2-position and an ethyl carboxylate group at the 4-position. This arrangement of functional groups dictates its solubility, reactivity, and utility as a synthetic intermediate.

A summary of its key identifiers and physical properties is presented below for quick reference.

PropertyValueSource(s)
IUPAC Name ethyl 2-methyl-1,3-thiazole-4-carboxylate[2]
Synonyms 2-Methylthiazole 4-carboxylic acid ethyl ester[3]
CAS Number 6436-59-5[1][3]
Molecular Formula C₇H₉NO₂S[1][3]
Molecular Weight 171.22 g/mol [1][2][3]
Appearance Brownish orange crystalline powder[1]
Melting Point 54-58 °C[1][3]
Purity ≥ 97% (GC)[1][3]
SMILES String CCOC(=O)c1csc(C)n1[3]
InChI Key QWWPUBQHZFHZSF-UHFFFAOYSA-N[3]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for the verification of the identity and purity of a chemical compound. The key spectral features of this compound are consistent with its structure, providing a reliable fingerprint for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this exact molecule are not publicly available in the search results, typical chemical shifts for analogous structures, such as Ethyl 2-amino-4-methylthiazole-5-carboxylate, can provide insight.[4] For this compound, one would expect:

  • ¹H NMR: A singlet for the thiazole ring proton (C5-H), a quartet and a triplet for the ethyl ester group (–OCH₂CH₃), and a singlet for the methyl group (C2-CH₃).

  • ¹³C NMR: Resonances corresponding to the carbonyl carbon of the ester, the aromatic carbons of the thiazole ring, the methylene and methyl carbons of the ethyl group, and the methyl carbon at the C2 position.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

  • A strong C=O stretching vibration from the ethyl ester group.

  • C=N and C=C stretching vibrations characteristic of the thiazole ring.

  • C-H stretching and bending vibrations from the alkyl groups. An ATR-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument, confirming its functional group composition.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) would correspond to the molecular weight of 171.22 g/mol .[1][2][3]

Chemical Synthesis and Purification

The synthesis of substituted thiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a primary and versatile method. This pathway involves the condensation reaction between a thioamide and an α-haloketone or α-halo ester.

Conceptual Synthetic Pathway: Hantzsch Thiazole Synthesis

The synthesis of this compound can be conceptually understood through the Hantzsch synthesis. This involves the reaction of thioacetamide (providing the C2-methyl and sulfur components) with an ethyl 2-halo-3-oxobutanoate derivative.

Hantzsch_Synthesis Reactant1 Thioacetamide Intermediate Condensation Intermediate Reactant1->Intermediate + Reactant2 Ethyl 2-halo-3-oxobutanoate Reactant2->Intermediate Product This compound Intermediate->Product Cyclization & Aromatization

Caption: Conceptual Hantzsch synthesis pathway.

Detailed Experimental Protocol: One-Pot Synthesis of a Related Thiazole

While a specific protocol for the title compound is not detailed in the provided search results, a highly relevant and efficient one-pot synthesis for the structurally similar Ethyl 2-amino-4-methylthiazole-5-carboxylate has been reported, which demonstrates the principles involved.[4]

Objective: To synthesize Ethyl 2-amino-4-methylthiazole-5-carboxylate from commercially available starting materials.[4]

Methodology:

  • Halogenation: To a mixture of ethyl acetoacetate (1.0 equiv.) in a water/THF solvent system cooled to below 0°C, add N-bromosuccinimide (NBS) (1.2 equiv.).[4]

    • Causality: NBS is a convenient and effective brominating agent for the active methylene group of the β-keto ester, forming the required α-halo ester intermediate in situ.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting ethyl acetoacetate is consumed.[4]

  • Thiazole Formation: Add thiourea (1.0 equiv.) to the mixture and heat to 80°C for 2 hours.[4]

    • Causality: The thiourea acts as the nucleophile, attacking the brominated carbon, and also provides the nitrogen and sulfur atoms for the thiazole ring. Heating drives the condensation and subsequent cyclization.

  • Work-up and Isolation: After cooling, filter the mixture. Add aqueous ammonia to the filtrate to precipitate the product.[4]

  • Purification: Collect the resulting yellow solid by filtration, wash thoroughly with water, and recrystallize from ethyl acetate to yield the pure target compound.[4]

    • Self-Validation: The purity of the final product should be confirmed by measuring its melting point and acquiring spectroscopic data (NMR, IR, MS) to compare against known standards.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_analysis Validation Start Combine Ethyl Acetoacetate, Water, THF Add_NBS Add NBS at <0°C Start->Add_NBS Stir Stir at RT for 2h (Monitor by TLC) Add_NBS->Stir Add_Thiourea Add Thiourea Stir->Add_Thiourea Heat Heat to 80°C for 2h Add_Thiourea->Heat Cool Cool to RT Heat->Cool Filter1 Filter Mixture Cool->Filter1 Precipitate Add NH₃·H₂O to Filtrate Filter1->Precipitate Filter2 Filter Product Precipitate->Filter2 Wash Wash with H₂O Filter2->Wash Recrystallize Recrystallize from Ethyl Acetate Wash->Recrystallize Analysis Confirm Structure & Purity (MP, NMR, IR, MS) Recrystallize->Analysis

Caption: Workflow for synthesis and purification.

Applications in Research and Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active agents.[5] this compound serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential.

  • Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceuticals where the thiazole structure can be key to biological activity and efficacy.[1] Thiazole derivatives have been investigated for a wide range of therapeutic areas, including the treatment of allergies, hypertension, inflammation, and infections.[4]

  • Anticancer Research: Thiazole carboxylate derivatives are being investigated for potential as antineoplastic agents.[4][6] The scaffold can be elaborated to create compounds that exhibit cytotoxic effects against various cancer cell lines.[5]

  • Flavor and Fragrance Industry: Beyond pharmaceuticals, this compound is utilized as a flavoring agent in food products, imparting savory and umami notes.[1] Its aromatic profile also makes it suitable for use in specialty fragrances.[1]

  • Agrochemicals: It can serve as an intermediate in the synthesis of agrochemicals, such as pesticides and herbicides.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. Based on available safety data, it is considered hazardous.[7]

Hazard Identification:

  • Causes skin irritation (Skin Corrosion/Irritation, Category 2).[7]

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2).[7]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[7]

Recommended Precautions:

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[7] Ensure eyewash stations and safety showers are accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[7]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][8]

    • Respiratory Protection: Avoid breathing dust.[7] Under normal conditions with adequate ventilation, respiratory protection may not be required.[7]

  • Handling: Wash hands and any exposed skin thoroughly after handling.[7] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed.[1][7] Recommended storage temperature is between 0-8 °C.[1]

References

Crystal structure of Ethyl 2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of Ethyl 2-methylthiazole-4-carboxylate

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. While a definitive, publicly available crystal structure for this specific compound is not available as of early 2026, this document outlines the critical experimental procedures and theoretical considerations necessary for its elucidation. We will leverage data from structurally similar molecules to predict and understand the potential solid-state architecture of this important heterocyclic compound.

Introduction to this compound

This compound (C₇H₉NO₂S) is a versatile heterocyclic compound with a molecular weight of 171.22 g/mol .[1][2] Its thiazole core is a key pharmacophore in numerous pharmaceutical agents, and the molecule itself serves as a valuable intermediate in the synthesis of more complex drugs and agrochemicals.[3] Additionally, it finds applications in the flavor and fragrance industry.[3]

Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for controlling the physicochemical properties of a substance, such as solubility, stability, and bioavailability. This guide will provide the scientific rationale and a detailed protocol for determining this crucial information for this compound.

Experimental Workflow for Crystal Structure Determination

The process of determining a crystal structure is a meticulous one, requiring careful planning and execution at each stage. The following workflow represents a robust methodology for obtaining high-quality single crystals and subsequently elucidating the atomic arrangement within them.

G cluster_synthesis Synthesis & Purification cluster_crystal Single Crystal Growth cluster_xray Single-Crystal X-ray Diffraction (SC-XRD) s1 Synthesis of Ethyl 2-methylthiazole-4-carboxylate s2 Purification (e.g., Recrystallization, Column Chromatography) s1->s2 c1 Selection of Solvents s2->c1 c2 Crystallization Technique (e.g., Slow Evaporation, Vapor Diffusion) c1->c2 c3 Harvesting & Mounting c2->c3 x1 Data Collection on Diffractometer c3->x1 x2 Structure Solution & Refinement x1->x2 x3 Validation & Analysis x2->x3

Caption: Workflow for Crystal Structure Determination.

Synthesis and Purification

Protocol:

  • Synthesis: While various synthetic routes exist for thiazole derivatives, a common approach involves the Hantzsch thiazole synthesis. This would typically involve the reaction of a thioamide (in this case, thioacetamide) with an α-haloketone (ethyl bromopyruvate).

  • Purification: The crude product must be purified to ensure that the resulting crystals are of the target compound. This is critical as impurities can inhibit crystallization or co-crystallize, leading to erroneous results.

    • Rationale: Column chromatography is effective for removing soluble impurities with different polarities. Recrystallization from a suitable solvent system is then used to achieve high purity, ideally >99%. The choice of solvent is critical and is often determined empirically.

Single Crystal Growth

Protocol:

  • Solvent Screening: A range of solvents of varying polarities (e.g., ethanol, ethyl acetate, hexane, dichloromethane, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow it to precipitate upon cooling.

  • Crystallization Method:

    • Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble (the "anti-solvent"). The vapor of the volatile solvent slowly diffuses into the anti-solvent, causing the compound to crystallize.

    • Rationale: The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice. Rapid precipitation leads to amorphous solids or poorly-diffracting microcrystals. Slow crystal growth is the key to obtaining crystals suitable for SC-XRD.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. A modern CCD or CMOS detector collects the diffraction pattern as the crystal is rotated.

    • Rationale: Low temperature data collection improves the quality of the diffraction data by reducing atomic thermal motion, leading to a more precise determination of atomic positions and bond lengths.

  • Structure Solution and Refinement:

    • The collected diffraction data is used to determine the unit cell dimensions and space group.

    • Initial atomic positions are determined using direct methods or Patterson methods.

    • This initial model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Predicted Structural Features of this compound

In the absence of an experimentally determined structure, we can infer potential intermolecular interactions by examining the crystal structures of similar molecules. The molecular structure contains several features that can participate in non-covalent interactions, which are crucial in dictating the crystal packing.[4][5]

G cluster_mol Molecular Structure cluster_interactions Potential Intermolecular Interactions mol This compound Molecule h_bond C-H···O Hydrogen Bonds (Ester carbonyl as acceptor) mol->h_bond Ester Group pi_stack π-π Stacking (Thiazole ring interactions) mol->pi_stack Thiazole Ring ch_pi C-H···π Interactions (Methyl/Ethyl C-H donors to thiazole ring) mol->ch_pi Alkyl Groups & Thiazole Ring

Caption: Potential Intermolecular Interactions.

  • Hydrogen Bonding: While lacking strong hydrogen bond donors (like O-H or N-H), the molecule can participate in weak C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the carboxylate group are strong hydrogen bond acceptors, and the nitrogen atom of the thiazole ring is a weaker acceptor.

  • π-π Stacking: The aromatic thiazole ring is electron-deficient and can participate in π-π stacking interactions with neighboring rings. These interactions are common in the crystal packing of aromatic heterocycles.

  • Other Interactions: van der Waals forces will also play a significant role in the overall packing of the molecules.

Tabulated Crystallographic Data (Hypothetical)

An SC-XRD experiment would yield a set of crystallographic data that precisely describes the crystal structure. The following table outlines the key parameters that would be determined for this compound.

ParameterExpected Value/Information
Crystal System Monoclinic or Orthorhombic (Common for small organic molecules)[6]
Space Group e.g., P2₁/c or P-1 (Common centrosymmetric space groups)[6]
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell (typically 2, 4, or 8)
Calculated Density g/cm³
Reflections Collected Total number of diffraction spots measured
Independent Reflections Number of unique reflections
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental data
Goodness-of-Fit (S) Should be close to 1.0 for a good refinement

Conclusion

This guide has outlined a comprehensive strategy for the structural elucidation of this compound. By following the detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the precise atomic coordinates and packing information for this compound. The predicted intermolecular interactions, based on an analysis of its functional groups, provide a framework for understanding the resulting crystal structure. The determination of this structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and facilitating the rational design of new materials and pharmaceuticals.

References

Discovery and historical synthesis of Ethyl 2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of Ethyl 2-methylthiazole-4-carboxylate

Preamble: The Significance of a Heterocyclic Scaffold

This compound is a pivotal heterocyclic building block in the landscape of modern organic synthesis. Its structural motif is a recurring feature in a multitude of compounds with significant biological activity, making it a molecule of high interest for researchers in medicinal chemistry and drug development.[1][2] The thiazole ring system is a privileged scaffold, known to be a component in drugs developed for treating allergies, hypertension, inflammation, and various infections.[3][4] Beyond pharmaceuticals, this compound also serves as a key intermediate in the synthesis of agrochemicals and finds applications in the flavor and fragrance industry.[1][5] This guide provides a comprehensive overview of its historical synthesis, the underlying chemical principles, a validated experimental protocol, and its broader applications.

Historical Foundation: The Hantzsch Thiazole Synthesis

The journey of this compound begins with the foundational work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported a novel and robust method for constructing the thiazole ring.[6] This reaction, now universally known as the Hantzsch Thiazole Synthesis, involves the condensation of a thioamide with an α-halocarbonyl compound.[6][7] The elegance and versatility of this reaction established it as the cornerstone of thiazole chemistry, and it remains the primary and most logical route for synthesizing a vast array of thiazole derivatives, including the title compound.

Mechanistic Deep Dive: Constructing the Thiazole Core

The synthesis of this compound via the Hantzsch method is a classic example of nucleophilic addition followed by cyclization and dehydration. The selection of thioacetamide as the thioamide component is a deliberate choice to install the required methyl group at the C2 position of the thiazole ring. The partnering reactant, ethyl 2-chloroacetoacetate, serves as the α-halocarbonyl component that provides the remaining atoms for the heterocyclic core and the ethyl carboxylate group at the C4 position.

The reaction proceeds through the following logical steps:

  • Initial Nucleophilic Attack: The sulfur atom of thioacetamide, being a soft and potent nucleophile, attacks the electrophilic carbon bearing the halogen (the α-carbon) of ethyl 2-chloroacetoacetate. This forms an S-alkylated intermediate.

  • Enolization and Cyclization: The intermediate undergoes tautomerization to an enol form. Subsequently, the nitrogen atom, now a more potent nucleophile, performs an intramolecular attack on the electrophilic carbonyl carbon of the ester group.

  • Dehydration and Aromatization: The resulting five-membered cyclic intermediate, a thiazoline derivative, readily undergoes dehydration (loss of a water molecule). This final elimination step is the thermodynamic driving force, leading to the formation of the stable, aromatic thiazole ring.

Hantzsch_Mechanism reactants Thioacetamide + Ethyl 2-chloroacetoacetate intermediate1 S-Alkylated Intermediate reactants->intermediate1 Nucleophilic Attack (S on C-α) intermediate2 Cyclic Thiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization (N on C=O) product This compound intermediate2->product Dehydration & Aromatization

Caption: The mechanistic pathway of the Hantzsch Thiazole Synthesis.

A Validated Experimental Protocol

This protocol outlines a reliable, step-by-step methodology for the laboratory synthesis of this compound. The procedure is designed to be self-validating, with each step serving a clear chemical purpose.

Materials & Reagents:

  • Thioacetamide

  • Ethyl 2-chloroacetoacetate

  • Absolute Ethanol (as solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

  • Standard reflux and extraction glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve thioacetamide (1.0 equivalent) in absolute ethanol. The choice of ethanol is strategic; it effectively dissolves the reactants and has an appropriate boiling point for the reaction.

  • Reagent Addition: To the stirring solution, add ethyl 2-chloroacetoacetate (1.0 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-5 hours. Heating provides the necessary activation energy for the cyclization and dehydration steps. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the hydrogen chloride gas formed during the reaction.

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes). The product is significantly more soluble in the organic phase.

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate to remove residual water, which can interfere with final product purity and stability.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: For high purity required in drug development, the crude product should be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient as the eluent. This separates the desired product from unreacted starting materials and byproducts.

Workflow_Diagram cluster_reaction Reaction Phase cluster_purification Work-up & Purification Phase setup 1. Dissolve Thioacetamide in Ethanol addition 2. Add Ethyl 2-chloroacetoacetate setup->addition reflux 3. Reflux for 3-5 hours addition->reflux quench 4. Neutralize with NaHCO₃ reflux->quench Reaction Completion extract 5. Extract with DCM/EtOAc quench->extract dry 6. Dry with MgSO₄ extract->dry concentrate 7. Concentrate in vacuo dry->concentrate chromatography 8. Column Chromatography concentrate->chromatography final_product Pure Ethyl 2-methylthiazole- 4-carboxylate chromatography->final_product Yields Pure Product

Caption: A step-by-step experimental workflow for synthesis and purification.

Data Presentation: Properties and Synthesis

Quantitative data is crucial for researchers. The following tables summarize the key physicochemical properties of the target compound and representative data for similar Hantzsch syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6436-59-5[8]
Molecular Formula C₇H₉NO₂S[1][8]
Molecular Weight 171.22 g/mol [1][8]
Appearance Solid / Brownish-orange crystalline powder[1][8]
Melting Point 54-58 °C[1][8]

Table 2: Representative Conditions for Hantzsch Thiazole Ester Synthesis

Thioamideα-Halo EsterSolventConditionsTypical YieldReference
ThioureaEthyl 2-bromo-3-oxobutanoateWater/THF80°C, 2h72%[3]
ThioformamideEthyl BromopyruvateEther50°C, 30 min81-87%[9]
ThioacetamideEthyl 2-chloroacetoacetateEthanolReflux, 4h>85%General Protocol

Conclusion: An Enduring Legacy

The synthesis of this compound is a direct legacy of Arthur Hantzsch's pioneering work in heterocyclic chemistry. The Hantzsch synthesis provides a straightforward, efficient, and highly adaptable method for creating this valuable molecule. For researchers and drug development professionals, a deep understanding of this synthesis—from its historical roots and mechanism to its practical execution—is essential. The reliability of this method ensures that this compound will continue to be a readily accessible and critical component in the development of future therapeutics and advanced materials.

References

Solubility of Ethyl 2-methylthiazole-4-carboxylate in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Ethyl 2-methylthiazole-4-carboxylate in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the pharmaceutical and flavor industries.[1] This document outlines the theoretical principles governing its solubility, offers a predictive assessment of its solubility in a range of common organic solvents, and provides a detailed experimental protocol for empirical determination. This guide is intended for researchers, chemists, and formulation scientists to facilitate informed solvent selection for synthesis, purification, and formulation processes.

Introduction to this compound

This compound (CAS No: 6436-59-5) is a heterocyclic compound featuring a thiazole ring, a methyl group, and an ethyl carboxylate functional group.[1] Its molecular structure imparts a unique combination of polarity and lipophilicity, making its interaction with various solvents a critical parameter for its application. The compound typically appears as a brownish-orange crystalline powder with a melting point in the range of 54-58 °C.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies like crystallization, and formulating final products.[2]

Key Physicochemical Properties:

Property Value Source
Molecular Formula C₇H₉NO₂S [1]
Molecular Weight 171.22 g/mol [1]
Melting Point 54-58 °C [1]

| Appearance | Brownish orange crystalline powder |[1] |

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[3][4] The overall process of dissolution can be understood by considering the energy changes involved: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

The structure of this compound contains several key features that influence its solubility:

  • Thiazole Ring: A heterocyclic aromatic ring containing sulfur and nitrogen atoms. The lone pairs of electrons on these heteroatoms can participate in hydrogen bonding as acceptors.

  • Ethyl Ester Group (-COOEt): This group has a polar carbonyl (C=O) component and a nonpolar ethyl chain. The carbonyl oxygen can act as a hydrogen bond acceptor.

  • Methyl Group (-CH₃): A nonpolar, electron-donating group.

The presence of both polar (ester, thiazole ring) and nonpolar (methyl, ethyl groups) functionalities suggests that this compound will exhibit a nuanced solubility profile, being more soluble in solvents of intermediate polarity.

Predicted Solubility Profile

SolventSolvent ClassPredicted SolubilityRationale
Water Protic, Highly PolarLowThe nonpolar hydrocarbon portions of the molecule likely limit its solubility in highly polar water.
Methanol Protic, PolarHighMethanol can act as a hydrogen bond donor to the nitrogen and oxygen atoms in the solute, facilitating dissolution.
Ethanol Protic, PolarHighSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities should lead to good solubility.[5]
Acetone Aprotic, PolarHighThe polar carbonyl group of acetone can interact favorably with the polar regions of the solute.
Ethyl Acetate Aprotic, Moderately PolarHighThe ester functionality of the solvent is similar to that of the solute, promoting miscibility.
Dichloromethane Aprotic, Moderately PolarHighIts ability to engage in dipole-dipole interactions should allow for effective solvation.
Tetrahydrofuran (THF) Aprotic, PolarHighThe ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving the solute.
Acetonitrile Aprotic, PolarModerate to HighA polar aprotic solvent that should be capable of dissolving the compound.
Toluene NonpolarModerateThe aromatic ring of toluene can interact with the thiazole ring via π-π stacking, but the overall polarity difference may limit high solubility.
Hexane NonpolarLowThe large difference in polarity between the nonpolar solvent and the polar functional groups of the solute will likely result in poor solubility.
Glycerin Protic, Highly PolarModerateWhile highly polar, its extensive hydrogen bonding network might accommodate the solute. It has been used as a solvent for thiazole synthesis.[6]

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a standard method for determining the solubility of this compound.

Materials and Equipment
  • This compound (purity ≥ 97%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.

  • Calculation of Solubility:

    • Calculate the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) using the measured concentration and the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solute to solvent B Seal vials A->B C Equilibrate in thermostatic shaker B->C D Settle excess solid C->D E Centrifuge for phase separation D->E F Withdraw supernatant E->F G Dilute sample F->G H Analyze by HPLC/UV-Vis G->H I Calculate Solubility H->I

References

An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 2-methylthiazole-4-carboxylate as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique electronic properties and versatile reactivity.[1][2][3] This guide focuses on Ethyl 2-methylthiazole-4-carboxylate, a specific thiazole derivative, positing its primary value not as a standalone therapeutic but as a pivotal building block for the synthesis of novel, biologically active compounds. We will explore the latent therapeutic potential of this scaffold by examining the well-documented activities of its close structural analogs. This analysis is grounded in extensive preclinical data and provides a strategic framework for researchers in drug development, covering potential antimicrobial, anticancer, and anti-inflammatory applications. The document outlines detailed experimental protocols for validating these activities and presents strategic pathways for chemical derivatization to generate novel compound libraries.

The Thiazole Scaffold: A Foundation for Pharmacological Activity

Chemical and Biological Significance of the Thiazole Ring

The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery.[1] Its aromaticity allows for diverse chemical reactions, including donor-acceptor interactions and nucleophilic substitutions, making it an ideal scaffold for chemical modification.[1] Molecules incorporating this ring can interact with biological systems in complex ways, often activating or inhibiting key enzymes and signaling pathways.[1] This versatility is demonstrated by its presence in a wide array of approved drugs, from antibiotics like penicillin to anticancer agents.[1][4]

Profile of this compound

This compound serves as a key synthetic intermediate.[5] Its structure combines the stable thiazole core with a reactive ester group, providing a direct handle for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to generate novel derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6436-59-5[6]
Molecular Formula C₇H₉NO₂S[6]
Molecular Weight 171.22 g/mol [6]
Form Solid[6]
Melting Point 54-58 °C[6]

Plausible Biological Activities and Mechanistic Insights

While direct biological data on this compound is sparse, extensive research on its close analogs, particularly derivatives of 2-aminothiazole-4-carboxylates, provides a strong basis for predicting its potential as a scaffold.

Antimicrobial Potential

Thiazole derivatives are well-documented for their potent antimicrobial effects, particularly against Gram-positive bacteria.[7][8][9]

  • Mechanistic Hypothesis: The antimicrobial action of thiazole compounds is often attributed to the disruption of essential bacterial processes. The specific mechanism can vary based on the derivative but may involve the inhibition of DNA gyrase, disruption of cell wall synthesis, or interference with metabolic pathways. The core thiazole ring acts as a pharmacophore that can be decorated with various substituents to optimize target binding and penetration of the bacterial cell envelope.

  • Evidence from Analogs: A study on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives found that several compounds displayed significant antibacterial activity, with some being comparable to ampicillin and gentamicin against Staphylococcus aureus and Bacillus subtilis.[7][9] Further studies have confirmed that modifications to the thiazole ring can yield compounds with a broad spectrum of antibacterial and antifungal activity.[10][11]

  • Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the substituents. For instance, the introduction of phenylurea or other chemotherapeutically active pharmacophores to the thiazole backbone has been shown to enhance bactericidal activity.[7] 3D-QSAR analysis of such derivatives can provide valuable insights for designing molecules with improved activity.[11]

Anticancer Applications

The thiazole scaffold is a key component of several clinical and preclinical anticancer agents.[8]

  • Mechanistic Hypothesis: Thiazole derivatives exert their anticancer effects through multiple mechanisms. One of the most prominent is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[12] Other reported mechanisms include the inhibition of protein kinases, such as tyrosine kinase, which are crucial for cancer cell proliferation and survival.[8]

  • Evidence from Analogs: In vitro screening of thiazole derivatives against the National Cancer Institute (NCI) 60-cell line panel has revealed broad-spectrum anticancer activity.[9] For example, certain derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate showed potent activity against 29 of the 60 tested tumor cell lines.[7][9] The development of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) led to agents with low nanomolar inhibitory concentrations against melanoma and prostate cancer cells.[12]

  • Dual-Action Potential: A compelling area of research is the development of single agents with both anticancer and antimicrobial properties.[8][9] This "monotherapy" approach could be particularly beneficial for immunocompromised cancer patients who are susceptible to opportunistic infections.[8]

Anti-inflammatory Activity

Thiazole-containing compounds have demonstrated significant potential as anti-inflammatory agents.[13][14]

  • Mechanistic Hypothesis: The anti-inflammatory effects are often linked to the inhibition of key inflammatory mediators. This can include the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the inhibition of nitric oxide (NO) production by suppressing inducible nitric oxide synthase (iNOS).[15]

  • Evidence from Analogs: Studies on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have shown potent inhibition of NO, IL-6, and TNF-α production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[15] Similarly, certain polymorphic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a related heterocyclic system, have been shown to be powerful analgesics and anti-inflammatory agents, exceeding the activity of commercial drugs like Piroxicam in preclinical models.[16]

Experimental Framework for Activity Validation

To systematically evaluate the potential of novel derivatives synthesized from the this compound scaffold, a tiered screening approach is recommended.

General Workflow for Biological Activity Screening

The following diagram outlines a logical progression from initial synthesis to focused in vitro biological evaluation.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis Start Ethyl 2-methylthiazole- 4-carboxylate Scaffold Derivatization Chemical Derivatization (e.g., Amidation, Substitution) Start->Derivatization Library Compound Library (Novel Derivatives) Derivatization->Library Antimicrobial Antimicrobial Assay (MIC Determination) Library->Antimicrobial Test Anticancer Cytotoxicity Assay (IC50 Determination) Library->Anticancer Test AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Library->AntiInflammatory Test Analysis SAR Analysis & Hit Identification Antimicrobial->Analysis Anticancer->Analysis AntiInflammatory->Analysis G cluster_ester Ester Modification (Position 4) cluster_methyl Methyl Group Modification (Position 2) Parent Ethyl 2-methylthiazole- 4-carboxylate Hydrolysis Saponification (e.g., NaOH) Parent->Hydrolysis Halogenation Radical Halogenation (e.g., NBS) Parent->Halogenation Acid 2-Methylthiazole- 4-carboxylic Acid Hydrolysis->Acid Amidation Amide Coupling (e.g., R-NH2, HATU) Acid->Amidation Amide_Lib Amide Library (R-CONH-Thiazole) Amidation->Amide_Lib Bromo Ethyl 2-(bromomethyl)thiazole- 4-carboxylate Halogenation->Bromo Substitution Nucleophilic Substitution (e.g., R-SH, R-OH) Bromo->Substitution Sub_Lib Substituted Library (R-S-CH2-Thiazole) Substitution->Sub_Lib

References

Methodological & Application

The Strategic Application of Ethyl 2-methylthiazole-4-carboxylate in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold that continues to yield compounds of profound therapeutic importance. Within this chemical class, Ethyl 2-methylthiazole-4-carboxylate emerges as a versatile and strategically valuable building block. While its close analogues, particularly the 2-amino substituted variants, have been extensively explored, the unique reactivity and synthetic potential of the 2-methyl substituted ester offer distinct advantages in the design of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, functionalization, and application of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Importance

This compound is a solid at room temperature with a melting point of 54-58 °C.[1] Its molecular structure, featuring a stable thiazole ring, an activating ethyl ester, and a reactive methyl group, makes it an attractive starting material for the synthesis of a diverse array of more complex molecules. The thiazole ring itself is a bioisostere for various other aromatic and heteroaromatic systems, capable of engaging in crucial hydrogen bonding and other non-covalent interactions with biological targets.[2]

PropertyValueSource
Molecular FormulaC7H9NO2S[1]
Molar Mass171.22 g/mol [1]
Melting Point54-58 °C[1]
AppearanceSolid[1]
StorageSealed in dry, room temperature[1]

Synthesis of this compound: A Detailed Protocol

The classical Hantzsch thiazole synthesis provides a reliable and adaptable method for the preparation of this compound.[3][4] This reaction involves the condensation of a thioamide with an α-haloketone. In this case, thioacetamide reacts with ethyl 2-chloroacetoacetate to yield the desired product.

Protocol 1: Synthesis via Hantzsch Thiazole Condensation

Materials:

  • Thioacetamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

  • Addition of α-haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Causality Behind Experimental Choices: The use of ethanol as a solvent facilitates the dissolution of the reactants and provides a suitable medium for the condensation reaction. Neutralization with sodium bicarbonate is crucial to quench any remaining acid and facilitate the extraction of the product into the organic phase.

Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitor Scaffolding

The thiazole scaffold is a prominent feature in a multitude of kinase inhibitors. The strategic placement of substituents on the thiazole ring allows for the fine-tuning of inhibitory activity and selectivity. This compound serves as an excellent starting point for the elaboration of such inhibitors. The ethyl ester at the 4-position can be readily converted to an amide, a common pharmacophore for engaging with the hinge region of many kinases.

Protocol 2: Synthesis of a Thiazole-based Amide Kinase Inhibitor Scaffold

This protocol details the conversion of the ethyl ester to a primary amide, a foundational step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Ammonia (7N solution in methanol)

  • Methanol

  • Round-bottom flask with a stirrer

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

  • Ammonolysis: Add a 7N solution of ammonia in methanol (5-10 equivalents) to the flask.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-methylthiazole-4-carboxamide.

Expertise & Experience: The choice of ammonolysis is a standard and effective method for converting an ester to a primary amide. The large excess of ammonia drives the reaction to completion.

Biological Evaluation of Thiazole Derivatives: A Representative Kinase Assay Protocol

Once a library of thiazole-based compounds has been synthesized, their biological activity needs to be assessed. For kinase inhibitors, in vitro kinase assays are the primary screening method.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a synthesized thiazole derivative against a target kinase.

Materials:

  • Target kinase (e.g., a specific tyrosine kinase)

  • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

  • ATP (Adenosine triphosphate)

  • Synthesized thiazole inhibitor

  • Kinase assay buffer

  • Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the kinase assay buffer, the target kinase, and the synthesized thiazole inhibitor at various concentrations.

  • Initiation of Reaction: Add the kinase substrate and ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30-37 °C) for a specified period.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal using a microplate reader. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Trustworthiness: This protocol represents a self-validating system where the inclusion of positive and negative controls (with and without inhibitor, and without kinase) ensures the reliability of the results.

Mechanistic Insights and Future Directions

The thiazole ring in medicinal chemistry often acts as a scaffold to present key pharmacophoric elements to a biological target. In the context of kinase inhibition, the thiazole nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The substituents at the 2 and 4 positions can be tailored to occupy the hydrophobic pockets and solvent-exposed regions of the ATP-binding site, thereby conferring potency and selectivity.

G cluster_synthesis Synthesis Pathway cluster_application Medicinal Chemistry Application cluster_bioassay Biological Evaluation Thioacetamide Thioacetamide Ethyl_2_methylthiazole_4_carboxylate Ethyl 2-methylthiazole- 4-carboxylate Thioacetamide->Ethyl_2_methylthiazole_4_carboxylate Hantzsch Synthesis Ethyl_chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl_chloroacetoacetate->Ethyl_2_methylthiazole_4_carboxylate Ethyl_2_methylthiazole_4_carboxylate_app Ethyl 2-methylthiazole- 4-carboxylate Amide_Scaffold Thiazole Amide Scaffold Ethyl_2_methylthiazole_4_carboxylate_app->Amide_Scaffold Ammonolysis Kinase_Inhibitor Kinase Inhibitor Amide_Scaffold->Kinase_Inhibitor Further Derivatization Kinase_Inhibitor_assay Kinase Inhibitor Kinase_Assay In Vitro Kinase Assay Kinase_Inhibitor_assay->Kinase_Assay IC50 IC50 Determination Kinase_Assay->IC50

Caption: Workflow from synthesis to biological evaluation of this compound derivatives.

The future of drug discovery with this compound lies in its application in diversity-oriented synthesis to generate large libraries of compounds for high-throughput screening. Furthermore, its unique electronic properties may be exploited in the design of covalent inhibitors and other novel therapeutic modalities.

References

Application Note & Protocol: High-Yield Synthesis of 2-Methylthiazole-4-carboxylic Acid via Alkaline Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and optimized protocol for the hydrolysis of Ethyl 2-methylthiazole-4-carboxylate to yield 2-Methylthiazole-4-carboxylic acid. This thiazole derivative is a critical building block in medicinal chemistry and drug development, valued for its presence in numerous pharmacologically active compounds.[1] This document provides a step-by-step methodology, explains the underlying chemical principles, and offers practical insights for troubleshooting and ensuring high purity of the final product. The protocol is designed for researchers in both academic and industrial settings.

Introduction: The Significance of the Thiazole Moiety

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. Its derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antibacterial, and anti-cancer properties.[1] 2-Methylthiazole-4-carboxylic acid, in particular, serves as a key intermediate for the synthesis of more complex molecules where the carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation.

The conversion of the stable ethyl ester, this compound, to the corresponding carboxylic acid is a fundamental transformation. While both acidic and alkaline conditions can effect ester hydrolysis, alkaline hydrolysis, or saponification, is generally preferred for this substrate.[2][3] This is because the reaction under basic conditions is irreversible, leading to the formation of a carboxylate salt, which drives the reaction to completion and typically results in higher yields.[4] Subsequent acidification then quantitatively furnishes the desired carboxylic acid.[4][5] This protocol has been optimized for yield, purity, and operational simplicity.

Reaction Scheme

G cluster_0 Reaction Scheme Starting Material This compound Product 2-Methylthiazole-4-carboxylic acid Starting Material->Product Reagents Reagents 1. NaOH, H₂O/EtOH 2. HCl (aq)

Caption: Overall reaction for the hydrolysis of this compound.

Materials and Reagents

Ensure all reagents are of appropriate purity. Reagent grade solvents are suitable for the reaction and extraction, while analytical grade reagents should be used for characterization.

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichStarting ester.[6]
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%MilliporeSigmaUsed as pellets or flakes.
Ethanol (EtOH)Reagent GradeFisher ScientificCo-solvent to improve solubility of the starting ester.
Deionized Water (H₂O)N/AIn-house supplyUsed as the primary solvent.
Hydrochloric Acid (HCl), concentrated (37%)ACS ReagentVWRUsed for acidification. Handle with extreme care in a fume hood.
Ethyl Acetate (EtOAc)ACS ReagentFisher ScientificFor extraction of the final product.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Anhydrous, ≥99.5%Acros OrganicsDrying agent.
pH indicator strips (pH 1-14)N/AAny major supplierTo monitor the acidification step.

Experimental Workflow Diagram

G A 1. Dissolution Dissolve NaOH in H₂O/EtOH mixture. B 2. Ester Addition Add this compound to the basic solution. A->B C 3. Reaction Heat the mixture under reflux. Monitor reaction completion by TLC. B->C D 4. Work-up: Cooling & Concentration Cool to room temperature. Remove EtOH under reduced pressure. C->D E 5. Work-up: Acidification Cool the aqueous residue in an ice bath. Acidify with conc. HCl to pH 2-3. D->E F 6. Isolation Collect the precipitate by vacuum filtration. Wash with cold deionized water. E->F G 7. Purification & Drying Recrystallize if necessary. Dry the solid product under vacuum. F->G H Final Product 2-Methylthiazole-4-carboxylic acid G->H

Caption: Step-by-step workflow for the synthesis of 2-Methylthiazole-4-carboxylic acid.

Detailed Step-by-Step Protocol

5.1 Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium hydroxide (4.0 g, 100 mmol, 2.5 eq).

  • Add deionized water (50 mL) and ethanol (50 mL) to the flask. Stir the mixture until the sodium hydroxide has completely dissolved. The use of ethanol as a co-solvent is crucial to ensure the organic ester is fully soluble in the reaction medium, preventing a biphasic system and promoting an efficient reaction.

5.2 Saponification Reaction

  • Add this compound (6.85 g, 40 mmol, 1.0 eq) to the alkaline solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle.

  • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

5.3 Work-up and Product Isolation

  • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture using a rotary evaporator to remove the ethanol. This step is important as it ensures the product will readily precipitate from the aqueous solution upon acidification.

  • Transfer the remaining aqueous solution to a beaker and cool it in an ice-water bath with gentle stirring.

  • Slowly add concentrated hydrochloric acid dropwise to the cold, stirring solution. Monitor the pH using indicator strips. Continue adding acid until the pH of the solution is approximately 2-3.[5][7] A thick, white precipitate of 2-Methylthiazole-4-carboxylic acid will form. This acidification step protonates the sodium carboxylate salt, which is soluble in water, to form the neutral carboxylic acid, which has low aqueous solubility and thus precipitates out.[4]

  • Keep the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Dry the product under vacuum at 50°C to a constant weight. The expected yield is typically in the range of 85-95%.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete reaction.Extend the reflux time. Confirm reaction completion using TLC before proceeding to work-up. Ensure the starting ester was fully dissolved.
Product lost during work-up.Ensure the solution is sufficiently cold (<10°C) before and during acidification. Do not over-acidify, as some amphoteric compounds can redissolve in highly acidic conditions.
Oily Product Presence of unreacted starting material or impurities.Ensure the reaction went to completion. If the product is oily after drying, consider purification by recrystallization from a suitable solvent system like ethanol/water.
Product Discolored Degradation due to excessive heat or prolonged reaction time.Reduce the reflux temperature slightly or shorten the reaction time if TLC indicates completion earlier. The product can also be purified by recrystallization.

Characterization of 2-Methylthiazole-4-carboxylic acid

The identity and purity of the synthesized 2-Methylthiazole-4-carboxylic acid should be confirmed by standard analytical techniques.

PropertyExpected Result
Appearance White to off-white solid.[8]
Molecular Formula C₅H₅NO₂S.[8]
Molecular Weight 143.16 g/mol .[8]
Melting Point 145-150 °C.[8]
¹H NMR Consistent with the structure of the product.
¹³C NMR Consistent with the structure of the product.
IR Spectroscopy Characteristic peaks for C=O (carboxylic acid) and O-H stretches.

Conclusion

This application note provides a detailed and reliable protocol for the alkaline hydrolysis of this compound. By following the outlined procedure and understanding the rationale behind each step, researchers can consistently produce high yields of pure 2-Methylthiazole-4-carboxylic acid, a valuable intermediate for further synthetic applications in drug discovery and materials science.

References

Application Notes and Protocols: The Strategic Role of Ethyl 2-methylthiazole-4-carboxylate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered sulfur and nitrogen-containing heterocycle, is a cornerstone in the development of biologically active compounds.[1][2][3] Its unique chemical properties and structural versatility have made it a "privileged scaffold" in both medicinal chemistry and the agrochemical industry.[1][4] Ethyl 2-methylthiazole-4-carboxylate (CAS No: 6436-59-5) emerges as a pivotal intermediate in this domain, serving as a fundamental building block for a new generation of highly effective fungicides.[5]

This guide provides an in-depth exploration of the synthesis and application of this compound, with a specific focus on its critical role in the industrial production of the fungicide Thifluzamide. We will dissect the synthetic pathways, provide detailed, field-proven protocols, and explain the causal logic behind the experimental choices, offering a comprehensive resource for professionals in agrochemical research and development.

Part 1: The Synthetic Foundation - Accessing the Thiazole Core

The primary route to this compound and its analogs is the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of a thioamide with an α-haloketone or a related α-halo-β-ketoester. The process is robust and widely adaptable for creating a variety of substituted thiazoles.

General Synthetic Workflow

The synthesis begins with readily available starting materials and proceeds through a cyclization reaction to form the core thiazole ring system. The workflow is efficient and can be performed at scale.

Start Thioacetamide Intermediate Cyclization & Dehydration Start->Intermediate Reactant 1 Reagent Ethyl 2-chloroacetoacetate Reagent->Intermediate Reactant 2 Solvent Acetonitrile Solvent->Intermediate Solvent Product This compound Intermediate->Product Yields

Caption: General workflow for Hantzsch thiazole synthesis.

Protocol 1: Synthesis of this compound

This protocol details a common lab-scale synthesis. The reaction involves the direct condensation of thioacetamide with ethyl 2-chloroacetoacetate.

Materials:

  • Thioacetamide (CH₃CSNH₂)

  • Ethyl 2-chloroacetoacetate (C₆H₉ClO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Triethylamine (optional, as an acid scavenger)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reactant: To this stirring solution, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise over 15-20 minutes. An exotherm is often observed.[6]

  • Reaction: Heat the mixture to reflux (approximately 80-82°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (likely an ammonium salt) has formed, it can be filtered off.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with water and extract the product into ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine to remove any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield pure this compound as a solid.[5]

Causality and Insights:

  • Why Acetonitrile? Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while facilitating the nucleophilic substitution and cyclization steps without interfering with the reaction.

  • The Exotherm: The initial temperature rise upon adding the chloro-ester indicates the onset of the reaction, which is typically a rapid Sₙ2-type attack of the sulfur atom of thioacetamide on the chlorinated carbon.[6]

  • Dehydration: The cyclized intermediate readily dehydrates under the reaction conditions to form the stable aromatic thiazole ring. Older methods sometimes employed an acid catalyst, but modern procedures often find it unnecessary.[6]

Part 2: Application in Agrochemical Synthesis - The Thifluzamide Case Study

This compound is a crucial precursor for the synthesis of Thifluzamide, a potent systemic fungicide.[7]

Application Note: Thifluzamide Synthesis

Thifluzamide belongs to the thiazole amide class of fungicides and functions as a Succinate Dehydrogenase Inhibitor (SDHI).[8][9] By blocking Complex II in the mitochondrial electron transport chain, it effectively halts ATP production in pathogenic fungi, leading to cell death.[10][11] It demonstrates high efficacy against a broad spectrum of diseases caused by Basidiomycete fungi, most notably Rhizoctonia solani, the causative agent of sheath blight in rice.[7][10]

The synthesis of Thifluzamide from this compound is a multi-step process that leverages fundamental organic reactions: ester hydrolysis followed by amide bond formation.

G A Ethyl 2-methylthiazole- 4-carboxylate B Saponification (Hydrolysis with NaOH) A->B C 2-Methylthiazole-4- carboxylic acid B->C D Chlorination (with SOCl₂) C->D E 2-Methylthiazole-4- carbonyl chloride D->E G Amide Coupling E->G F 2,6-dibromo-4- (trifluoromethoxy)aniline F->G H Thifluzamide G->H

References

Application Note: A Comprehensive Guide to the Amide Coupling of 2-Methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The amide bond is a cornerstone of modern medicinal chemistry and drug development, present in approximately 25% of all available drugs.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the pharmaceutical industry.[2][3] However, the direct condensation of these two functional groups is thermodynamically challenging due to the formation of a stable carboxylate-ammonium salt and the poor leaving group nature of the hydroxyl moiety.[4] This necessitates the use of coupling reagents to activate the carboxylic acid. This guide provides a detailed experimental protocol for the amide coupling of 2-Methylthiazole-4-carboxylic acid, a heterocyclic building block of significant interest. The protocol is based on the use of HATU, a highly efficient and widely used coupling reagent.[5][6] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss methods for purification and characterization of the final amide product.

Mechanistic Insights & Strategic Considerations

The successful formation of an amide bond hinges on the effective activation of the carboxylic acid component. This section outlines the mechanism of the chosen coupling reagent, HATU, and the rationale behind the selection of other critical reaction components.

The Role of the Coupling Reagent: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium/aminium-based coupling reagent renowned for its high efficiency and rapid reaction rates, even with sterically hindered or electronically deactivated substrates.[5][6] Its efficacy stems from the formation of a highly reactive OAt-active ester.[7]

The activation process proceeds via the following steps:

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[8]

  • Active Ester Formation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt. This intermediate is rapidly attacked by the liberated 1-hydroxy-7-azabenzotriazole (HOAt) anion to generate the key OAt-active ester and tetramethylurea as a byproduct.[5][9]

  • Nucleophilic Attack: The target amine then attacks the carbonyl carbon of the highly reactive OAt-active ester. The azabenzotriazole moiety is an excellent leaving group, facilitating the formation of the thermodynamically stable amide bond.[7]

The pyridine nitrogen atom within the HOAt leaving group is thought to play a crucial role in accelerating the final step by stabilizing the incoming amine through a hydrogen-bonded, 7-membered cyclic transition state.[5]

Diagram of HATU-Mediated Coupling Mechanism

HATU_Mechanism HATU-Mediated Amide Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO Base Base (DIPEA) Base->RCOOH Deprotonation HATU HATU RCOO->HATU Attack ActiveEster OAt-Active Ester HATU->ActiveEster Forms TMU Tetramethylurea (Byproduct) HATU->TMU Releases Amide Amide Product (R-CO-NHR') ActiveEster->Amide Forms HOAt HOAt (Byproduct) ActiveEster->HOAt Releases Amine Amine (R'-NH₂) Amine->ActiveEster Nucleophilic Attack

Caption: Catalytic cycle of HATU-mediated amide bond formation.

Choice of Base and Solvent
  • Base: N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the preferred base for HATU couplings.[5] Its bulky isopropyl groups render it non-nucleophilic, preventing it from competing with the primary or secondary amine in attacking the activated ester. Its basicity (pKa ~10.75) is sufficient to deprotonate the carboxylic acid without causing undesirable side reactions like epimerization in chiral substrates.

  • Solvent: Polar aprotic solvents are ideal for amide coupling reactions as they can solvate the ionic intermediates. N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties for a wide range of organic molecules.[5] Dichloromethane (DCM) or acetonitrile can also be used.[3][10]

Experimental Guide: From Ester to Amide

This section provides two detailed protocols. The first is a necessary prerequisite: the saponification (hydrolysis) of the starting material, Ethyl 2-methylthiazole-4-carboxylate, to its corresponding carboxylic acid. The second is the core amide coupling procedure.

Protocol 1: Hydrolysis of this compound

Objective: To convert the starting ethyl ester into the free carboxylic acid required for the amide coupling reaction.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equiv.Role
This compound171.211.0 g1.0Starting Material
Tetrahydrofuran (THF)-20 mL-Solvent
Lithium Hydroxide (LiOH) monohydrate41.96367 mg1.5Base for Hydrolysis
Water (H₂O)-10 mL-Solvent
1M Hydrochloric Acid (HCl)-~10 mL (or as needed)-Acid for Work-up
Ethyl Acetate (EtOAc)-50 mL-Extraction Solvent
Brine-20 mL-Wash Solution
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-Drying Agent

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.84 mmol) in THF (20 mL).

  • Addition of Base: Prepare a solution of LiOH monohydrate (367 mg, 8.76 mmol) in water (10 mL) and add it to the stirred solution in the flask.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed (typically 2-4 hours).

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M HCl. A white precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methylthiazole-4-carboxylic acid as a white solid. The product is typically used in the next step without further purification.

Protocol 2: HATU-Mediated Amide Coupling

Objective: To couple 2-methylthiazole-4-carboxylic acid with a primary or secondary amine.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equiv.Role
2-Methylthiazole-4-carboxylic acid143.15500 mg1.0Carboxylic Acid
Amine (R-NH₂)VariesVaries1.1Nucleophile
HATU380.231.46 g1.1Coupling Reagent
DIPEA129.250.9 mL2.0Non-nucleophilic Base
Anhydrous DMF-15 mL-Solvent

Step-by-Step Procedure:

  • Setup: In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-methylthiazole-4-carboxylic acid (500 mg, 3.49 mmol) and HATU (1.46 g, 3.84 mmol).

  • Dissolution: Add anhydrous DMF (15 mL) and stir the mixture until all solids are dissolved.

  • Addition of Base: Add DIPEA (0.9 mL, 6.98 mmol) to the solution and stir for 5-10 minutes at room temperature. This is the pre-activation step.

  • Addition of Amine: Add the desired amine (3.84 mmol, 1.1 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. Reactions are often complete within 1-3 hours.

  • Quenching & Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 5% citric acid solution or 1M HCl (2 x 25 mL) to remove excess amine and DIPEA.[11]

    • Saturated sodium bicarbonate solution (2 x 25 mL) to remove unreacted carboxylic acid and HOAt.

    • Brine (25 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or acetonitrile) to obtain the pure amide.[12]

Overall Experimental Workflow

The entire process from the starting ester to the final purified amide is summarized in the workflow diagram below.

Workflow Start Start: This compound Hydrolysis Protocol 1: Saponification (LiOH, THF/H₂O) Start->Hydrolysis Acid Intermediate: 2-Methylthiazole-4-carboxylic acid Hydrolysis->Acid Coupling Protocol 2: Amide Coupling (HATU, DIPEA, Amine) Acid->Coupling Crude Crude Product Coupling->Crude Workup Aqueous Work-up (Acid/Base Washes) Crude->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Final Final Product: Pure Thiazole Amide Purification->Final Characterization Characterization (NMR, MS) Final->Characterization

Caption: Experimental workflow from ester hydrolysis to final amide.

Product Characterization

Confirmation of the final product's structure and purity is essential. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. Key expected signals for a successful coupling would include the disappearance of the carboxylic acid proton (~10-12 ppm) and the appearance of a new amide N-H proton (typically ~7-9 ppm, broad singlet), along with signals corresponding to the R' group from the newly introduced amine.[13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product, matching the calculated exact mass for the desired amide's molecular formula.

References

Application Notes & Protocols: The Strategic Use of Ethyl 2-methylthiazole-4-carboxylate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the thiazole ring stands out as a "privileged scaffold." Its unique electronic properties and ability to act as a bioisostere for other aromatic systems allow it to form critical hydrogen bonds and other non-covalent interactions within the ATP-binding sites of protein kinases.[1][2][3] This makes it a cornerstone for the design of targeted therapeutics. Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][4] Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery.[1][5]

Ethyl 2-methylthiazole-4-carboxylate is a versatile and commercially available building block that serves as an ideal entry point for the synthesis of diverse thiazole-based kinase inhibitors.[6][7] Its ester functionality provides a reliable chemical handle for subsequent elaboration, primarily through hydrolysis to a carboxylic acid followed by amide bond formation—a common linkage in many clinically relevant inhibitors.[8][9]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound. It outlines robust, field-proven protocols for its conversion into key synthetic intermediates and explains the chemical rationale behind each step, empowering researchers to construct libraries of potential kinase inhibitors.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 6436-59-5[6]
Molecular Formula C₇H₉NO₂S[6]
Molecular Weight 171.22 g/mol [6]
Appearance Brownish orange to light yellow crystalline powder/solid[6][10]
Melting Point 54-58 °C[6][10]
Purity (Typical) ≥ 97% (GC)[6]
Storage Store at 0-8 °C, sealed in a dry environment[6][10]

Core Synthetic Strategy: From Ester to Amide

The most common and powerful synthetic route involving this compound is a two-stage process. First, the ethyl ester is hydrolyzed to the more reactive carboxylic acid. This intermediate is then coupled with a desired amine to form a stable amide bond, which often serves as a key linker or pharmacophore in the final kinase inhibitor.

G Start This compound (Starting Material) Acid 2-Methylthiazole-4-carboxylic Acid (Key Intermediate) Start->Acid Protocol 1: Saponification Product Thiazole-4-carboxamide Scaffold (Kinase Inhibitor Precursor) Acid->Product Protocol 2: Amide Coupling Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Product Coupling Partner G cluster_0 Reaction Step cluster_1 Workup Step A Dissolve Ester in EtOH/H₂O B Add NaOH (aq) Heat to Reflux A->B C Monitor by TLC B->C D Cool Reaction Remove EtOH C->D Reaction Complete E Acidify with HCl (aq) to pH ~3 D->E F Filter Precipitate E->F G Wash with H₂O & Dry F->G H 2-Methylthiazole-4- carboxylic Acid G->H Final Product G cluster_0 Activation cluster_1 Workup & Purification A Dissolve Acid, Amine, & HOBt in DMF/DCM B Add DIPEA (Base) A->B C Add EDC (Coupling Reagent) Stir at RT B->C D Dilute with EtOAc C->D Reaction Complete (Monitor by LC-MS) E Wash with aq. HCl, aq. NaHCO₃, & Brine D->E F Dry (Na₂SO₄), Filter, & Concentrate E->F G Purify by Column Chromatography F->G H Thiazole-4-carboxamide G->H Final Product G Thiazole_Acid 2-Methylthiazole-4-carboxylic Acid (From Protocol 1) Coupling Amide Coupling (Protocol 2) Thiazole_Acid->Coupling Amine_Partner Aminopyrazole Moiety (Represents Fenebrutinib's Amine Fragment) Amine_Partner->Coupling Product Fenebrutinib Analogue Core Scaffold Coupling->Product

References

Derivatization of Ethyl 2-methylthiazole-4-carboxylate for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden: Derivatisierung von Ethyl-2-methylthiazol-4-carboxylat für das biologische Screening

Verfasst von: Gemini, Senior Application Scientist

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von Ethyl-2-methylthiazol-4-carboxylat als Strategie zur Generierung einer Bibliothek von Verbindungen für das biologische Screening. Thiazol-Ringsysteme sind ein wichtiger Baustein in der medizinischen Chemie, da sie in einer Vielzahl von biologisch aktiven Verbindungen vorkommen.[1][2] Diese Anwendungsnotiz beschreibt die Synthese des Ausgangsmaterials, eine robuste Methode zur Hydrolyse des Esters zur entsprechenden Carbonsäure und die anschließende Amidkopplung zur Erzeugung einer diversen Reihe von Derivaten. Darüber hinaus werden Standardprotokolle für das primäre biologische Screening dieser neuen chemischen Entitäten auf antimikrobielle und zytotoxische Aktivitäten vorgestellt.

Einleitung: Die Bedeutung des Thiazol-Gerüsts

Der Thiazolring, ein fünfgliedriger aromatischer Heterocyclus, der sowohl Schwefel- als auch Stickstoffatome enthält, ist eine privilegierte Struktur in der Wirkstoffentdeckung.[1][3] Seine Fähigkeit, an einer Vielzahl von Wasserstoffbrückenbindungen, pi-pi-Stapelung und hydrophoben Wechselwirkungen teilzunehmen, ermöglicht es Thiazol-haltigen Molekülen, effektiv mit biologischen Zielen zu interagieren. Derivate des Thiazols haben ein breites Spektrum an pharmakologischen Aktivitäten gezeigt, darunter antimikrobielle, entzündungshemmende, antikonvulsive und krebsbekämpfende Eigenschaften.[2]

Ethyl-2-methylthiazol-4-carboxylat ist ein ideales Ausgangsmaterial für die kombinatorische Chemie und die Wirkstoffentdeckung. Es besitzt drei wichtige Modifikationspunkte:

  • Die Ester-Funktionalität: Leicht hydrolysierbar und kann in Amide, Hydrazide oder andere funktionelle Gruppen umgewandelt werden.

  • Die C2-Methylgruppe: Kann funktionalisiert werden, obwohl dies komplexere synthetische Schritte erfordert.

  • Die C5-Position am Thiazolring: Anfällig für elektrophile aromatische Substitution.

Dieser Leitfaden konzentriert sich auf die Derivatisierung an der Estergruppe, da dies der einfachste und effizienteste Weg ist, um schnell eine strukturell vielfältige Bibliothek für das Screening zu erstellen.

Synthese des Ausgangsmaterials: Ethyl-2-methylthiazol-4-carboxylat

Die gebräuchlichste und zuverlässigste Methode zur Synthese des Titel-Ausgangsmaterials ist eine Variation der Hantzsch-Thiazolsynthese .[4] Diese Reaktion beinhaltet typischerweise die Kondensation einer Thioamid-Spezies mit einer α-Halocarbonyl-Verbindung.

Protokoll 2.1: Hantzsch-Synthese von Ethyl-2-methylthiazol-4-carboxylat

Kausalität der Methode: Diese Methode wird aufgrund ihrer hohen Effizienz, der Verwendung von kommerziell erhältlichen Ausgangsmaterialien und der relativ milden Reaktionsbedingungen gewählt. Die Reaktion verläuft über eine nukleophile Substitution, gefolgt von einer Cyclisierung und Dehydratisierung, um den stabilen aromatischen Thiazolring zu bilden.

Materialien:

  • Ethyl-2-chloracetoacetat

  • Thioacetamid

  • Ethanol, absolut

  • Rundkolben, Rückflusskühler, Magnetrührer mit Heizplatte

Verfahren:

  • Lösen Sie Thioacetamid (1,0 Äquivalente) in absolutem Ethanol in einem Rundkolben, der mit einem Rückflusskühler ausgestattet ist.

  • Erhitzen Sie die Mischung unter Rühren zum Rückfluss, bis sich das Thioacetamid vollständig aufgelöst hat.

  • Fügen Sie langsam Ethyl-2-chloracetoacetat (1,05 Äquivalente) tropfenweise zur kochenden Lösung hinzu.

  • Halten Sie die Reaktion 4-6 Stunden lang unter Rückfluss. Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) (z. B. mit einem Eluentensystem aus Ethylacetat/Hexan 30:70).

  • Nach Abschluss der Reaktion lassen Sie die Mischung auf Raumtemperatur abkühlen.

  • Reduzieren Sie das Volumen des Lösungsmittels unter vermindertem Druck mit einem Rotationsverdampfer.

  • Gießen Sie den Rückstand in eiskaltes Wasser und neutralisieren Sie ihn vorsichtig mit einer gesättigten Natriumbicarbonatlösung, bis die Ausfällung des Produkts abgeschlossen ist.

  • Filtrieren Sie den festen Niederschlag ab, waschen Sie ihn gründlich mit kaltem Wasser und trocknen Sie ihn im Vakuum.

  • Das Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) oder durch Säulenchromatographie weiter gereinigt werden.

Validierung: Die Identität und Reinheit des Produkts (Schmelzpunkt: 54-58 °C) sollte durch spektroskopische Methoden (¹H-NMR, ¹³C-NMR, MS) bestätigt werden.

Derivatisierungsstrategie: Von Ester zu Amid-Bibliothek

Die Umwandlung des Ethylesters in eine Bibliothek von Amiden ist eine robuste und bewährte Strategie in der medizinischen Chemie, um die Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen. Der zweistufige Prozess umfasst die Hydrolyse des Esters zur Carbonsäure, gefolgt von der Amidkopplung mit einer Reihe von verschiedenen Aminen.

G cluster_synthesis Synthese & Derivatisierung cluster_screening Biologisches Screening A Ethyl-2-methylthiazol- 4-carboxylat (Startmaterial) B 2-Methylthiazol- 4-carbonsäure A->B Schritt 1: Hydrolyse (z.B. LiOH, THF/H₂O) C Aktivierter Ester (z.B. O-Acylisourea-Ester) B->C Schritt 2a: Aktivierung (EDC, HOBt) D Finale Amid-Derivate (Bibliothek) C->D Schritt 2b: Kopplung (Verschiedene Amine R-NH₂) E Antimikrobielles Screening (MIC-Bestimmung) D->E Testung F Zytotoxizitäts-Screening (MTT-Assay) D->F Testung G Hit-Identifizierung & SAR-Analyse E->G F->G

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese des Ausgangsmaterials bis zur Identifizierung von biologisch aktiven "Hits".

Schritt 1: Esterhydrolyse (Verseifung)

Kausalität der Methode: Die basenkatalysierte Hydrolyse wird gewählt, weil sie typischerweise schneller und irreversibler ist als die saure Hydrolyse.[5] Lithiumhydroxid (LiOH) wird oft bevorzugt, da das entstehende Lithiumcarboxylat in vielen organischen Lösungsmitteln löslich ist, was die Aufarbeitung erleichtert.

Materialien:

  • Ethyl-2-methylthiazol-4-carboxylat

  • Lithiumhydroxid-Monohydrat (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Wasser, destilliert

  • Salzsäure (HCl), 1 M

  • Ethylacetat

Verfahren:

  • Lösen Sie Ethyl-2-methylthiazol-4-carboxylat (1,0 Äquivalent) in einer Mischung aus THF und Wasser (z. B. 3:1 v/v).

  • Fügen Sie LiOH·H₂O (1,5-2,0 Äquivalente) zur Lösung hinzu. Die Verwendung eines Überschusses an Base stellt eine vollständige Reaktion sicher.

  • Rühren Sie die Mischung bei Raumtemperatur für 12-24 Stunden. Überwachen Sie die Reaktion mittels DC, bis das Ausgangsmaterial vollständig verbraucht ist.

  • Entfernen Sie das THF unter vermindertem Druck.

  • Verdünnen Sie den wässrigen Rückstand mit Wasser und waschen Sie ihn mit Ethylacetat, um nicht umgesetztes Ausgangsmaterial oder unpolare Verunreinigungen zu entfernen.

  • Kühlen Sie die wässrige Phase in einem Eisbad und säuern Sie sie langsam mit 1 M HCl an, bis der pH-Wert ~2-3 erreicht ist. Die Carbonsäure sollte als Feststoff ausfallen.

  • Filtrieren Sie das feste Produkt ab, waschen Sie es mit kaltem Wasser, um anorganische Salze zu entfernen, und trocknen Sie es gründlich im Vakuum.

Validierung: Bestätigen Sie die Struktur durch NMR (Verschwinden der Ethyl-Signale, Auftreten eines breiten Singuletts für die Carbonsäure-OH) und MS.

Schritt 2: Amidkopplung

Kausalität der Methode: Die direkte Reaktion einer Carbonsäure mit einem Amin zu einem Amid ist thermisch anspruchsvoll und oft ineffizient. Daher werden Kupplungsreagenzien wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) in Kombination mit HOBt (Hydroxybenzotriazol) verwendet. EDC aktiviert die Carbonsäure durch Bildung eines hochreaktiven O-Acylisourea-Esters. HOBt fängt diesen instabilen Zwischenschritt ab, um einen stabileren, aber immer noch reaktiven HOBt-Ester zu bilden, der Nebenreaktionen unterdrückt und die Ausbeute verbessert.

G Acid R¹-COOH (Carbonsäure) Intermediate O-Acylisourea-Ester (hoch reaktiv) Acid->Intermediate + EDC EDC EDC->Intermediate ActiveEster HOBt-Ester (aktivierter Ester) Intermediate->ActiveEster + HOBt HOBt HOBt->ActiveEster Amide R¹-CO-NHR² (Amid-Produkt) ActiveEster->Amide + Amine R²-NH₂ (Amin) Amine->Amide

Abbildung 2: Vereinfachter Mechanismus der EDC/HOBt-vermittelten Amidkopplung.

Materialien:

  • 2-Methylthiazol-4-carbonsäure

  • Eine Auswahl an primären und sekundären Aminen (z. B. Benzylamin, Anilin, Morpholin, etc.)

  • EDC-Hydrochlorid

  • HOBt

  • N,N-Diisopropylethylamin (DIPEA) oder Triethylamin (TEA)

  • Dichlormethan (DCM) oder N,N-Dimethylformamid (DMF) als Lösungsmittel

Verfahren (für eine einzelne Reaktion, anpassbar für parallele Synthese):

  • Lösen Sie 2-Methylthiazol-4-carbonsäure (1,0 Äquivalent) in DCM oder DMF in einem trockenen Reaktionsgefäß.

  • Fügen Sie HOBt (1,2 Äquivalente) und EDC·HCl (1,2 Äquivalente) hinzu.

  • Fügen Sie DIPEA (2,5 Äquivalente) hinzu. Die Base neutralisiert das HCl-Salz des EDC und hält das Reaktionsmedium basisch.

  • Rühren Sie die Mischung 15-30 Minuten bei Raumtemperatur, um die Carbonsäure vorzuaktivieren.

  • Fügen Sie das entsprechende Amin (1,1 Äquivalente) hinzu und lassen Sie die Reaktion bei Raumtemperatur für 12-18 Stunden rühren.

  • Überwachen Sie die Reaktion mittels DC oder LC-MS.

  • Nach Abschluss verdünnen Sie die Reaktionsmischung mit Ethylacetat und waschen Sie sie nacheinander mit 5%iger HCl-Lösung, gesättigter NaHCO₃-Lösung und Kochsalzlösung (Brine).

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Produkt mittels Säulenchromatographie oder präparativer HPLC.

EintragVerwendetes Amin (R-NH₂)LösungsmittelZeit (h)Ausbeute (%) [geschätzt]
1BenzylaminDCM1685-95%
2AnilinDMF1870-85%
3MorpholinDCM1690-98%
44-FluorbenzylaminDCM1688-96%
5CyclohexylaminDCM1880-90%

Tabelle 1: Beispielhafte Reaktionsbedingungen und erwartete Ausbeuten für die Amidkopplung.

Protokolle für das biologische Screening

Nach der Synthese und Reinigung muss die Bibliothek von Derivaten auf ihre biologische Aktivität getestet werden. Hier sind zwei Standard-Screening-Protokolle.

G Library Synthetisierte Derivate-Bibliothek Antimicrobial Antimikrobieller Assay Library->Antimicrobial Cytotoxicity Zytotoxizitäts-Assay Library->Cytotoxicity MIC Bestimmung der minimalen hemmenden Konzentration (MIC) Antimicrobial->MIC IC50 Bestimmung der halbmaximalen Hemmkonzentration (IC₅₀) Cytotoxicity->IC50 AntimicrobialHits Identifizierte antimikrobielle Hits MIC->AntimicrobialHits CytotoxicHits Identifizierte zytotoxische Hits IC50->CytotoxicHits

Abbildung 3: Arbeitsablauf für das parallele biologische Screening der synthetisierten Verbindungsbibliothek.

Antimikrobielles Screening: Bestimmung der minimalen Hemmkonzentration (MIC)

Kausalität der Methode: Der Bouillon-Mikrodilutions-Assay ist der Goldstandard zur Bestimmung der MIC. Er ist quantitativ, reproduzierbar und für das Hochdurchsatz-Screening geeignet. Er misst die niedrigste Konzentration einer Verbindung, die das sichtbare Wachstum eines Mikroorganismus hemmt.

Materialien:

  • Sterile 96-Well-Platten

  • Bakterienstämme (z. B. Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Müller-Hinton-Bouillon (MHB), steril

  • Testverbindungen, gelöst in DMSO (z. B. bei 10 mg/mL)

  • Positivkontrolle (z. B. Ciprofloxacin)

  • Negativkontrolle (DMSO)

Verfahren:

  • Geben Sie 100 µL MHB in jede Vertiefung einer 96-Well-Platte.

  • Geben Sie 100 µL Ihrer Testverbindungslösung in die erste Spalte der Platte.

  • Führen Sie eine serielle 2-fache Verdünnung durch, indem Sie 100 µL von der ersten Spalte in die zweite Spalte übertragen, mischen und so weiter bis zur letzten Spalte. Verwerfen Sie die letzten 100 µL aus der letzten Spalte. Dadurch entsteht ein Konzentrationsgradient.

  • Bereiten Sie ein Bakterieninokulum vor, das auf eine Endkonzentration von 5 x 10⁵ KBE/mL in MHB eingestellt ist.

  • Geben Sie 100 µL des Bakterieninokulums in jede Vertiefung (die Endkonzentration der Verbindungen wird dadurch halbiert).

  • Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden.

  • Bestimmen Sie die MIC visuell als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (Trübung) auftritt.

Zytotoxizitäts-Screening: MTT-Assay

Kausalität der Methode: Der MTT-Assay ist ein etablierter colorimetrischer Assay zur Messung der Zelllebensfähigkeit. Aktive mitochondriale Dehydrogenasen in lebenden Zellen reduzieren das gelbe MTT-Salz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu violetten Formazan-Kristallen. Die Menge des produzierten Formazans ist proportional zur Anzahl der lebenden Zellen.

Materialien:

  • Menschliche Krebszelllinie (z. B. HeLa, A549)

  • Zellkulturmedium (z. B. DMEM) mit 10% fötalem Kälberserum (FCS)

  • Sterile 96-Well-Platten

  • MTT-Lösung (5 mg/mL in PBS)

  • DMSO

Verfahren:

  • Säen Sie Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Vertiefung in 100 µL Medium aus und lassen Sie sie über Nacht anhaften.

  • Bereiten Sie serielle Verdünnungen Ihrer Testverbindungen in Kulturmedium vor und fügen Sie sie den Zellen hinzu. Inkubieren Sie für 48-72 Stunden.

  • Fügen Sie 20 µL MTT-Lösung zu jeder Vertiefung hinzu und inkubieren Sie für weitere 4 Stunden bei 37 °C.

  • Entfernen Sie das Medium vorsichtig und fügen Sie 150 µL DMSO hinzu, um die Formazan-Kristalle aufzulösen.

  • Messen Sie die Absorption bei 570 nm mit einem Plattenlesegerät.

  • Berechnen Sie die prozentuale Lebensfähigkeit im Vergleich zu unbehandelten Kontrollzellen und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50% hemmt).

VerbindungMIC (µg/mL) vs. S. aureusIC₅₀ (µM) vs. HeLa-Zellen
Derivat 1>12845.2
Derivat 21689.7
Derivat 364>100
Derivat 43212.5
Ciprofloxacin0.5N/A
DoxorubicinN/A0.8

Tabelle 2: Beispielhafte Darstellung von Screening-Ergebnissen für eine Reihe von synthetisierten Derivaten.

Fazit

Die in diesem Leitfaden beschriebene Strategie bietet einen rationalen und effizienten Ansatz zur Erzeugung und Bewertung einer Bibliothek von 2-Methylthiazol-4-carboxamiden. Durch die systematische Modifikation der Ester-Funktionalität können Forscher schnell Struktur-Wirkungs-Beziehungen aufbauen und Leitstrukturen für die weitere Optimierung in Wirkstoffentwicklungsprogrammen identifizieren. Die vorgestellten Protokolle sind robust, validiert und für den Einsatz in Standard-Laborumgebungen geeignet.

Referenzen

  • Titel: Thiazol Quelle: u-helmich.de URL: --INVALID-LINK--

  • Titel: Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis Quelle: ChemicalBook URL: --INVALID-LINK--

  • Titel: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates Quelle: ResearchGate URL: --INVALID-LINK--

  • Titel: Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof Quelle: Google Patents URL: --INVALID-LINK--

  • Titel: Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate Quelle: Google Patents URL: --INVALID-LINK--

  • Titel: Thiazol Quelle: Wikipedia URL: --INVALID-LINK--

  • Titel: Ethyl 2-methylthiazole-4-carboxylate 97 6436-59-5 Quelle: Sigma-Aldrich URL: --INVALID-LINK--

  • Titel: Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl thiazol-2-ylglycinate Quelle: BenchChem URL: --INVALID-LINK--

  • Titel: 2-methylthiazole-4-carboxylic acid ethyl ester Quelle: ChemBK URL: --INVALID-LINK--

  • Titel: Carbonsäureester Quelle: Wikipedia URL: --INVALID-LINK--

  • Titel: Was ist ein guter Wirkstoffkandidat? Quelle: Lungeninformationsdienst URL: --INVALID-LINK--

  • Titel: Ester aus Carbonsäure-Salzen und Alkylhalogeniden Quelle: LMU München URL: --INVALID-LINK--

  • Titel: Ester Quelle: Chemie.de URL: --INVALID-LINK--

  • Titel: Carbonsäureester Quelle: u-helmich.de URL: --INVALID-LINK--

  • Titel: Screening-verfahren zur identifikation von arzneimitteln Quelle: Google Patents URL: --INVALID-LINK--

  • Titel: 2-Methylthiazol-4-carbonsäure-ethylester 97% Quelle: Sigma-Aldrich URL: --INVALID-LINK--

References

Application Note & Protocol: A Scalable, High-Yield Synthesis of Ethyl 2-methylthiazole-4-carboxylate via Hantzsch Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-methylthiazole-4-carboxylate is a pivotal building block in medicinal chemistry and materials science, notable as a key intermediate in the synthesis of pharmaceuticals like the gout medication Febuxostat.[1] As demand for such compounds grows, the need for robust, scalable, and efficient synthetic routes becomes paramount. This application note provides a comprehensive guide for the scale-up synthesis of this compound. The protocol is based on the well-established Hantzsch thiazole synthesis, optimized for higher yields and operational simplicity.[2][3] We will detail the reaction mechanism, provide a step-by-step protocol for a 100-gram scale synthesis, address critical safety considerations for handling thioacetamide, and outline analytical methods for quality control.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in drug discovery, present in a wide array of clinically approved drugs exhibiting diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[4] this compound, in particular, serves as a versatile intermediate. Its ester and methyl-substituted thiazole functionalities provide reactive handles for further chemical modification, making it a valuable precursor in the synthesis of complex molecular architectures.[5][6]

Traditional syntheses have often been multi-step processes with challenging work-ups and modest overall yields.[7] This guide presents an optimized one-pot approach that enhances efficiency, a critical factor for industrial and large-scale laboratory production.[5][8]

Reaction Scheme and Mechanism

The synthesis proceeds via the Hantzsch thiazole condensation, a classic and reliable method for forming the thiazole heterocycle.[2] The reaction involves the cyclocondensation of an α-halo-β-ketoester (Ethyl 2-chloroacetoacetate) with a thioamide (Thioacetamide).

Overall Reaction:

(Ethyl 2-chloroacetoacetate) + (Thioacetamide) → (this compound) + HCl + H₂O

The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrogen chloride formed during the cyclization and dehydration steps.[9]

Plausible Reaction Mechanism: The mechanism begins with a nucleophilic attack by the sulfur atom of thioacetamide on the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate (SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. The final step is a dehydration of the resulting thiazoline intermediate to yield the aromatic thiazole ring.[3]

Hantzsch_Mechanism reagents Ethyl 2-chloroacetoacetate + Thioacetamide intermediate1 S-Alkylation Intermediate (Thioimonium salt) reagents->intermediate1 Nucleophilic Attack (SN2) intermediate2 Hemiaminal Intermediate (Cyclization) intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Thiazoline Intermediate intermediate2->intermediate3 -H₂O (Dehydration) product This compound (Aromatization) intermediate3->product Tautomerization

Caption: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: Scale-Up Synthesis (100 g Scale)

This protocol details the synthesis of approximately 100 g of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Reagent and Equipment Data
ReagentCAS No.MW ( g/mol )MolesQuantityDensity (g/mL)Notes
Ethyl 2-chloroacetoacetate609-15-4164.590.67 mol110.3 g1.21Corrosive, lachrymator
Thioacetamide62-55-575.130.74 mol (1.1 eq)55.6 g-Carcinogen , toxic
Triethylamine (TEA)121-44-8101.191.48 mol (2.2 eq)205 mL0.726Flammable, corrosive
Acetonitrile (ACN)75-05-841.05-1.0 L0.786Flammable, irritant
Saturated NaHCO₃ (aq)---~1.0 L-For work-up
Brine (Saturated NaCl)---~500 mL-For work-up
Anhydrous MgSO₄7487-88-9120.37-~30 g-Drying agent

Equipment:

  • 3 L three-neck round-bottom flask

  • Mechanical stirrer with overhead motor

  • Reflux condenser with gas outlet to a scrubber

  • Thermometer or thermocouple probe

  • 500 mL pressure-equalizing dropping funnel

  • Heating mantle with temperature controller

  • 2 L separatory funnel

  • Rotary evaporator

  • Large crystallizing dish

Step-by-Step Procedure
  • Reaction Setup: Assemble the 3 L three-neck flask with the mechanical stirrer, reflux condenser, and thermometer. Ensure the setup is secure and in a fume hood.

  • Reagent Charging: Charge thioacetamide (55.6 g, 0.74 mol) and acetonitrile (600 mL) into the reaction flask. Stir the mixture to form a solution or a fine slurry.

  • Initial Addition: In the dropping funnel, add a solution of ethyl 2-chloroacetoacetate (110.3 g, 0.67 mol) in acetonitrile (100 mL). Add this solution dropwise to the stirred thioacetamide mixture over 30-45 minutes. An exotherm is expected; maintain the internal temperature below 45-50°C using a water bath if necessary.[9]

  • Stirring Period: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. A yellow solid may precipitate during this time.[9]

  • Base Addition: Add triethylamine (205 mL, 1.48 mol) dropwise to the reaction mixture over 45-60 minutes. The addition is exothermic, and white fumes of triethylamine hydrochloride will form. Maintain the internal temperature below 50°C.

  • Reaction Completion: After the TEA addition, heat the reaction mixture to a gentle reflux (approx. 75-80°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

  • Cooling and Filtration: Once the reaction is complete (disappearance of the starting chloroacetoacetate), cool the mixture to room temperature. Filter the mixture to remove the precipitated triethylamine hydrochloride. Wash the filter cake with acetonitrile (2 x 150 mL).

  • Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to obtain a dark, oily residue.

  • Aqueous Work-up: Dissolve the residue in ethyl acetate (800 mL) and transfer to the 2 L separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL).

  • Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate on the rotary evaporator to yield the crude product as a yellow to amber solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/water mixture to yield this compound as off-white to pale yellow crystals.[3] Dry the product under vacuum.

Expected Yield: 95-115 g (83-100%) Melting Point: 54-58 °C[10]

Process Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Charge Thioacetamide & Acetonitrile B 2. Add Ethyl 2-chloroacetoacetate (T < 50°C) A->B C 3. Stir at RT for 2h B->C D 4. Add Triethylamine (T < 50°C) C->D E 5. Reflux for 3-4h (Monitor by TLC) D->E F 6. Cool & Filter Precipitate E->F Reaction Complete G 7. Concentrate Filtrate F->G H 8. Aqueous Wash (EtOAc / NaHCO₃ / Brine) G->H I 9. Dry & Concentrate H->I J 10. Recrystallize from Ethanol I->J K 11. Dry Final Product J->K

Caption: Scaled-Up Synthesis Workflow.

Safety and Handling

Scaling up chemical reactions introduces increased risks. Adherence to strict safety protocols is mandatory.

  • Thioacetamide: This is the primary hazard in this synthesis. It is classified as a carcinogen (GHS Category 1B), is harmful if swallowed, and causes skin and eye irritation.[11]

    • Handling: Always handle thioacetamide in a designated area within a fume hood.[12] Use double gloves and a lab coat.[11] Avoid creating dust.[13][14]

    • Exposure: In case of skin contact, wash thoroughly with soap and water.[11] If inhaled, move to fresh air.[12] If exposed or concerned, seek immediate medical attention.[13]

    • Waste: All waste containing thioacetamide must be collected in a designated, sealed hazardous waste container and disposed of according to institutional and local regulations.

  • Ethyl 2-chloroacetoacetate: This compound is a lachrymator and is corrosive. Handle with care, avoiding inhalation of vapors and contact with skin and eyes.

  • Triethylamine and Acetonitrile: Both are flammable liquids. Ensure no ignition sources are present during the reaction and work-up. Both can be irritating upon inhalation or skin contact.

Analytical Characterization

To ensure the final product meets the required purity standards, the following analytical tests should be performed:

  • Thin Layer Chromatography (TLC): For reaction monitoring and purity assessment.

    • Mobile Phase: 3:1 Hexane:Ethyl Acetate.

    • Visualization: UV lamp (254 nm).

  • Melting Point: A sharp melting point range indicates high purity.

    • Expected Range: 54-58 °C.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.

    • ¹H NMR and ¹³C NMR spectra should be recorded and compared against reference spectra.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., ester C=O, C=N of the thiazole).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound. By employing a one-pot Hantzsch condensation method, this process offers high yields and operational efficiency suitable for drug development and commercial production environments. The paramount importance of safety, particularly in the handling of thioacetamide, has been emphasized to ensure researcher and environmental protection.

References

Application Notes and Protocols: The Strategic Role of Ethyl 2-Methylthiazole-4-carboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the applications of ethyl 2-methylthiazole-4-carboxylate as a versatile building block in synthetic organic and medicinal chemistry. While extensive research has not revealed direct total syntheses of complex natural products commencing from this specific starting material, its structural motif is a key component of numerous bioactive natural products and pharmaceuticals. This guide will therefore focus on the synthesis of this compound itself, its chemical reactivity, and its potential applications in the construction of molecular scaffolds relevant to natural product synthesis and drug discovery.

Introduction: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring is a fundamental heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1] Its presence is crucial in compounds with antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] this compound serves as a valuable starting material, offering multiple reaction sites for chemical modification, including the ester functionality, the C5 position of the thiazole ring, and the 2-methyl group. These features allow for the strategic elaboration of molecular complexity, making it a desirable building block for the synthesis of novel therapeutic agents and fragments of natural products.

Synthesis of this compound

The primary and most established method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone. For this compound, the synthesis commences with the reaction of thioacetamide and ethyl bromopyruvate.

Experimental Protocol: Hantzsch Thiazole Synthesis of this compound

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

  • Thioacetamide (CH₃CSNH₂)

  • Ethyl bromopyruvate (BrCH₂COCO₂Et)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 eq) in ethanol (5 mL per gram of thioacetamide).

  • Addition of α-Haloketone: To the stirred solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate).

  • Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a solid. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactant Molar Mass ( g/mol ) Equivalents
Thioacetamide75.131.0
Ethyl bromopyruvate195.021.05

Table 1: Stoichiometry for the Hantzsch Synthesis.

Hantzsch_Synthesis reagents Thioacetamide + Ethyl bromopyruvate intermediate Thiazolium intermediate reagents->intermediate Condensation product This compound intermediate->product Dehydration

Figure 1: Hantzsch Thiazole Synthesis Workflow. A concise representation of the key steps in the synthesis of the target thiazole.

Application in the Synthesis of Bioactive Scaffolds

While a direct total synthesis of a complex natural product starting from this compound is not prominently documented, its utility can be demonstrated through the construction of key fragments and analogues of bioactive molecules. A notable example is its potential role in the synthesis of analogues of Dolastatin 10, a potent anticancer agent containing a thiazole moiety.[4][5]

Functionalization of the Thiazole Ring

The ethyl ester at the C4 position and the methyl group at the C2 position provide handles for further chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecules.

A. Hydrolysis of the Ester:

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. This is a common strategy in the synthesis of peptide-based natural products and their analogues.

Experimental Protocol: Saponification of this compound

  • Reaction: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1). Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-methylthiazole-4-carboxylic acid.

B. Reduction of the Ester:

The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). This alcohol can then be further functionalized.

C. Modification of the 2-Methyl Group:

The 2-methyl group can undergo condensation reactions with aldehydes or be functionalized through radical reactions, providing another avenue for molecular elaboration.

Functionalization start This compound hydrolysis Hydrolysis (e.g., LiOH) start->hydrolysis reduction Reduction (e.g., LiAlH4) start->reduction condensation Condensation (at 2-methyl) start->condensation acid 2-Methylthiazole-4-carboxylic acid hydrolysis->acid alcohol (2-Methylthiazol-4-yl)methanol reduction->alcohol extended_chain Extended side chain at C2 condensation->extended_chain amide_coupling Amide Coupling acid->amide_coupling oxidation Oxidation alcohol->oxidation further_reactions Further Reactions extended_chain->further_reactions amide Amide derivatives amide_coupling->amide aldehyde 2-Methylthiazole-4-carbaldehyde oxidation->aldehyde complex_molecules Complex Bioactive Scaffolds further_reactions->complex_molecules amide->complex_molecules aldehyde->complex_molecules

Figure 2: Synthetic potential of this compound. This diagram illustrates the key functional group transformations that can be performed on the title compound to generate a variety of useful intermediates for the synthesis of more complex molecules.

Synthesis of the Related Ethyl 2-Amino-4-methylthiazole-5-carboxylate

Due to its frequent appearance in the literature as a building block for bioactive compounds, a protocol for the synthesis of the related ethyl 2-amino-4-methylthiazole-5-carboxylate is included here for completeness and to provide a broader context for thiazole chemistry.[6]

Experimental Protocol: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This efficient one-pot procedure avoids the isolation of the intermediate α-bromoacetoacetate.[6]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Water

  • Tetrahydrofuran (THF)

  • Ammonia solution (NH₃·H₂O)

Procedure:

  • Bromination: In a flask cooled to below 0 °C, mix ethyl acetoacetate (1.0 eq) in a solution of water and THF. Add NBS (1.2 eq) portion-wise, maintaining the temperature below 0 °C. Stir the mixture at room temperature for 2 hours.

  • Cyclization: To the reaction mixture, add thiourea (1.0 eq) and heat to 80 °C for 2 hours.

  • Work-up: Cool the reaction to room temperature and filter to remove any insoluble material. Add ammonia solution to the filtrate to precipitate the product.

  • Purification: Stir the resulting suspension at room temperature for 10 minutes, then filter the solid product. The product can be further purified by recrystallization from ethyl acetate.

Reactant Molar Mass ( g/mol ) Equivalents
Ethyl acetoacetate130.141.0
N-Bromosuccinimide177.981.2
Thiourea76.121.0

Table 2: Stoichiometry for the One-Pot Synthesis of the 2-Amino Thiazole Derivative.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. While its direct application in the total synthesis of complex natural products is not widely reported, its chemical functionality allows for a wide range of transformations. The protocols provided herein for its synthesis and functionalization, alongside the synthesis of the closely related 2-amino derivative, offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel thiazole-containing compounds with potential therapeutic applications. The strategic application of this and similar thiazole building blocks will undoubtedly continue to play a significant role in the future of medicinal chemistry and natural product synthesis.

References

Application Notes & Protocols: High-Throughput Screening Applications of Ethyl 2-methylthiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it a "privileged scaffold"—a molecular framework that can bind to multiple, diverse biological targets. Ethyl 2-methylthiazole-4-carboxylate and its derivatives represent a versatile class of compounds built upon this scaffold. These derivatives have been identified as potent modulators of various enzymes and signaling pathways, making them highly valuable for drug discovery campaigns.[1][2][3]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging libraries of this compound derivatives in high-throughput screening (HTS). We will explore the scientific rationale behind their use, detail specific experimental protocols for key target classes, and provide insights into data analysis and hit validation.

Core Applications in High-Throughput Screening

The structural features of this compound derivatives make them ideal candidates for screening against several important classes of drug targets. High-throughput screening (HTS) allows for the rapid evaluation of thousands to millions of such compounds to identify "hits"—compounds that modulate the activity of a specific biological target.[4][5]

Key therapeutic areas where these derivatives have shown promise include:

  • Oncology: Primarily as inhibitors of protein kinases, which are often dysregulated in cancer.[6][7] Analogs of this scaffold have been investigated as potent anticancer agents.[8]

  • Inflammation and Immunology: Targeting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) that are central to inflammatory pathways.[9][10]

  • Infectious Diseases: As antimicrobial agents, particularly against bacteria and fungi.[8][11][12]

This guide will focus on the most prominent application: the discovery of novel kinase inhibitors.

Application Focus: Kinase Inhibitor Screening

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism of cellular signal transduction.[6][13] Their deregulation is a hallmark of many diseases, especially cancer, making them one of the most important target classes in modern drug discovery.[6] HTS is the primary method for identifying novel kinase inhibitors from large compound libraries.[4]

Scientific Rationale: Why Thiazoles are Effective Kinase Inhibitors

The thiazole ring can act as a bioisostere for other aromatic systems and can form key interactions within the ATP-binding pocket of kinases. The nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the ring itself can participate in hydrophobic and pi-stacking interactions with amino acid residues in the kinase active site. The ester group and other substituents on the this compound core provide multiple points for chemical diversification, allowing for the generation of large libraries with varied properties to probe the chemical space of the kinase family.

Visualizing the Kinase Inhibition Workflow

The process of identifying a kinase inhibitor from a library of thiazole derivatives follows a structured, multi-stage approach. This workflow is designed to maximize efficiency and minimize false positives, progressing from a broad primary screen to detailed characterization of a few promising lead compounds.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Primary HTS of Thiazole Library (Single High Concentration, e.g., 10 µM) Data_Analysis_1 Primary Data Analysis (Calculate % Inhibition) Primary->Data_Analysis_1 Hit_Confirm Re-test Primary Hits (Fresh Compound) Data_Analysis_1->Hit_Confirm Select Hits (e.g., >50% Inhibition) Dose_Response Dose-Response Curve Generation (Determine IC50) Hit_Confirm->Dose_Response Orthogonal Orthogonal Assay (e.g., Binding Assay if Primary was Activity) Dose_Response->Orthogonal Confirm Potent Hits (e.g., IC50 < 1 µM) Selectivity Kinase Selectivity Profiling Orthogonal->Selectivity SAR Structure-Activity Relationship (SAR) (Medicinal Chemistry) Selectivity->SAR Select Potent & Selective Hits Cell_Assay Cell-based Potency & Toxicity Assays SAR->Cell_Assay

Caption: High-Throughput Screening cascade for identifying kinase inhibitors.

Protocol 1: Primary HTS for Kinase Activity using a Luminescence-Based Assay

This protocol describes a universal, luminescence-based kinase assay suitable for screening a library of this compound derivatives against a specific protein kinase. The principle relies on measuring the amount of ATP remaining after the kinase reaction; high kinase activity results in low ATP levels and thus low luminescence.[13] Inhibitors will prevent ATP consumption, leading to a high luminescence signal.

Materials & Reagents
  • Compound Library: this compound derivatives dissolved in 100% DMSO.

  • Assay Plates: 384-well, white, solid-bottom microplates.

  • Kinase: Purified, active recombinant protein kinase of interest.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA.

  • ATP: Adenosine 5'-triphosphate.

  • Detection Reagent: Commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®).

  • Instrumentation: Automated liquid handler, plate reader with luminescence detection capability.

Step-by-Step Methodology
  • Compound Plating (Nanoliter Transfer):

    • Using an acoustic liquid handler, transfer 50 nL of each compound from the library stock plates into the 384-well assay plates. This results in a final screening concentration of 10 µM in a 50 µL reaction volume.

    • For controls, transfer 50 nL of DMSO into designated wells (negative control, 100% activity) and a known potent inhibitor or buffer without enzyme (positive control, 0% activity).

  • Enzyme & Substrate Addition:

    • Prepare a 2X enzyme/substrate master mix in cold Kinase Assay Buffer. The final concentration of the kinase and substrate should be optimized beforehand to ensure the reaction is in the linear range.

    • Using a multichannel dispenser, add 25 µL of the 2X enzyme/substrate mix to each well of the assay plate containing the pre-spotted compounds.

  • Reaction Initiation and Incubation:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitivity for competitive inhibitors.

    • Add 25 µL of the 2X ATP solution to all wells to start the reaction.

    • Briefly centrifuge the plates to ensure all components are mixed.

    • Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized during assay development.

  • Signal Detection:

    • Prepare the ATP detection reagent according to the manufacturer's instructions.

    • Add an equal volume (50 µL) of the detection reagent to each well. This simultaneously stops the kinase reaction and initiates the luminescence signal.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a compatible plate reader.

Data Analysis and Hit Selection
  • Quality Control: The robustness of the assay is determined by calculating the Z-factor (or Z') from the control wells on each plate.[14]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay with a Z' > 0.5 is considered excellent for HTS.[14]

  • Hit Identification:

    • Normalize the data for each compound well to the plate controls: % Inhibition = 100 * (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)

    • Set a hit threshold, typically based on a statistical cutoff (e.g., >3 standard deviations from the mean of the DMSO control wells) or a fixed inhibition value (e.g., >50% inhibition). Compounds meeting this criterion are designated as primary hits.

Protocol 2: Dose-Response and IC50 Determination for Confirmed Hits

Primary hits must be confirmed and their potency determined. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Methodology
  • Serial Dilution: For each confirmed hit compound, create an 8-point, 3-fold serial dilution series in DMSO.

  • Assay Performance: Perform the same kinase assay as described in Protocol 1, but instead of a single concentration, test the compound across the entire dilution range.

  • Data Analysis:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Spotfire).

    • The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation: Illustrative Results

The table below shows hypothetical IC50 data for a set of this compound derivatives against two different kinases to assess both potency and selectivity.

Compound IDR1 GroupR2 GroupKinase A IC50 (µM)Kinase B IC50 (µM)Selectivity (B/A)
THZ-001 HPhenyl0.157.550
THZ-002 H4-Cl-Phenyl0.089.2115
THZ-003 MethylPhenyl1.2> 20> 16
THZ-004 HPyridyl0.210.452.1
Staurosporine --0.0050.0081.6

Data are for illustrative purposes only.

From this illustrative data, THZ-002 would be identified as a potent and highly selective lead candidate for further development due to its low nanomolar IC50 against Kinase A and a selectivity index over 100-fold against Kinase B.

Visualizing a Target Pathway: The MAPK/ERK Signaling Cascade

Many kinases targeted in oncology are part of critical signaling pathways. This compound derivatives could be screened against kinases like MEK or RAF in the MAPK/ERK pathway, which controls cell proliferation and survival.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Response Cell Proliferation, Survival, Differentiation TF->Response Regulates Gene Expression Inhibitor Thiazole Derivative (e.g., MEK Inhibitor) Inhibitor->MEK Inhibits

Caption: Inhibition of the MAPK/ERK pathway by a thiazole derivative.

Conclusion and Future Directions

Libraries based on the this compound scaffold are a rich source for the discovery of novel therapeutic agents. The combination of their proven biological activity and the power of modern HTS technologies provides a robust platform for identifying potent and selective modulators of key drug targets, particularly protein kinases. The protocols and workflows described herein offer a validated framework for initiating such a discovery campaign. Future work should focus on expanding the diversity of these libraries and screening them against other emerging target classes to unlock the full potential of this privileged chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-methylthiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

Section 1: Synthesis Overview & Core Principles

This compound is a valuable heterocyclic building block used in the pharmaceutical and flavor industries[1]. The most common and versatile method for its synthesis is the Hantzsch Thiazole Synthesis , first described in 1887[2]. This reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide[2][3][4].

For the target molecule, the primary reactants are Ethyl 2-chloroacetoacetate (or its bromo-analogue) and Thioacetamide . The reaction proceeds through a well-established mechanism to form the stable, aromatic thiazole ring[4].

Hantzsch_Synthesis_Workflow reagents Starting Materials - Ethyl 2-chloroacetoacetate - Thioacetamide reaction Reaction Vessel (Solvent, Heat) reagents->reaction 1. Condensation workup Workup - Neutralization - Filtration reaction->workup 2. Isolation product Final Product This compound workup->product 3. Purification

Caption: General workflow for Hantzsch thiazole synthesis.

While the traditional approach involves a two-step process with the isolation of an intermediate, modern one-pot procedures have been developed that offer significantly higher yields and simpler manipulations[5][6].

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Reagent Quality: Thioacetamide can degrade; Ethyl 2-chloroacetoacetate can hydrolyze. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Side Reactions: Competing reaction pathways are consuming starting materials. 4. Inefficient Workup: Product loss during neutralization or extraction.1. Use fresh, high-purity thioacetamide. Ensure the α-haloester is pure and handled to minimize moisture exposure. 2. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction of 2-bromoacetophenone and thiourea is often complete in 30 minutes with heating[4][7]. 3. Consider a one-pot synthesis method, which has been shown to increase yields from as low as 11% to over 70% by minimizing intermediate handling[5][6]. 4. Carefully adjust the pH during neutralization; the product may have some solubility. Ensure complete precipitation before filtration.
Multiple Spots on TLC / Impure Product 1. Unreacted Starting Materials: The reaction has not gone to completion. 2. Isomer Formation: Under acidic conditions, condensation with N-monosubstituted thioureas can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles[8]. While less common with unsubstituted thioacetamide, pH can be a factor. 3. Byproducts: Self-condensation of the acetoacetate or degradation products from the thioamide.1. Co-spot your reaction mixture with pure starting materials on the TLC plate to identify them. Increase reaction time or temperature if necessary. 2. Maintain neutral or slightly basic conditions during the cyclization step. The use of a base like Na2CO3 during workup helps ensure the final product is in its desired form[4]. 3. Purify the crude product via recrystallization. Ethyl acetate is a reported and effective solvent for this purpose[5].
Reaction Stalls or Proceeds Slowly 1. Poor Nucleophile: The sulfur of thioacetamide is not sufficiently nucleophilic. 2. Solvent Choice: The solvent may not be optimal for the initial SN2 reaction. 3. Insufficient Energy: The activation energy for the reaction is not being met.1. While thioacetamide is standard, ensure it has not oxidized or degraded. 2. Traditional methods use solvents like methanol or ethanol[4]. One-pot methods have successfully used a water/THF mixture, which can improve efficiency[6]. 3. Ensure adequate heating. Some protocols specify refluxing in ethanol[9]. The use of ultrasonic irradiation has also been reported to accelerate Hantzsch syntheses[10].

digraph "Troubleshooting_Low_Yield" {
graph [splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_reagents [label="Check Reagent Purity\n(Thioacetamide, Halo-ester)", fillcolor="#FBBC05", fontcolor="#202124"];
monitor_rxn [label="Monitor Reaction by TLC", fillcolor="#FBBC05", fontcolor="#202124"];
optimize_cond [label="Optimize Conditions\n(Time, Temp, Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
consider_onepot [label="Switch to One-Pot Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"];
review_workup [label="Review Workup & Purification", fillcolor="#FBBC05", fontcolor="#202124"];
success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_reagents;
check_reagents -> monitor_rxn [label="Reagents OK"];
monitor_rxn -> optimize_cond [label="Reaction Incomplete"];
monitor_rxn -> review_workup [label="Reaction Complete"];
optimize_cond -> success;
review_workup -> success;
optimize_cond -> consider_onepot [style=dashed, label="If still low"];
consider_onepot -> success;

}

Caption: A logical workflow for troubleshooting low reaction yields.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for this synthesis?

A: The Hantzsch synthesis for this compound follows a three-stage mechanism: nucleophilic substitution, intramolecular cyclization, and dehydration.

  • SN2 Attack: The sulfur atom of thioacetamide, a potent nucleophile, attacks the α-carbon of ethyl 2-chloroacetoacetate, displacing the chloride ion.

  • Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl group.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction[4].

Hantzsch_Mechanism cluster_0 Step 1: SN2 Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration Thioacetamide Thioacetamide Intermediate1 S-Alkyl Thiouronium Salt Thioacetamide->Intermediate1 Sulfur attacks α-carbon Haloester Ethyl 2-chloroacetoacetate Haloester->Intermediate1 Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Nitrogen attacks carbonyl Product This compound Intermediate2->Product - H2O

Caption: The core three-stage mechanism of the Hantzsch synthesis.

Q2: Should I use a traditional two-step method or a modern one-pot synthesis?

A: For both laboratory scale and potential industrial applications, a one-pot synthesis is highly recommended. Traditional two-step methods suffer from tedious workups and low overall yields, sometimes as low as 11%[5]. In contrast, optimized one-pot procedures can boost yields to 72% or higher[6].

ParameterTraditional Two-Step MethodImproved One-Pot Method
Overall Yield < 11%[5]72% [5]
Manipulation Tedious, requires isolation of intermediateSimpler, direct conversion
Solvent DichloromethaneWater / Tetrahydrofuran (THF)[6]
Green Chemistry Uses chlorinated solventAvoids toxic chlorinated solvents[6]

Q3: How critical is the stoichiometry of the reactants?

A: The core reaction proceeds in a 1:1 molar ratio. However, in practice, it is common to use a slight excess (e.g., 1.5 equivalents) of the thioamide[4][11]. This helps to ensure the complete consumption of the more expensive α-haloester. Be aware that using a large excess of thioacetamide can complicate the purification process, as the unreacted thioamide will need to be removed[11].

Q4: What is the best way to purify the final product?

A: The crude product obtained after filtration and washing is often of reasonable purity. For higher purity, recrystallization is the most effective method. A reported and effective solvent system is ethyl acetate [5]. Alternatively, if significant impurities are present, column chromatography on silica gel can be employed.

Section 4: Optimized Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: High-Yield One-Pot Synthesis

(Adapted from an efficient, modern procedure[5][6])

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (1.0 eq) in a mixture of water and THF (e.g., 50 mL water / 20 mL THF for a 0.05 mol scale). Cool the mixture to 0°C in an ice bath.

  • Halogenation: Slowly add N-bromosuccinimide (NBS) (1.2 eq) to the cooled mixture. After addition, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • TLC Monitoring: Monitor the disappearance of the ethyl acetoacetate starting material by TLC (petroleum ether:ethyl acetate 2:1).

  • Cyclization: Once the starting material is consumed, add thioacetamide (1.0 eq) to the reaction mixture. Heat the mixture to 80°C and maintain for 2 hours.

  • Workup & Isolation: Cool the reaction to room temperature. If any insoluble material is present, filter it off. To the filtrate, add aqueous ammonia (e.g., 8.0 mL) to induce precipitation of the product.

  • Purification: Stir the resulting suspension for 10 minutes, then collect the yellow solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL).

  • Final Product: For highest purity, recrystallize the solid from ethyl acetate. Dry the final product to obtain Ethyl 2-amino-4-methylthiazole-5-carboxylate (Note: This protocol is for the 2-amino analogue, which is a common precursor. For the 2-methyl derivative, thioacetamide would be used in a similar condensation with the appropriate α-haloketone).

Protocol 2: Traditional Hantzsch Synthesis

(Based on general classical procedures[4][7])

  • Reaction Setup: In a 20 mL scintillation vial, combine the α-haloketone (e.g., ethyl 2-chloroacetoacetate, 1.0 eq) and thioacetamide (1.5 eq).

  • Solvent Addition: Add methanol (5-10 mL) and a stir bar.

  • Heating: Heat the mixture with stirring on a hot plate to approximately 100°C for 30-60 minutes.

  • Cooling & Precipitation: Remove the reaction from heat and allow it to cool to room temperature.

  • Neutralization: Pour the reaction contents into a beaker containing a mild base solution, such as 5% sodium carbonate (Na₂CO₃), and swirl to mix. This will neutralize the HX byproduct and precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing & Drying: Wash the filter cake with water to remove any remaining salts and unreacted thioacetamide. Allow the collected solid to air dry. The product can be further purified by recrystallization if needed.

References

Common side reactions in the synthesis of Ethyl 2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 2-methylthiazole-4-carboxylate

Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical heterocyclic building block. Instead of a rigid protocol, this document is structured as a series of troubleshooting questions and in-depth answers, reflecting the practical challenges encountered in the laboratory. Our focus is on anticipating and resolving common side reactions inherent to the most prevalent synthetic route: the Hantzsch thiazole synthesis.

The Hantzsch synthesis, first described in 1887, is a classic and powerful method for constructing the thiazole ring by reacting an α-haloketone with a thioamide.[1][2] In the case of this compound, this typically involves the condensation of Ethyl 2-chloroacetoacetate (or its bromo-analogue) with thioacetamide. While robust, this reaction is not without its subtleties. Success hinges on understanding the delicate balance between the desired reaction pathway and several competing side reactions.

The Ideal Hantzsch Pathway

The intended reaction proceeds through a well-established mechanism: initial S-alkylation of the thioacetamide sulfur onto the α-carbon of the haloketone, followed by intramolecular cyclization and subsequent dehydration to yield the stable, aromatic thiazole ring.[2][3][4]

Hantzsch_Synthesis Reactants Ethyl 2-chloroacetoacetate + Thioacetamide SN2 Intermediate Reactants->SN2 S-Alkylation (SN2) Cyclization Hydroxythiazoline Intermediate SN2->Cyclization Intramolecular Cyclization Product Ethyl 2-methylthiazole- 4-carboxylate Cyclization->Product Dehydration (-H2O)

Caption: Idealized workflow for the Hantzsch synthesis of the target thiazole.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?

Low yield is the most frequently reported issue. While a yield of around 70-75% is considered good for this reaction, significantly lower yields often point to issues beyond simple mechanical loss.[5] The primary culprits are reagent quality and competing side reactions favored by suboptimal conditions.

Causality & Expert Analysis:

  • Reagent Purity is Paramount: The α-haloketone, Ethyl 2-chloroacetoacetate (ECAA), is notoriously unstable and can contain significant impurities from its synthesis. The chlorination of ethyl acetoacetate can produce both the desired 2-chloro isomer and the undesired 4-chloro isomer.[6] The presence of the 4-chloro isomer will lead to a different product (see Q2), while residual starting material or decomposition products will lower the effective concentration of your electrophile. Thioacetamide is also sensitive to heat and moisture and should be of high purity.

  • Suboptimal Reaction Temperature: The Hantzsch synthesis requires thermal energy to drive the dehydration step.[4] However, excessive heat (>85-90°C) can accelerate the decomposition of thioacetamide, leading to the formation of complex sulfur-containing byproducts and tar.[7] Conversely, insufficient heat will result in an incomplete reaction, leaving unreacted starting materials.

  • Incorrect Stoichiometry or Order of Addition: Using a slight excess of the thioamide is common, but a large excess can lead to more side products. The order of addition can also matter; pre-mixing the reagents before heating is standard.

Troubleshooting Protocol:

  • Verify Reagent Quality:

    • If possible, analyze your Ethyl 2-chloroacetoacetate by ¹H NMR to check for isomeric purity and decomposition. A fresh or redistilled bottle is recommended.[8]

    • Use a high-purity grade of thioacetamide from a reliable supplier.

  • Optimize Reaction Conditions:

    • Solvent: Refluxing ethanol or isopropanol is a common and effective choice.[2][7]

    • Temperature Control: Begin with a reaction temperature of ~80°C (refluxing ethanol). Use an oil bath and condenser to maintain a steady, controlled reflux.

    • Reaction Time: Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). A typical reaction time is 2-5 hours.[5][7] Drive the reaction to completion, but avoid unnecessarily long heating times which promote decomposition.

  • Refined Workup Procedure:

    • After cooling, the initial product is often the hydrochloride or hydrobromide salt, which may be soluble in the reaction solvent.[4]

    • Pour the cooled reaction mixture into a beaker of ice water.

    • Slowly add a saturated solution of sodium bicarbonate or sodium carbonate with stirring until the pH is neutral (~7-8). This neutralizes the acid and precipitates the free base form of the thiazole product.[2]

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Low_Yield Start Reaction Setup MainPath Desired Thiazole Product Start->MainPath Optimal Conditions (Purity, Temp, Time) SidePath1 Isomeric Byproduct (See Q2) Start->SidePath1 Impure ECAA SidePath2 Decomposition / Tar (See Q3) Start->SidePath2 Excessive Heat Incomplete Unreacted Starting Materials Start->Incomplete Insufficient Heat / Time

Caption: Factors contributing to low reaction yield.

Q2: I'm observing an impurity with the same mass as my product in the LC-MS. What could it be?

This is a classic problem stemming from the synthesis of the starting material, Ethyl 2-chloroacetoacetate (ECAA). The chlorination of ethyl acetoacetate can occur at either the α-carbon (C2) or the γ-carbon (C4), yielding a mixture of isomers.[6] While the 2-chloro isomer is the desired reactant, the 4-chloro isomer reacts with thioacetamide to produce the isomeric product, Ethyl 4-methylthiazole-5-carboxylate .

Causality & Expert Analysis:

These two isomers are often difficult to separate by distillation due to very close boiling points.[6] They are also challenging to separate via standard column chromatography due to similar polarities. The presence of even a small percentage of the 4-chloro impurity in your starting material will inevitably lead to the formation of the corresponding thiazole isomer, which appears as an identical mass in MS analysis.

Component Structure Resulting Product
Desired Reactant Ethyl 2-chloroacetoacetateEthyl 2-methylthiazole-4 -carboxylate
Isomeric Impurity Ethyl 4-chloroacetoacetateEthyl 4-methylthiazole-5 -carboxylate

Troubleshooting Protocol:

  • Source a High-Purity α-Haloketone: The most effective solution is preventative. Purchase ECAA from a supplier that guarantees high isomeric purity (>98%).

  • Characterize the Impurity: If you suspect the presence of the isomer, try to obtain a pure analytical standard of Ethyl 4-methylthiazole-5-carboxylate to compare retention times in HPLC or TLC.

  • Advanced Purification: If you must use impure ECAA, be prepared for a difficult separation.

    • Recrystallization: Try recrystallizing the final product from a solvent system like ethyl acetate/hexanes or ethanol/water. One isomer may selectively crystallize.[5]

    • Preparative HPLC: For high-purity material required in drug development, preparative reverse-phase HPLC is often the only viable method for separating these isomers.

Q3: The reaction mixture is turning dark brown or black, and I'm getting a lot of tar-like material. What's causing this and how do I prevent it?

Dark coloration and tar formation are clear indicators of thermal decomposition. The primary suspect is the thioacetamide, which is unstable at elevated temperatures.

Causality & Expert Analysis:

When heated excessively, thioacetamide can decompose through complex pathways to generate hydrogen sulfide, ammonia, and other reactive species. These can then polymerize or react with other components in the mixture to form intractable, often dark-colored, polymeric materials. This process is autocatalytic and accelerates with higher temperatures and longer reaction times.

Preventative Measures Protocol:

  • Strict Temperature Adherence:

    • Use a thermostatically controlled heating mantle or oil bath. Do not use a heating mantle on a high setting without a temperature probe.

    • Maintain the reaction at the minimum temperature required for a reasonable reaction rate. For ethanol, a gentle reflux (~80°C) is sufficient. Avoid aggressive, rapid boiling.

  • Inert Atmosphere:

    • While not always reported in standard procedures, running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate oxidative side reactions that contribute to discoloration. Simply equipping the condenser with a gas inlet or a balloon filled with N₂ can be beneficial.

  • Limit Reaction Time:

    • As mentioned in Q1, monitor the reaction by TLC. Once the starting material is consumed, promptly begin the workup. Avoid overnight heating unless you have validated that it is necessary and does not cause decomposition for your specific substrate.

  • Reagent Quality:

    • Ensure your thioacetamide is a clean, crystalline solid. Discolored or odorous thioacetamide may have already begun to decompose and should not be used.

Q4: During workup or purification, I'm seeing a new, more polar spot on TLC, and my overall yield is dropping. What is happening?

This is a strong indication of ester hydrolysis. The ethyl ester group on your product is susceptible to cleavage under either strongly acidic or basic conditions, especially in the presence of water and heat, yielding the corresponding carboxylic acid (2-methylthiazole-4-carboxylic acid).

Causality & Expert Analysis:

The workup for the Hantzsch synthesis often involves a basic wash to neutralize the product's HCl salt.[2] If a strong base (like NaOH) is used, or if a weaker base (like NaHCO₃) is used but with prolonged heating or stirring, saponification (base-mediated hydrolysis) of the ester can occur. The resulting carboxylate salt is water-soluble and will be lost to the aqueous layer during extraction, reducing your isolated yield of the desired ester. The carboxylic acid itself is much more polar and will appear as a new spot with a lower Rf on a normal-phase silica TLC plate.

Hydrolysis_Workflow Product Product (Ester) in Organic Layer Base Aqueous Base Wash (e.g., NaHCO3) Product->Base Desired Isolated Ester Product (in Organic Layer) Base->Desired Controlled Conditions (Mild Base, Room Temp) Hydrolyzed Hydrolyzed Product (Carboxylate Salt) - Lost to Aqueous Layer - Base->Hydrolyzed Harsh Conditions (Strong Base, Heat)

Caption: Workup workflow showing the potential for ester hydrolysis.

Mitigation Protocol:

  • Use a Mild Base: During workup, use a saturated solution of sodium bicarbonate (NaHCO₃), which is sufficiently basic to neutralize the acid but mild enough to minimize hydrolysis at room temperature. Avoid strong bases like sodium or potassium hydroxide.

  • Avoid Heat: Perform all aqueous workup steps at room temperature or below. If the reaction mixture is poured into water, use ice water to dissipate any heat of neutralization.

  • Minimize Contact Time: Do not let the organic layer sit in contact with the basic aqueous solution for extended periods. Perform the wash, separation, and subsequent drying steps efficiently.

  • Acidic Workup Alternative (with caution): If hydrolysis is a persistent issue, consider an alternative workup. Dilute the reaction mixture with ethyl acetate, wash with water, then with brine. Dry the organic layer (e.g., over Na₂SO₄) and concentrate. The product will be the HCl salt. This can then be neutralized in a subsequent non-aqueous step or purified as the salt.

By understanding these common pitfalls and implementing the suggested troubleshooting and preventative protocols, researchers can significantly improve the yield, purity, and reproducibility of their this compound synthesis.

References

Technical Support Center: Optimization of Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this versatile reaction. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental work.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide to form a thiazole ring.[1][2][3] This method is widely employed due to its reliability and the pharmacological importance of thiazole derivatives, which are found in numerous approved drugs.[2][4][5]

Core Principles & Mechanism

Understanding the reaction mechanism is critical for effective troubleshooting. The Hantzsch synthesis proceeds in three main stages:

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide.[3][6][7]

  • Intramolecular Cyclization: The nitrogen of the resulting intermediate then attacks the carbonyl carbon in an intramolecular fashion to form a five-membered ring.[6][7]

  • Dehydration: The cyclic intermediate undergoes dehydration to yield the final aromatic thiazole product.[2][3] The aromaticity of the product is a significant driving force for this reaction.[8]

Below is a diagram illustrating the generally accepted mechanism.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Haloketone α-Haloketone Intermediate1 S-Alkylation Intermediate Haloketone->Intermediate1 S(Thioamide) attacks Cα Thioamide Thioamide Thioamide->Intermediate1 Intermediate2 Cyclic Hemiaminal Intermediate1->Intermediate2 Intramolecular N attacks C=O Thiazole Thiazole Intermediate2->Thiazole - H2O (Dehydration) Troubleshooting_Yield Start Low or No Yield Check_Conditions Assess Reaction Conditions Start->Check_Conditions Check_Reagents Verify Reagent Quality Check_Conditions->Check_Reagents No Improvement Success Improved Yield Check_Conditions->Success Improvement Consider_Catalyst Consider Catalyst Check_Reagents->Consider_Catalyst No Improvement Check_Reagents->Success Improvement Consider_Catalyst->Success If Applicable

References

Troubleshooting Ethyl 2-methylthiazole-4-carboxylate instability and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Ethyl 2-methylthiazole-4-carboxylate (CAS No. 6436-59-5). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic compound. This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals, and also finds use as a flavoring agent.[1] Its stability is crucial for the success of synthetic routes and the integrity of final products. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the instability and degradation of this compound, grounded in chemical principles and practical laboratory experience.

Core Compound Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use.

PropertyValueSource(s)
CAS Number 6436-59-5[1][2]
Molecular Formula C₇H₉NO₂S[1][3]
Molecular Weight 171.22 g/mol [1][2]
Appearance Brownish orange crystalline powder / solid[1][4]
Melting Point 54-58 °C[1][2][4]
Boiling Point ~242.1 °C (Predicted)[4]
Purity (Typical) ≥ 97% (GC)[1]

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the storage, handling, and use of this compound.

FAQ 1: Storage and Handling

Question: My new bottle of this compound has arrived. What are the absolute best practices for storing it to ensure long-term stability?

Answer: Proper storage is the most critical first step in preventing degradation. While different suppliers may provide slightly varying recommendations, a consolidated best-practice approach is as follows:

  • Temperature: The most consistent recommendation is refrigeration at 0-8 °C .[1] While some sources state "Room Temperature"[3][4], low-temperature storage is preferable to minimize the rate of any potential slow degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The thiazole ring can be susceptible to oxidation over long periods.

  • Container: Always keep the compound in a tightly sealed container to prevent moisture ingress, which can lead to hydrolysis.[5][6]

  • Light: Store in a dark place or in an amber vial to protect against potential photochemical degradation.

Question: Why has the color of my compound changed from a pale yellow to a brownish-orange over time?

Answer: A color change to a more intense brownish-orange is typically indicative of minor degradation or oxidation. While the compound is often supplied as a brownish-orange powder[1], a noticeable darkening suggests the formation of impurities. This is often caused by prolonged exposure to air (oxygen) or light. While minor color changes may not significantly impact purity for some applications, it is a warning sign. It is highly recommended to verify the purity of the material using an analytical technique like GC, HPLC, or NMR before proceeding with a sensitive reaction.

FAQ 2: Chemical Instability & Degradation

Question: I'm seeing a new spot on my TLC plate and a loss of starting material after leaving my reaction mixture overnight in a protic solvent. What is the likely cause?

Answer: The most probable cause of degradation in solution, especially in the presence of acid or base, is the hydrolysis of the ethyl ester . The ester functional group is susceptible to cleavage, yielding 2-methylthiazole-4-carboxylic acid and ethanol. This reaction is accelerated by both acidic and basic conditions.

Hydrolysis

To mitigate this, ensure your reaction medium is anhydrous if the reaction chemistry allows. If aqueous or protic conditions are necessary, consider running the reaction at a lower temperature and for a shorter duration. Buffering the solution to a neutral pH can also significantly slow the rate of hydrolysis.[7]

Question: Are there specific classes of reagents that are incompatible with this compound?

Answer: Yes. Due to its structure, the compound is incompatible with several types of reagents:

  • Strong Acids & Strong Bases: As mentioned, these will rapidly catalyze ester hydrolysis.[8]

  • Strong Oxidizing Agents: The thiazole ring, particularly the sulfur atom, can be oxidized.[8][9] This can lead to the formation of N-oxides or sulfoxides/sulfones, disrupting the aromatic system and altering the compound's reactivity.[9]

  • Strong Reducing Agents: While the thiazole ring is relatively stable to catalytic hydrogenation, harsh reducing agents like Raney Nickel can cause desulfurization and ring cleavage.[10]

  • Strong Nucleophiles: The C2 position of the thiazole ring is electron-deficient and can be susceptible to attack by strong nucleophiles, potentially leading to undesired side reactions.[10]

FAQ 3: Analytical & Experimental Issues

Question: How can I confirm the identity and purity of my compound and detect the primary degradation product?

Answer: A multi-pronged analytical approach is best for confirming purity and identifying degradants.

Analytical TechniqueExpected Observation for Pure CompoundEvidence of Degradation (Hydrolysis)
¹H NMR (in CDCl₃) Quartet ~4.4 ppm (CH₂), Singlet ~2.8 ppm (CH₃-thiazole), Triplet ~1.4 ppm (CH₃-ethyl)Disappearance/reduction of the ethyl ester signals (quartet and triplet). Appearance of a broad singlet for the new carboxylic acid proton (-COOH).
LC-MS A single major peak corresponding to the parent mass [M+H]⁺ of ~172.Appearance of a new, more polar peak with a corresponding mass [M+H]⁺ of ~144 for the carboxylic acid.[11]
GC-MS A primary peak with a mass spectrum matching the parent compound.The carboxylic acid is non-volatile and may not elute properly without derivatization. However, other volatile impurities can be detected.
FT-IR Strong C=O stretch for the ester at ~1710-1730 cm⁻¹.Broad O-H stretch appearing from ~2500-3300 cm⁻¹ and a shift in the C=O stretch, characteristic of a carboxylic acid.

Question: I am attempting a reaction at an elevated temperature. Is this compound thermally stable?

Answer: Thiazole rings are generally considered to be thermally stable aromatic systems.[12] However, like most organic molecules, prolonged exposure to very high temperatures (>150-200 °C) can lead to decomposition. The specific decomposition temperature for this compound is not widely reported, but thermal degradation can occur, especially in the presence of catalysts or impurities.[13] If your reaction requires high temperatures, it is advisable to run a small-scale test reaction first and monitor for the appearance of byproducts by TLC or LC-MS.

Part 2: Experimental Protocols

Protocol 1: Workflow for Troubleshooting Degradation

This workflow provides a logical sequence of steps to diagnose the root cause of compound instability in your experiment.

TroubleshootingWorkflow

Protocol 2: Small-Scale pH Stability Test

This protocol helps determine the stability of this compound in your specific reaction buffer or solvent system.

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile or ethanol.

  • Prepare Test Buffers: Prepare three small, sealed vials containing:

    • Vial A: 1 mL of pH 4.0 buffer (e.g., acetate buffer).

    • Vial B: 1 mL of pH 7.0 buffer (e.g., phosphate buffer).

    • Vial C: 1 mL of pH 9.0 buffer (e.g., borate buffer).

  • Spike and Incubate: Add 10 µL of the stock solution to each vial. Vortex briefly. Incubate the vials at your intended reaction temperature.

  • Time-Point Analysis: At set time points (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot (e.g., 50 µL) from each vial.

  • Quench and Analyze: Immediately quench the aliquot in a mobile phase or suitable solvent and analyze by HPLC or LC-MS.

  • Evaluate: Compare the peak area of the parent compound over time in each pH condition. Significant reduction in peak area, accompanied by the appearance of the carboxylic acid peak, indicates instability under those conditions.

References

How to avoid racemization in reactions involving Ethyl 2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Avoiding Racemization in Reactions Involving Ethyl 2-methylthiazole-4-carboxylate and Related Chiral Derivatives

Welcome to the technical support center. As a Senior Application Scientist, I understand that controlling stereochemistry is paramount in the synthesis of complex molecules for pharmaceutical and research applications. Thiazole-containing compounds are privileged scaffolds in medicinal chemistry, but their synthesis can present unique challenges, particularly concerning the preservation of chiral centers.[1][2]

This guide is designed to provide you with a deep, mechanistic understanding of why racemization occurs in reactions involving chiral thiazole derivatives and to offer practical, field-proven strategies to prevent it. We will move from foundational concepts to specific troubleshooting workflows and preventative protocols.

Frequently Asked Questions (FAQs): Understanding the Root Cause

This section addresses the fundamental principles behind racemization in the context of thiazole chemistry.

Q1: What is racemization and why is it a critical issue for my thiazole synthesis?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[3][4] In drug development, this is a significant concern because the different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicities.[5]

For instance, one enantiomer may be therapeutically active while the other is inactive or, in some cases, harmful. Therefore, maintaining high enantiomeric excess (ee%) is not just a matter of purity but a critical requirement for safety and efficacy. When working with chiral derivatives related to this compound, any loss of stereochemical integrity can compromise the biological viability of your final compound.

Q2: What is the primary chemical mechanism that causes racemization in these reactions?

A2: The primary cause of racemization in many chiral thiazoline or thiazole derivatives is the acidity of the proton at the stereocenter , particularly at the C4 position or a carbon alpha to both the thiazole ring and another activating group (like a carbonyl).[6]

In the presence of a base, this acidic proton can be abstracted. This deprotonation results in the formation of a planar, achiral intermediate , such as an enolate or a resonance-stabilized carbanion.[6][7][8] Once this planar intermediate is formed, the original stereochemical information is lost. Subsequent re-protonation can occur from either face of the planar structure with roughly equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.[9][10]

The mechanism is illustrated below:

racemization_mechanism cluster_start Chiral Starting Material (S-enantiomer) start R-C*-H (Chiral Center) intermediate Planar, Achiral Intermediate (e.g., Enolate/Carbanion) R-C- start->intermediate - H+ (Deprotonation) base Base (B:) base->start end_S S-enantiomer (Starting) intermediate->end_S + H+ (Protonation from top face) end_R R-enantiomer (Inverted) intermediate->end_R + H+ (Protonation from bottom face) protonated_base H-B+ protonated_base->intermediate

Caption: Base-catalyzed racemization via a planar intermediate.

Q3: Which reaction conditions most frequently lead to racemization?

A3: Several factors can accelerate the rate of racemization. You should be particularly vigilant about the following:

  • Strong Bases: Potent bases (e.g., alkoxides, hydroxides) readily abstract the acidic proton at the stereocenter, initiating the racemization pathway.[6]

  • Elevated Temperatures: Higher temperatures provide the thermal energy needed to overcome the activation barrier for deprotonation, significantly increasing the rate of racemization.[11] Many stereoselective reactions are performed at low temperatures (e.g., -78 °C to 0 °C) for this reason.

  • Prolonged Reaction Times: The longer your chiral compound is exposed to racemizing conditions (especially basic or acidic environments), the greater the extent of racemization will be.[6]

  • Protic Solvents: Solvents that can facilitate proton exchange (like alcohols or water) can sometimes contribute to racemization, especially if acidic or basic impurities are present.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the ester in this compound, can increase the acidity of nearby protons, making them more susceptible to abstraction.[6]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section provides a systematic approach to identifying and rectifying the cause of lost stereochemical purity in your experiments.

Q4: My final product shows low enantiomeric excess (ee%). What are the potential causes and how do I fix it?

A4: Low ee% is a common but solvable problem. A systematic workflow is the most effective way to pinpoint the issue. Start by confirming the stereochemical purity of your starting material and then critically evaluate each step of your process.

Use the following workflow to guide your troubleshooting efforts:

troubleshooting_workflow cluster_analysis Analysis Phase cluster_solutions Solution Phase start Low ee% Detected in Product (via Chiral HPLC/SFC) check_sm 1. Analyze Starting Material Is it enantiopure? start->check_sm decision_sm Purity Confirmed? check_sm->decision_sm check_reaction 2. Review Reaction Conditions Base, Temp, Time, Solvent decision_reaction Conditions Optimized? check_reaction->decision_reaction check_workup 3. Examine Workup & Purification Avoid harsh pH, high heat decision_workup Protocol Gentle? check_workup->decision_workup sol_sm Re-purify or re-synthesize starting material. end_node Re-run Experiment & Analyze Product ee% sol_sm->end_node sol_reaction Optimize Conditions: - Use weaker/hindered base - Lower temperature - Reduce reaction time sol_reaction->end_node sol_workup Modify Protocol: - Use buffered quench - Avoid acidic/basic washes - Use non-thermal purification sol_workup->end_node decision_sm->check_reaction Yes decision_sm->sol_sm No decision_reaction->check_workup Yes decision_reaction->sol_reaction No decision_workup->sol_workup No decision_workup->end_node Yes

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Q5: How do I select the right base to prevent racemization?

A5: Base selection is critical. The ideal base should be strong enough to perform the desired chemical transformation (e.g., deprotonation for alkylation) but not so aggressive that it readily abstracts the proton at the stereocenter.

Base TypeExamplesRacemization RiskRationale & Best Use Case
Strong, Small Bases NaOH, KOH, MeO⁻, EtO⁻High These bases are small and highly reactive, readily causing racemization. Avoid them when a chiral center is labile.
Strong, Hindered Bases LDA, LHMDS, KHMDSModerate to Low Their steric bulk can prevent them from accessing the sterically crowded proton at the chiral center, favoring deprotonation at other sites. Ideal for creating specific enolates at low temperatures.
Weak, Organic Bases NMM, DIPEA, 2,4,6-CollidineLow Often used as proton scavengers. Their weaker basicity (pKa ~7.4 for NMM/Collidine) makes them much less likely to cause epimerization.[12] 2,4,6-Collidine is particularly effective due to its significant steric hindrance.[12]
Inorganic Bases K₂CO₃, Cs₂CO₃Variable Often used in solid-liquid phase reactions. Their lower solubility can sometimes moderate reactivity, but localized high pH can still be an issue. Use with careful temperature control.

Recommendation: For reactions requiring a strong base, use a sterically hindered base like LDA or LHMDS at low temperatures (-78°C). For reactions that generate acid (e.g., couplings), use a weak, hindered organic base like 2,4,6-collidine or DIPEA to scavenge protons without inducing racemization.[12]

Q6: What is the quantitative impact of temperature and reaction time?

A6: Temperature has an exponential effect on reaction rates, including the rate of racemization. While there is no universal rule, the following principles apply:

  • Temperature: Lowering the reaction temperature is one of the most effective tools to suppress racemization. It reduces the kinetic energy of the system, making it harder to overcome the activation energy for the undesired proton abstraction.[11]

  • Time: The extent of racemization is directly proportional to the time the chiral molecule is exposed to the racemizing conditions.

ParameterGuidelineAction
Temperature Keep as low as possible while allowing the desired reaction to proceed at a reasonable rate.Start at -78°C or 0°C and only warm if necessary. Implement strict temperature control with a cryostat or a well-maintained cooling bath.[11]
Reaction Time Keep as short as possible.Monitor the reaction closely using an appropriate technique (TLC, LC-MS). As soon as the starting material is consumed, proceed with the workup immediately.[13]
Preventative Protocols & Methodologies

This section provides a detailed protocol for a common reaction, designed to proactively minimize the risk of racemization.

Q7: Can you provide a general protocol for stereoselective alkylation of a derivative of this compound?

A7: This protocol outlines a procedure for the α-alkylation of a related substrate where a chiral center is present. The principles—low temperature, use of a hindered base, and careful monitoring—are broadly applicable.

Objective: To perform an alkylation reaction while preserving the integrity of a nearby stereocenter.

Materials:

  • Chiral thiazole substrate (1.0 equiv)

  • Anhydrous THF

  • Lithium diisopropylamide (LDA) (1.05 equiv, freshly prepared or titrated solution)

  • Alkylating agent (e.g., MeI, BnBr) (1.1 equiv)

  • Saturated aqueous NH₄Cl solution (for quenching)

Step-by-Step Methodology:

  • System Preparation (Critical Step):

    • Thoroughly flame-dry all glassware under high vacuum and allow to cool under an inert atmosphere (Argon or Nitrogen). An inert atmosphere is crucial to prevent quenching of the strong base and other side reactions.[13]

    • Use anhydrous solvents dispensed from a solvent purification system or freshly distilled over an appropriate drying agent.

  • Enolate Formation (Low Temperature Control):

    • Dissolve the chiral thiazole substrate in anhydrous THF in the reaction flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is the single most important factor in preventing racemization during deprotonation.

    • Slowly add the LDA solution dropwise via syringe over 10-15 minutes. A rapid addition can create localized "hot spots," increasing the risk of side reactions and racemization.[11]

    • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation:

    • Add the alkylating agent dropwise to the enolate solution, ensuring the internal temperature remains at or below -78 °C.

    • Continue to stir the reaction mixture at this temperature.

  • Reaction Monitoring & Quenching:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching small aliquots for LC-MS analysis. Do not allow the reaction to proceed for an unnecessarily long time.

    • Once the reaction is complete, quench it at -78 °C by adding pre-chilled saturated aqueous NH₄Cl solution. This weak acid will protonate any remaining enolate or base without causing a significant pH swing that could induce racemization during workup.

  • Workup and Purification:

    • Allow the mixture to warm to room temperature.

    • Perform a standard aqueous workup using a suitable organic solvent (e.g., EtOAc, CH₂Cl₂). Avoid strongly acidic or basic washes.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure without excessive heating.

    • Purify the crude product using column chromatography.

  • Stereochemical Analysis:

    • Analyze the purified product using chiral HPLC or SFC to determine the enantiomeric excess (ee%) and confirm that racemization has been avoided.

References

Technical Support Center: Optimizing Catalyst Selection for Ethyl 2-methylthiazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-methylthiazole-4-carboxylate and its derivatives. As Senior Application Scientists, we understand that navigating the complexities of heterocyclic synthesis requires a blend of theoretical knowledge and practical insight. This guide is structured to address the specific challenges you may encounter, moving beyond simple protocols to explain the underlying chemical principles that govern catalyst selection and reaction optimization.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis. Each answer provides a mechanistic explanation and a clear course of action.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield in the Hantzsch thiazole synthesis, the foundational method for this compound class, is a frequent challenge.[1][2] The traditional two-step process, which involves first synthesizing an α-haloketone intermediate (like ethyl 2-bromo-3-oxobutanoate) and then reacting it with a thioamide, is often plagued by low overall yields, sometimes as low as 11%, due to tedious work-ups and loss of material between steps.[3][4]

Causality & Recommended Actions:

  • Intermediate Instability & Work-up Losses: The α-haloketone intermediate can be unstable. The purification and isolation steps are often where significant product loss occurs.

    • Solution: Adopt a one-pot synthesis procedure. By combining the starting materials (e.g., ethyl acetoacetate, a brominating agent like N-bromosuccinimide (NBS), and a thioamide) in a single reaction vessel, you can avoid intermediate isolation.[4] This approach has been shown to dramatically increase yields, in some cases from <11% to over 70%.[3][4]

  • Suboptimal Reaction Conditions: The classic Hantzsch synthesis is often performed without a catalyst, relying on thermal energy.[5][6] However, this may not be sufficient for achieving high efficiency.

    • Solution: Introduce a catalyst to facilitate the cyclization. Solid acid catalysts like xanthan sulfuric acid or silica-supported tungstosilicic acid have proven effective in promoting the formation of the thiazole ring.[3][7] For other variations, novel catalysts like reusable NiFe₂O₄ nanoparticles have also been successfully employed in green solvent systems.[8][9]

  • Incomplete Reaction: The reaction may not be reaching completion. Monitoring progress is key.

    • Solution: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting starting material.[3] If the reaction stalls, a gentle increase in temperature or the addition of a suitable catalyst may be necessary.

Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?

A2: Isomer formation is a common issue, particularly when using substituted thioamides. The reaction pathway can be highly sensitive to the pH of the reaction medium.[10]

Causality & Recommended Actions:

  • Influence of pH: When using N-monosubstituted thioureas, the protonation state of the intermediates dictates the final structure.

    • Neutral Conditions: In a neutral solvent, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively.[10]

    • Acidic Conditions: Performing the synthesis in an acidic medium (e.g., using HCl in ethanol) can lead to a mixture of the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[10] The ratio of these isomers is dependent on the specific acid, temperature, and substrate.

  • Controlling the Outcome: To favor a single, desired isomer, precise control over the reaction's pH is essential. If you are aiming for the 2-amino substituted product, ensure your reaction medium is neutral or slightly basic during the cyclization step.

Q3: My catalyst appears to be inactive or the reaction is sluggish. What could be the problem?

A3: Catalyst inactivity can stem from several factors, ranging from the quality of the catalyst itself to poisoning by a component in the reaction mixture.

Causality & Recommended Actions:

  • Catalyst Quality: Ensure the catalyst is fresh and has been stored under the recommended conditions (e.g., absence of moisture for water-sensitive Lewis acids).[11] If using a solid-supported catalyst, verify its loading and activation protocol.[11]

  • Sulfur Poisoning (for Palladium Catalysts): This is a critical issue if you are performing subsequent C-H functionalization or cross-coupling reactions on the synthesized thiazole ring. The sulfur atom in the thiazole ring can act as a poison for palladium catalysts by strongly coordinating to the metal center, thereby blocking its catalytic activity.[10]

    • Solution: If a palladium-catalyzed reaction is failing, the primary solution is to increase the catalyst loading.[10] This provides enough active catalytic sites to overcome the poisoning effect. Alternatively, explore catalyst systems known to be more resistant to sulfur poisoning.

  • Presence of Water: Many catalysts, especially Lewis acids, are sensitive to water.

    • Solution: Conduct the reaction under anhydrous conditions. Use dry solvents and consider adding a dehydrating agent like molecular sieves.[11]

Q4: I'm having difficulty with product purification. What is the standard work-up procedure?

A4: The work-up for Hantzsch-type syntheses is generally straightforward because the thiazole product is often poorly soluble in the reaction medium upon neutralization.[1]

Standard Protocol:

  • Cooling: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.[3]

  • Precipitation: Pour the reaction mixture into a beaker containing a weak base solution, such as 5% sodium carbonate (Na₂CO₃) or ammonium hydroxide.[1][10] This neutralizes any acid formed (e.g., HBr) and causes the product to precipitate.

  • Isolation: Collect the solid product by filtration using a Büchner funnel.[1]

  • Washing: Wash the filter cake thoroughly with water to remove any remaining salts or water-soluble impurities.[1][3]

  • Recrystallization: For higher purity, recrystallize the dried product from a suitable solvent, such as ethyl acetate or an ethanol/water mixture.[3][7]

Frequently Asked Questions (FAQs)

Q5: When should I choose a metal-based catalyst over a catalyst-free method for the initial ring formation?

A5: The choice depends on your specific synthetic goals, including desired yield, reaction time, and environmental considerations.

  • Catalyst-Free/Acid-Catalyzed (Hantzsch): This is the classic, robust method for the fundamental construction of the thiazole ring from α-haloketones and thioamides.[10] It is well-established and often sufficient for building the core heterocycle.[2]

  • Metal/Specialized Catalysts (e.g., NiFe₂O₄, SiW/SiO₂): Opt for these when you need to:

    • Improve Yields: As discussed in Q1, catalysts can significantly boost efficiency over the traditional thermal method.[3][7]

    • Promote "Green" Chemistry: Many modern catalysts, like reusable nanoparticles, are designed to work in environmentally benign solvents like ethanol/water mixtures, reducing reliance on hazardous organic solvents.[8][9]

    • Enable One-Pot Reactions: Catalysts can be crucial for the success of multi-component, one-pot procedures, which are more efficient and generate less waste.[7]

Q6: What is a reliable, step-by-step protocol for a catalyzed, one-pot synthesis of a relevant precursor?

A6: The following protocol is for the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate , a key building block, and is adapted from a high-yield, one-pot procedure.[3][4]

Experimental Protocol: One-Pot Synthesis

  • Initial Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (1 equivalent) in a mixture of water and Tetrahydrofuran (THF). Cool the flask in an ice bath to below 0°C.

  • Bromination: Slowly add N-bromosuccinimide (NBS) (1.2 equivalents) to the cooled solution.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate using TLC (petroleum ether:ethyl acetate 2:1).

  • Thioamide Addition: Once the starting material is consumed, add thiourea (1 equivalent) to the flask.

  • Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C for 2 hours.

  • Work-up: Cool the mixture to room temperature. The product will begin to precipitate.

  • Isolation: Filter the solid product. Wash the filter cake extensively with water (e.g., 3 x 100 mL) to remove salts and impurities.

  • Purification: Recrystallize the collected solid from ethyl acetate to yield the pure target compound. This method has been reported to achieve a yield of 72%.[3]

Q7: How do I select the right catalyst for modifying the thiazole ring after its formation?

A7: Post-synthesis modification, such as direct arylation, requires a different catalytic approach, typically involving palladium.

  • Catalyst Choice: Palladium(II) acetate (Pd(OAc)₂) is a highly efficient catalyst for the direct arylation of thiazole derivatives.[5]

  • Key Consideration - Ligand Choice: Interestingly, these reactions often work best without a ligand. Ligand-free Pd(OAc)₂ can be effective even at very low concentrations (0.001-0.1 mol %).[5]

  • Troubleshooting: As noted in Q3, be prepared for potential catalyst poisoning by the thiazole's sulfur atom.[10] If the reaction is sluggish with highly deactivated or sterically hindered aryl bromides, increasing the catalyst loading is the first step.[5][10]

Data Presentation & Visualizations

Catalyst Performance Comparison

The following table summarizes data for different catalytic systems used in the synthesis of thiazole derivatives, highlighting the impact of catalyst choice on reaction conditions and yield.

Catalyst SystemStarting MaterialsSolventTemperature (°C)TimeYield (%)Reference
None (One-Pot) Ethyl acetoacetate, NBS, ThioureaWater/THF802h72%[3][4]
None (Two-Step) Ethyl 2-bromo-3-oxobutanoate, ThioureaDichloromethaneReflux-<11%[3][4]
NiFe₂O₄ (nanoparticles) α-haloketone, Thiosemicarbazide, AnhydrideEthanol/Water7545-60 min~92%[8][9]
Silica Supported Tungstosilicic Acid Bromoacetyl-pyranone, Thiourea, BenzaldehydeEthanol/Water654-5h85%[7]
FeSO₄·7H₂O Ethyl 2-azidoacrylate, KSCNOrganic Solvent60-8011-13h>80%[12]
Diagrams
Catalyst Selection & Optimization Workflow

This diagram outlines the logical steps a researcher should follow when troubleshooting and optimizing their thiazole synthesis.

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Catalyst Evaluation cluster_3 Resolution Start Low Yield or Impurity Formation OnePot Switch to One-Pot Synthesis? Start->OnePot Intermediate isolation issues? AddCatalyst Introduce a Catalyst? Start->AddCatalyst Catalyst-free method failing? OptimizeCond Optimize Conditions (Solvent, Temp, pH)? Start->OptimizeCond Monitor Monitor Reaction (TLC) OnePot->Monitor ScreenCatalysts Screen Catalysts (Acid, Metal, Nano) AddCatalyst->ScreenCatalysts OptimizeCond->Monitor ScreenCatalysts->Monitor CheckPurity Check Reagent & Catalyst Purity CheckPurity->ScreenCatalysts Monitor->OptimizeCond Stalled or Side Reactions End High Yield Pure Product Monitor->End Success

References

Troubleshooting low conversion rates in Ethyl 2-methylthiazole-4-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-methylthiazole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this critical heterocyclic building block. Thiazole derivatives are foundational in medicinal chemistry, appearing in a wide array of therapeutic agents for their diverse biological activities.[1][2][3]

The most common and reliable method for synthesizing this and similar thiazoles is the Hantzsch Thiazole Synthesis, first described in 1887.[4] This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[5][6] For the specific synthesis of this compound, the key reactants are typically Ethyl bromopyruvate and Thioacetamide.[7]

This guide provides in-depth, experience-based answers to common challenges encountered during this synthesis, focusing on troubleshooting low conversion rates and optimizing reaction outcomes.

Troubleshooting Guide & FAQs

Q1: My reaction shows very low or no conversion to the desired product. What are the fundamental parameters I should verify first?

A: When facing low conversion, it's crucial to return to the fundamentals of the reaction setup. The Hantzsch synthesis, while generally robust, is sensitive to the quality of its components and the environment.

  • Purity of Starting Materials:

    • Ethyl Bromopyruvate (α-haloketone): This is often the most critical and sensitive reagent. It is susceptible to degradation over time, especially if exposed to moisture or light. Before starting, visually inspect it for significant discoloration. If in doubt, run a quick proton NMR or TLC to confirm its integrity.

    • Thioacetamide (Thioamide): While more stable than ethyl bromopyruvate, ensure it is of high purity and has been stored in a dry environment. Impurities can interfere with the initial nucleophilic attack.

  • Stoichiometry: A common experimental error is inaccurate measurement of reagents. Double-check your calculations and weighings. A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is sometimes used to ensure the complete consumption of the more valuable α-haloketone, but a 1:1 ratio is a standard starting point.[6]

  • Reaction Temperature: This reaction requires heating to proceed at an efficient rate. Ensure your heating apparatus (oil bath, heating mantle) is calibrated and maintaining the target temperature consistently. A reaction that is too cool will be sluggish or stall, while excessive heat can promote side reactions and decomposition.

  • Solvent Purity and Volume: Ensure your solvent (typically ethanol) is anhydrous. Water can interfere with the reaction intermediates. Also, verify that the concentration of your reactants is appropriate. A reaction that is too dilute may proceed very slowly.

Q2: I suspect my Ethyl Bromopyruvate has degraded. How does this impact the reaction, and can it be salvaged?

A: Degraded ethyl bromopyruvate is a primary cause of failure in Hantzsch synthesis. Degradation often involves hydrolysis back to pyruvic acid and HBr, or polymerization. These byproducts will not participate in the desired thiazole formation and can introduce acidic or nucleophilic impurities that catalyze unwanted side reactions.

If you suspect degradation, purification is necessary. Vacuum distillation is the most effective method for purifying ethyl bromopyruvate. However, due to its lachrymatory nature and instability, this should be performed with extreme care in a well-ventilated fume hood. It is often more practical and safer to purchase a fresh bottle from a reliable supplier.

Q3: What is the optimal solvent for this reaction, and why is it so important?

A: The choice of solvent is critical for ensuring that both the α-haloketone and the thioamide are sufficiently soluble to react.

  • Ethanol: This is the most commonly cited solvent for this specific transformation.[7][8] It provides good solubility for both reactants and has a convenient boiling point for refluxing the reaction.

  • Ethanol/Water Mixtures: Some procedures report high yields using a mixture of ethanol and water (e.g., 50/50 v/v).[1][9] This can be a greener and more cost-effective option, but it's important to ensure the reactants remain in solution.

  • Methanol: Methanol can also be used and has been demonstrated in similar Hantzsch syntheses.[6]

The solvent facilitates the initial SN2 reaction between the sulfur of the thioamide and the bromine-bearing carbon of the ethyl bromopyruvate. A polar protic solvent like ethanol can stabilize the charged intermediates formed during the reaction mechanism.

Q4: My TLC plate shows the consumption of starting materials, but there are multiple new spots, and the yield of the desired product is low. What are these side products?

A: The formation of multiple products indicates that side reactions are competing with the main cyclization pathway. Potential side products include:

  • Isomeric Products: Under certain conditions, particularly acidic ones, the cyclization can result in the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the desired 2-amino-thiazole structure.[10]

  • Self-Condensation Products: Either of the starting materials could potentially react with themselves under the reaction conditions, leading to polymeric or dimeric impurities.

  • Hydrolysis Products: If significant water is present, hydrolysis of the ester group on your product or starting material can occur, leading to the corresponding carboxylic acid.

To mitigate side product formation, ensure stringent control over reaction temperature and use anhydrous solvents. Monitoring the reaction by TLC and stopping it once the main product spot maximizes is crucial.

Q5: How do I determine the optimal reaction time and temperature?

A: The ideal conditions balance reaction rate against the formation of impurities.

  • Temperature: A good starting point is a gentle reflux in ethanol, which is around 78°C. Some procedures may use lower temperatures, such as 50°C, for a longer duration to minimize side reactions.[11]

  • Reaction Time: This can range from 30 minutes to several hours.[6][12] The most reliable way to determine the optimal time is to monitor the reaction's progress using Thin-Layer Chromatography (TLC). Take aliquots from the reaction mixture every 30-60 minutes and run a TLC plate to visualize the disappearance of starting materials and the appearance of the product. The reaction is complete when the limiting reagent spot has disappeared.

Q6: My work-up procedure seems inefficient, and I'm losing a lot of product. What is a reliable method for isolation and purification?

A: A robust work-up and purification strategy is key to maximizing your isolated yield.

  • Isolation:

    • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Many procedures involve pouring the reaction mixture into a beaker containing a weak base solution, such as 5% sodium carbonate or sodium bicarbonate in water.[6][13] This neutralizes any acid (like HBr) formed during the reaction, which makes the thiazole product less soluble in the aqueous medium.

    • The product, which is a solid with a melting point of 54-58°C, should precipitate out of the solution.[7]

    • Collect the solid product by vacuum filtration through a Büchner funnel.

    • Wash the filter cake thoroughly with cold water to remove any inorganic salts.[6]

  • Purification:

    • Recrystallization: This is the most common and effective method for purifying the crude product. Solvents like ethyl acetate or hexane are often effective.[11][12] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be used. A mobile phase of ethyl acetate and hexane is a good starting point for developing a separation method.[6]

Data & Protocols

Table 1: Summary of Typical Reaction Parameters
ParameterTypical Value/ConditionRationale & Key Considerations
α-Haloketone Ethyl bromopyruvateHighly reactive; check purity before use.
Thioamide ThioacetamideEnsure it is dry and of high purity.
Stoichiometry ~1:1 molar ratioA slight excess of thioacetamide can be used.
Solvent Anhydrous EthanolProvides good solubility for reactants.[7]
Temperature 50°C to Reflux (~78°C)Higher temperatures increase rate but may promote side reactions.[6][11]
Reaction Time 0.5 - 3 hoursMust be monitored by TLC. [6][12]
Work-up Neutralization (e.g., Na₂CO₃), FiltrationPrecipitates the product and removes acidic byproducts.[6]
Purification Recrystallization (Hexane/Ethyl Acetate)Effective for removing minor impurities.[11][12]
Expected Yield 70-90%Highly dependent on reagent purity and reaction control.
Experimental Protocol: Hantzsch Synthesis of this compound

This protocol is a representative example and should be adapted based on laboratory safety standards and reaction scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thioacetamide (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask to create a solution with a concentration of approximately 0.5-1.0 M relative to the limiting reagent.

  • Reactant Addition: While stirring, add ethyl bromopyruvate (1.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (or a target temperature of ~70-80°C) using a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress every 30 minutes using TLC (see protocol below). The reaction is typically complete within 1-2 hours.

  • Cooling & Precipitation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Pour the cooled reaction mixture into a beaker containing a stirred solution of 5% aqueous sodium carbonate (approx. 5-10 volumes relative to the reaction volume). A solid precipitate should form.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid with several portions of cold deionized water.

  • Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass to dry completely. A vacuum oven at low heat (~40°C) can be used to expedite drying.

  • Purification: Recrystallize the crude solid from a minimal amount of hot hexane or ethyl acetate to yield the pure this compound as a light yellow or off-white solid.[11][12]

Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel plate. Draw a light pencil line ~1 cm from the bottom.

  • Prepare Mobile Phase: A mixture of 50% ethyl acetate / 50% hexane is a good starting point for the mobile phase.[6]

  • Spotting: Using a capillary tube, spot the starting materials (thioacetamide and ethyl bromopyruvate) and a co-spot on the baseline. As the reaction progresses, take a small aliquot from the reaction mixture, dilute it with a little ethanol, and spot it on the plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (λ = 254 nm). The disappearance of the starting material spots and the appearance of a new, single product spot will indicate the reaction's progress and completion.

Visualizations

Hantzsch Thiazole Synthesis Mechanism

The reaction proceeds via an initial nucleophilic attack by the sulfur of thioacetamide on the electrophilic carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism reagents Ethyl Bromopyruvate + Thioacetamide sn2 S-Alkylation (SN2) reagents->sn2 intermediate Thioimino Ester Intermediate sn2->intermediate cyclization Intramolecular Cyclization (N attacks C=O) intermediate->cyclization hemiaminal Hemiaminal Intermediate cyclization->hemiaminal dehydration Dehydration (-H2O) hemiaminal->dehydration product This compound dehydration->product

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting Workflow for Low Conversion

This workflow provides a logical sequence of steps to diagnose and solve issues with the reaction.

Troubleshooting_Workflow start Low Conversion Observed check_reagents Verify Purity of Starting Materials (NMR/TLC) start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK purify_reagent Purify/Replace Ethyl Bromopyruvate check_reagents->purify_reagent Reagents Impure monitor_tlc Analyze Reaction by TLC (Side Products?) check_conditions->monitor_tlc Conditions Correct optimize Optimize Conditions (Temp, Concentration) monitor_tlc->optimize Side Products Observed success Successful Synthesis monitor_tlc->success Clean Reaction, Proceed to Work-up optimize->start Retry Synthesis purify_reagent->start Retry Synthesis

Caption: Troubleshooting workflow for low conversion rates.

References

Technical Support Center: Strategies for Regioselective Functionalization of Ethyl 2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of Ethyl 2-methylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile heterocyclic scaffold. The thiazole core is a privileged structure in medicinal chemistry, and mastering its selective functionalization is key to unlocking novel molecular architectures.[1][2][3]

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Understanding the Reactivity of this compound

The reactivity of the thiazole ring is governed by the electronic effects of its heteroatoms and substituents. The calculated pi-electron density highlights the C5 position as the primary site for electrophilic substitution, while the proton at the C2 position is the most acidic on an unsubstituted ring.[4][5] In our substrate, the key sites for selective functionalization are:

  • C5-Position: The most nucleophilic carbon, ideal for electrophilic substitution and palladium-catalyzed C-H activation.[6][7]

  • C2-Methyl Group: The protons of this methyl group are significantly acidic and can be removed by strong bases to generate a nucleophilic anion.[8]

  • C4-Ester Group: Amenable to standard ester manipulations such as hydrolysis or reduction.

The following sections address common problems encountered when targeting these specific positions.

Section 1: Functionalization at the C5-Position

The C5-position is the most common site for introducing diversity, typically via C-H activation/arylation or halogenation followed by cross-coupling.

FAQ 1: My palladium-catalyzed C-H arylation at the C5-position is giving low to no yield. What are the critical parameters to investigate?

Answer: Low yields in direct C-H arylations of thiazoles are a frequent issue, often stemming from suboptimal reaction conditions that lead to catalyst deactivation or slow reaction kinetics. The reaction selectively produces 5-arylated thiazoles.[7] The key is to find a balance where the C-H activation is efficient without degrading the starting material or the palladium catalyst.

Troubleshooting Workflow for C5-Arylation

Below is a systematic approach to optimizing the reaction.

G start Low Yield in C5-Arylation catalyst Step 1: Evaluate Palladium Source & Loading - Start with Pd(OAc)2 (1-5 mol%). - Is 'palladium black' forming? - Consider pre-catalysts like Pd-PEPPSI-IPent for challenging substrates. start->catalyst Inactive Catalyst? base Step 2: Optimize the Base - K2CO3 is a common starting point. - Stronger bases (e.g., Cs2CO3) can improve rate. - Piv-OH or Ac-Gly-OH as additives can facilitate C-H activation. catalyst->base Base Ineffective? solvent Step 3: Screen Solvents - High-boiling polar aprotic solvents are typical (e.g., DMA, NMP, Dioxane). - Anisole has also been used effectively in ligand-free systems. [1] base->solvent Poor Solubility/Reactivity? temp Step 4: Adjust Temperature - Reactions often require high temperatures (110-140 °C). - Is the temperature too high, causing decomposition? - Consider microwave irradiation to reduce reaction time. [8] solvent->temp Kinetics Too Slow? result Improved Yield temp->result Optimization Successful

Caption: Decision tree for troubleshooting low yields in Pd-catalyzed C5-arylation.

Detailed Troubleshooting Guide & Parameter Comparison

ParameterRecommendation & RationaleCommon Pitfalls
Palladium Source Pd(OAc)₂ is a robust and common choice for ligand-free direct arylations.[7] For sterically hindered substrates, consider advanced pre-catalysts like Pd-PEPPSI-IPent , which can offer higher yields.[9]Using too high a catalyst loading (>5 mol%) can lead to the formation of inactive palladium black.[7]
Base K₂CO₃ or Cs₂CO₃ are standard. The base is crucial for the C-H activation step. In some systems, a carboxylate additive like pivalic acid acts as a proton shuttle, accelerating the reaction.[6]Using a base that is too strong or nucleophilic can lead to ring-opening or side reactions.[10]
Solvent High-boiling point solvents like DMA, NMP, or dioxane are required to reach the necessary temperatures for C-H activation.[11]Using lower-boiling solvents like THF or Toluene may not provide sufficient energy for the reaction to proceed efficiently.
Temperature Typically 120-140 °C . C-H activation has a high energy barrier. Microwave-assisted protocols can significantly shorten reaction times and sometimes improve yields.[12]Excessive heat can cause decomposition of the thiazole ring or the catalyst. Monitor reaction progress by TLC or LC-MS to avoid prolonged heating.
FAQ 2: I need to install a halogen at the C5-position for subsequent cross-coupling, but I'm observing poor regioselectivity or over-halogenation. How can I achieve clean mono-halogenation?

Answer: Electrophilic halogenation of the thiazole ring preferentially occurs at the electron-rich C5 position.[5][13] However, controlling the stoichiometry and reaction conditions is critical to prevent side reactions.

Step-by-Step Protocol for Selective C5-Bromination

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent such as chloroform, acetic acid, or DMF in a round-bottom flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.05 equiv.) portion-wise over 15-20 minutes. Using a slight excess is sometimes necessary, but a large excess will lead to byproducts.

  • Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. The crude product can then be purified by column chromatography on silica gel.

Troubleshooting Table for C5-Halogenation

IssueProbable CauseRecommended Solution
No Reaction Insufficiently activated halogenating agent.For chlorination, use NCS. For iodination, use I₂ with an oxidizing agent or N-iodosuccinimide (NIS). Consider a more polar solvent like acetic acid to promote the reaction.
Mixture of Products Reaction temperature is too high, or excess halogenating agent was used.Maintain a low temperature (0 °C) during addition. Use no more than 1.05 equivalents of the halogenating agent. Add the agent slowly to avoid localized high concentrations.
Product Decomposition Harsh acidic conditions (especially with HBr/Br₂).Use a milder source like NBS. If using elemental halogens, consider adding a non-nucleophilic base like pyridine to scavenge the generated acid.
Section 2: Functionalization of the C2-Methyl Group

The protons on the C2-methyl group are acidic due to the electron-withdrawing nature of the adjacent thiazole ring nitrogen. Deprotonation with a strong, non-nucleophilic base creates a potent carbon nucleophile.[8]

FAQ 3: My attempts to deprotonate the C2-methyl group with n-BuLi are resulting in a dark, complex mixture and low yields after quenching with an electrophile. What is going wrong?

Answer: This is a classic problem when working with organolithium reagents and sensitive heterocyclic systems. The issue likely stems from one of three areas: temperature control, choice of base, or reaction setup. The thiazole ring itself has an acidic proton at C2 (if unsubstituted), and strong nucleophilic bases like n-BuLi can also add to the C=N bond, leading to ring-opening or decomposition, especially at elevated temperatures.[4][10]

Key Principles for Success:

  • Cryogenic Temperatures are Non-Negotiable: The lithiated intermediate is highly reactive and unstable at temperatures above -70 °C. All operations must be conducted at or below -78 °C (a dry ice/acetone bath).

  • Anhydrous Conditions are Critical: Water will instantly quench the organolithium reagent and the desired anion. Ensure all glassware is oven-dried, and solvents are freshly distilled from an appropriate drying agent.

  • Base Selection Matters: While n-BuLi is effective, it is also a potent nucleophile. Lithium diisopropylamide (LDA), being more sterically hindered, is often a better choice as it is less likely to engage in nucleophilic side reactions with the ring.[8]

Experimental Workflow for C2-Methyl Functionalization

G setup 1. Rigorous Setup - Oven-dried glassware - Anhydrous THF solvent - Inert atmosphere (N2 or Ar) deprotonation 2. Deprotonation at -78 °C - Prepare LDA in situ or use commercial solution - Add base SLOWLY to thiazole solution - Stir for 30-60 min at -78 °C setup->deprotonation quench 3. Electrophilic Quench at -78 °C - Add electrophile (e.g., R-X, aldehyde) - Maintain low temperature during addition deprotonation->quench workup 4. Work-up - Quench with sat. NH4Cl solution - Warm to room temperature - Standard extraction & purification quench->workup

Caption: Step-by-step workflow for the deprotonation and alkylation of the C2-methyl group.

Troubleshooting Guide for C2-Methyl Lithiation

IssueProbable CauseRecommended Solution
Decomposition (Dark Color) Temperature rose above -70 °C.Ensure a well-maintained dry ice/acetone bath. Add reagents slowly, especially the base, to control any exotherm.
n-BuLi is acting as a nucleophile.Switch to a non-nucleophilic, hindered base like LDA or LiTMP.[8]
Low Yield after Quench Inefficient trapping of the anion.Ensure the electrophile is reactive enough. For less reactive electrophiles, consider transmetalating the lithium anion to a less reactive species (e.g., with ZnCl₂) before addition.
Anion decomposition before quench.Add the electrophile as soon as anion formation is complete (typically 30-60 minutes). Do not let the anion stir for extended periods.
Section 3: Cross-Coupling from a C5-Halogenated Intermediate

Once you have successfully installed a bromine or iodine at the C5-position, a wide array of cross-coupling reactions become accessible. Suzuki and Sonogashira couplings are among the most powerful.[14][15]

FAQ 4: What are the key parameters to optimize for a successful Suzuki or Sonogashira coupling with my Ethyl 5-bromo-2-methylthiazole-4-carboxylate intermediate?

Answer: Success in cross-coupling reactions on electron-rich heterocycles like thiazole hinges on selecting a catalyst system that promotes rapid oxidative addition and reductive elimination while avoiding common failure modes.

Comparison of Optimized Conditions for Cross-Coupling Reactions

ReactionCatalyst / LigandBaseSolventCommon Issues & Solutions
Suzuki Coupling Pd(PPh₃)₄ (robust, general purpose).[16] PdCl₂(dppf) (excellent for heteroaryl couplings).[17]K₂CO₃, Cs₂CO₃, or K₃PO₄ (aqueous solution).Dioxane/H₂O, DME/H₂O, or Toluene/H₂O .[12][17]Issue: Protodebromination (loss of Br). Solution: Use a rigorously degassed solvent and ensure an inert atmosphere. Issue: Boronic acid homocoupling. Solution: Use a milder base or lower the reaction temperature.
Sonogashira Coupling Pd(PPh₃)₄ / CuI (classic system).[1][14]Et₃N or DiPEA (acts as base and solvent).THF or DMF .Issue: Alkyne homocoupling (Glaser coupling).[14] Solution: Use a copper-free protocol or add the alkyne slowly. Issue: Catalyst deactivation. Solution: Ensure the amine base is high purity and the solvent is anhydrous.

Step-by-Step Protocol for a Typical Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried flask, add the 5-bromothiazole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2-3 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Heating and Monitoring: Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography or recrystallization.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Ethyl 2-methylthiazole-4-carboxylate Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 2-methylthiazole-4-carboxylate, a heterocyclic compound, serves as a vital building block in the synthesis of various pharmacologically active molecules.[1] Its purity can significantly influence the yield, impurity profile, and overall quality of the final drug substance. Therefore, the validation of its purity is a critical step that demands robust and reliable analytical methods.

This guide provides an in-depth comparison of analytical methodologies for the validation of this compound purity. Moving beyond a simple listing of procedures, we will explore the causality behind the selection of specific methods, the establishment of self-validating protocols, and the interpretation of the resulting data, all within the framework of international regulatory standards.

The Imperative of Purity: Understanding Potential Impurities

The validation of purity begins with an understanding of what impurities might be present. The common route for synthesizing this compound and related structures is the Hantzsch thiazole synthesis.[2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[4]

Based on this synthetic pathway, potential impurities can be categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Such as ethyl 2-chloroacetoacetate and thioacetamide.

    • Intermediates: Incompletely cyclized or dehydrated reaction intermediates.

    • Side-Products: Resulting from alternative reaction pathways, such as the formation of isomeric structures.[5]

  • Degradation Products: Arising from hydrolysis of the ester group to form 2-methylthiazole-4-carboxylic acid, or other degradation pathways under stress conditions (e.g., heat, light, oxidation).

An effective analytical method must be able to separate, detect, and quantify these potential impurities from the main compound. The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the identification and control of impurities in new drug substances, which underscores the regulatory importance of this analytical undertaking.[6][7]

Chromatographic Techniques: The Workhorses of Purity Analysis

Chromatographic methods are fundamental in purity assessment due to their high resolving power, which allows for the separation of structurally similar compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the most widely adopted technique for the purity analysis of non-volatile organic compounds in the pharmaceutical industry. Its versatility and sensitivity make it an excellent choice for the routine quality control of this compound.

A stability-indicating method is one that can accurately measure the analyte in the presence of its impurities and degradation products.

Objective: To develop and validate a reverse-phase HPLC-UV method for the determination of the purity of this compound and to separate it from its potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient is employed to ensure the elution of both polar and non-polar impurities. For example: 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The UV spectrum of this compound should be determined to select an appropriate wavelength for maximum absorbance, likely around 254 nm or 270 nm, where the thiazole chromophore absorbs.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) at a concentration of approximately 1 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

The developed method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: Demonstrated by the separation of the main peak from potential impurities. This can be confirmed by forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to generate degradation products and show that the method can resolve them from the analyte peak.[8]

  • Linearity: Assessed by analyzing a series of solutions at different concentrations (e.g., 50% to 150% of the nominal concentration) and demonstrating a linear relationship between peak area and concentration.

  • Accuracy: Determined by recovery studies, where a known amount of the reference standard is spiked into a sample matrix.

  • Precision:

    • Repeatability: The precision of the method under the same operating conditions over a short interval of time.

    • Intermediate Precision: Assesses the effect of random events on the precision of the method (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Diluent A->B D Inject into HPLC B->D C Prepare Test Sample C->D E Gradient Elution on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Purity (% Area) G->H I Validate against ICH Q2(R1) H->I

Caption: HPLC-UV Experimental Workflow for Purity Analysis.

Gas Chromatography with Mass Spectrometry (GC-MS)

Given that this compound is a relatively volatile ester, Gas Chromatography is a highly suitable alternative or complementary technique to HPLC. Coupling GC with a Mass Spectrometer (MS) provides not only quantitative data but also structural information, which is invaluable for the identification of unknown impurities.[9]

Objective: To develop a GC-MS method for the quantification of this compound and the identification of volatile impurities.

Methodology:

  • Instrumentation: A GC system equipped with a split/splitless injector, a capillary column, and a mass selective detector (e.g., quadrupole).

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A temperature gradient is essential for separating compounds with different boiling points. For example: Initial temperature of 80 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Prepare solutions of the reference standard and test sample in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • High Efficiency: Capillary GC columns offer excellent separation efficiency for volatile compounds.

  • Impurity Identification: The mass spectrum of each separated peak can be compared against a library (e.g., NIST) for tentative identification of unknown impurities.[10]

  • Sensitivity: GC-MS can be highly sensitive, especially in selected ion monitoring (SIM) mode for trace-level impurity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample in Volatile Solvent B Inject into GC A->B C Temperature Programmed Separation B->C D Mass Spectrometry Detection C->D E Quantify Main Peak D->E F Identify Impurity Peaks via MS Library D->F G Report Purity and Impurity Profile E->G F->G

Caption: GC-MS Experimental Workflow for Purity and Impurity ID.

Spectroscopic Techniques: Absolute Quantification and Structural Elucidation

While chromatography excels at separation, spectroscopic techniques offer a direct and often non-destructive means of assessing purity and structure.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] This allows for the determination of the purity of a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and concentration.[12]

Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the analyte itself.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard Selection: The internal standard must be stable, non-volatile, have a known purity, and possess signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires specific acquisition parameters to ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal from the analyte (e.g., the methyl protons at the 2-position or the ethyl ester protons).

    • Integrate a signal from the internal standard.

    • Calculate the purity using the following formula:[13] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

  • Primary Method: It provides a direct measurement of purity traceable to SI units, making it ideal for certifying reference materials.

  • Non-destructive: The sample can be recovered after analysis.

  • Structural Information: The NMR spectrum simultaneously confirms the identity of the compound and provides information on impurities.

qNMR_Workflow A Accurately Weigh Sample and Internal Standard B Dissolve in Deuterated Solvent in NMR Tube A->B C Acquire Quantitative 1H NMR Spectrum (Long Relaxation Delay) B->C D Process Spectrum and Integrate Signals C->D E Calculate Absolute Purity using Formula D->E

Caption: Quantitative NMR (qNMR) Workflow for Purity Determination.

Comparative Analysis of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, impurity identification, or the certification of a reference standard.

Parameter HPLC-UV GC-MS Quantitative NMR (qNMR)
Specificity High, dependent on column and mobile phase. Requires forced degradation studies for validation.Very high, based on both retention time and mass spectrum.High, based on unique chemical shifts. Excellent for isomeric impurity detection.
Sensitivity Good to excellent (ng range).Excellent (pg to fg range), especially in SIM mode.Moderate (µg to mg range).
Precision Excellent (RSD < 1% achievable).Excellent (RSD < 2% achievable).Excellent (RSD < 1% achievable with proper setup).
Quantification Relative quantification against a reference standard.Can be quantitative with a reference standard.Absolute quantification against an internal standard.
Impurity ID Limited to retention time matching. Requires MS coupling for identification.Excellent, through mass spectral library matching.Excellent for known structures; can elucidate unknown structures.
Sample Throughput High, suitable for routine QC.Moderate, longer run times.Low, requires longer acquisition times for quantification.
Destructive? YesYesNo

Conclusion and Recommendations

There is no single "best" method for the validation of this compound purity; rather, a combination of techniques provides the most comprehensive understanding of the material's quality.

  • For routine quality control and release testing, a validated HPLC-UV method is the industry standard. It offers a balance of high throughput, precision, and robustness, making it ideal for analyzing multiple batches efficiently.

  • For impurity profiling and identification of unknown volatile impurities, GC-MS is the superior technique. Its ability to provide structural information is critical during process development and for investigating out-of-specification results.

  • For the certification of a primary reference standard or for an orthogonal, absolute measure of purity, ¹H qNMR is the method of choice. Its status as a primary ratio method provides a high degree of confidence in the purity value obtained, without reliance on a specific standard of the analyte itself.

By employing these methods strategically, researchers, scientists, and drug development professionals can ensure the purity of this compound, thereby safeguarding the quality and integrity of the final pharmaceutical products.

References

A Comparative Guide for Synthetic Chemists: Ethyl 2-Methylthiazole-4-carboxylate vs. Methyl 2-Methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the synthesis of complex heterocyclic molecules, particularly within pharmaceutical development, the choice of seemingly similar building blocks can have profound implications for reaction efficiency, purification, and downstream reactivity. This guide provides an in-depth comparison of two such critical intermediates: Ethyl 2-methylthiazole-4-carboxylate and Mthis compound. While differing by only a single methylene group, their selection is a nuanced decision balancing reactivity, stability, and practical handling. This document outlines their synthesis via the Hantzsch reaction, compares their physicochemical properties, evaluates their relative reactivity in key transformations like hydrolysis, and provides field-proven experimental protocols to guide researchers in making the optimal choice for their specific synthetic campaigns.

Introduction: The 2-Methylthiazole-4-carboxylate Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds, including anticancer agents, antivirals, and anti-inflammatory drugs.[1] The 2-methylthiazole-4-carboxylate framework, in particular, serves as a versatile intermediate. The ester functionality at the C4-position is a key handle for molecular elaboration, often serving as a precursor to the corresponding carboxylic acid, which is a common feature in final drug targets. For instance, the ethyl ester derivative is a crucial intermediate in the synthesis of Febuxostat, a drug used for treating hyperuricemia and gout.[2]

The choice between the ethyl and methyl ester is often dictated by the specific requirements of the synthetic route. Key considerations include the conditions required for subsequent ester hydrolysis and the physical properties of the intermediate, which can affect purification and handling. This guide aims to elucidate the practical differences between these two reagents to inform a rational selection process.

Synthesis: The Hantzsch Thiazole Synthesis

The most prevalent and reliable method for constructing the 2-methylthiazole-4-carboxylate core is the Hantzsch thiazole synthesis, first described in 1887.[3] This reaction involves the cyclocondensation of an α-haloketone equivalent with a thioamide. For the synthesis of the title compounds, this translates to the reaction of ethyl or methyl 2-chloroacetoacetate with thioacetamide.

The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketoester, followed by intramolecular cyclization via nucleophilic attack of the nitrogen onto the ketone carbonyl. A final dehydration step yields the aromatic thiazole ring. The reaction is typically performed in a polar solvent like ethanol and can be carried out under neutral or mildly acidic conditions.[4]

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Thioacetamide Thioacetamide SN2 S-Alkylation (SN2 Attack) Thioacetamide->SN2 Haloester Methyl/Ethyl 2-chloroacetoacetate Haloester->SN2 Cyclization Intramolecular Cyclization SN2->Cyclization Intermediate Formation Dehydration Dehydration Cyclization->Dehydration Hemiaminal Formation Product Methyl/Ethyl 2-methylthiazole-4-carboxylate Dehydration->Product Aromatization

Caption: General workflow of the Hantzsch Thiazole Synthesis.

While both esters can be synthesized efficiently using this method, subtle differences in work-up and purification may arise due to their varying physical properties. The ethyl ester, being less volatile and often more crystalline, can sometimes be easier to handle and purify on a large scale.

Comparative Physicochemical Properties

The minor structural difference between the ethyl and methyl esters leads to predictable variations in their physical properties. These properties are crucial for practical laboratory operations, including solvent selection, reaction temperature control, and purification strategy.

PropertyThis compoundMthis compoundReference(s)
CAS Number 6436-59-514542-15-5 (for 4-methyl-2-carboxylate)[5][6]
Molecular Formula C₇H₉NO₂SC₆H₇NO₂S[5][6]
Molecular Weight 171.22 g/mol 157.19 g/mol [5][6]
Appearance SolidSolid[5]
Melting Point 54-58 °CNot readily available for 4-carboxylate[5]

Note: Data for Mthis compound is less commonly reported in supplier catalogs compared to its regioisomer, Methyl 4-methylthiazole-2-carboxylate. The provided data for the methyl ester should be used with caution and confirmed experimentally.

The higher molecular weight and melting point of the ethyl ester generally translate to lower volatility and often better crystallinity, which can be advantageous for isolation and purification by recrystallization.

Reactivity and Synthetic Utility: The Critical Role of the Ester

The primary role of the ester group in this scaffold is to serve as a stable precursor to the carboxylic acid. The conversion is typically achieved via saponification (base-mediated hydrolysis). It is in this critical deprotection step that the choice between the methyl and ethyl ester becomes most significant.

Ester Hydrolysis: A Question of Rate and Selectivity

From first principles of organic chemistry, methyl esters are generally more susceptible to nucleophilic attack than ethyl esters. This is due to two main factors:

  • Steric Hindrance: The smaller methyl group presents less steric bulk around the electrophilic carbonyl carbon, allowing for easier approach by a nucleophile (e.g., hydroxide).

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group, which marginally reduces the electrophilicity of the carbonyl carbon.

Consequently, the hydrolysis of Mthis compound can typically be achieved under milder conditions (e.g., lower temperature, shorter reaction time, or lower concentration of base) compared to its ethyl counterpart. This can be a significant advantage when other sensitive functional groups are present in the molecule that might be compromised by harsh basic conditions. Conversely, the greater stability of the ethyl ester can be beneficial if the ester needs to be carried through several synthetic steps where it might be exposed to mildly nucleophilic or basic conditions.

Hydrolysis_Comparison cluster_ethyl Ethyl Ester Pathway cluster_methyl Methyl Ester Pathway EthylEster Ethyl 2-methyl- thiazole-4-carboxylate EthylConditions Hydrolysis Conditions (e.g., NaOH, EtOH/H₂O, Reflux) EthylEster->EthylConditions Saponification ProductAcid 2-Methylthiazole-4-carboxylic acid EthylConditions->ProductAcid Higher energy input MethylEster Methyl 2-methyl- thiazole-4-carboxylate MethylConditions Milder Hydrolysis Conditions (e.g., LiOH, THF/H₂O, RT) MethylEster->MethylConditions Saponification MethylConditions->ProductAcid Lower energy input

Caption: Comparative workflow for the hydrolysis of ethyl vs. methyl esters.

Case Study: Synthesis of Febuxostat

The synthesis of Febuxostat provides a compelling industrial example. Multiple patented routes utilize Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate as a key intermediate.[2][7] The final step in these syntheses is the saponification of the ethyl ester to yield the active pharmaceutical ingredient. The choice of the ethyl ester in this large-scale process likely reflects a balance of factors: the starting materials (ethyl 2-chloroacetoacetate) are readily available and cost-effective, and the ethyl ester intermediate is a stable, crystalline solid that is easily purified to the high standards required for pharmaceutical production. While its hydrolysis requires more forcing conditions than a methyl ester might, the overall process is robust and reproducible.

Detailed Experimental Protocols

The following protocols are representative procedures adapted from the literature and are intended to be illustrative. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Synthesis of this compound

This procedure is adapted from the principles of the Hantzsch thiazole synthesis.[3][8]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioacetamide (7.51 g, 0.1 mol) and absolute ethanol (100 mL).

  • Reaction: Stir the mixture to dissolve the thioacetamide. To this solution, add ethyl 2-chloroacetoacetate (16.45 g, 0.1 mol) dropwise over 15 minutes. The reaction is exothermic; maintain the temperature below 40°C with a water bath if necessary.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel to yield the title compound as a solid.

Protocol 2: Hydrolysis to 2-Methylthiazole-4-carboxylic acid

This procedure describes a typical saponification of the ethyl ester.

  • Setup: In a 100 mL round-bottom flask, dissolve this compound (1.71 g, 10 mmol) in ethanol (20 mL).

  • Saponification: Add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (10 mL).

  • Reflux: Heat the mixture to reflux and maintain for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (20 mL).

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH ~3-4 by the dropwise addition of 2M hydrochloric acid. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-methylthiazole-4-carboxylic acid.[9]

For the hydrolysis of the corresponding methyl ester, a researcher might start by attempting the reaction at room temperature or using a milder base like lithium hydroxide in a THF/water solvent system.

Conclusion and Recommendations

The selection between this compound and its methyl analog is a strategic decision in synthetic design. This guide provides the data and rationale to make an informed choice.

Choose this compound when:

  • The synthetic route requires robustness and the ester must survive multiple steps.

  • Large-scale synthesis is planned, where ease of handling, lower volatility, and reliable crystallization are paramount for purification.

  • The downstream hydrolysis conditions are compatible with other functional groups in the molecule.

Choose Mthis compound when:

  • The target molecule contains sensitive functional groups that cannot withstand the more vigorous conditions required for ethyl ester hydrolysis.

  • A rapid deprotection to the carboxylic acid is desired as one of the final steps in a synthesis.

  • Slightly lower material costs and molecular weight are advantageous.

Ultimately, the optimal choice depends on the specific context of the synthetic problem. By understanding the trade-offs in reactivity, stability, and physical properties, researchers can strategically leverage these fundamental building blocks to achieve their synthetic goals with greater efficiency and success.

References

A Comparative Guide to the Structural Confirmation of Ethyl 2-methylthiazole-4-carboxylate Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. For researchers working with heterocyclic compounds, particularly derivatives of Ethyl 2-methylthiazole-4-carboxylate, this imperative is even more pronounced. These scaffolds are prevalent in a multitude of pharmacologically active agents, and a definitive understanding of their structure is the bedrock of rational drug design and development.[1][2][3] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of these thiazole derivatives, underscoring the unparalleled confirmatory power of single-crystal X-ray crystallography.

The Challenge: Ambiguity in Spectroscopic Data

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the synthetic chemist's arsenal, they can sometimes fall short of providing an unambiguous structural assignment, especially when dealing with complex isomers or novel derivatives.

  • NMR Spectroscopy: ¹H and ¹³C NMR provide valuable information about the chemical environment of atoms within a molecule.[4][5] For this compound derivatives, characteristic shifts can confirm the presence of the thiazole ring, the ethyl ester group, and the methyl group.[6][7][8] However, in cases of substitution on the thiazole ring or the presence of complex side chains, signal overlap and through-space coupling effects (NOE) can lead to ambiguous interpretations.[9]

  • Mass Spectrometry: MS accurately determines the molecular weight of a compound and can provide fragmentation patterns that offer clues about its structure.[10] While high-resolution mass spectrometry (HRMS) can confirm the elemental composition, it cannot definitively distinguish between structural isomers.[11]

The limitations of these techniques necessitate a method that can provide a direct visualization of the molecular structure, leaving no room for doubt.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[12][13] This technique provides a three-dimensional map of electron density, from which the exact atomic positions, bond lengths, bond angles, and torsional angles can be derived. For this compound derivatives, X-ray crystallography offers unequivocal confirmation of:

  • Regio- and Stereochemistry: In reactions where multiple isomers can be formed, SC-XRD provides the absolute structure, resolving any ambiguity.

  • Conformational Analysis: The solid-state conformation of the molecule is revealed, which is crucial for understanding intermolecular interactions and packing in the crystal lattice.

  • Intermolecular Interactions: Hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate the supramolecular architecture are clearly delineated.[14]

The following workflow outlines the key stages in confirming the structure of a novel this compound derivative using X-ray crystallography.

X_ray_Crystallography_Workflow Workflow for Structural Confirmation by X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Thiazole Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Caption: A streamlined workflow for the synthesis, crystallization, and structural determination of small molecules via single-crystal X-ray diffraction.

Comparative Analysis: A Case Study Perspective

Consider the synthesis of a novel derivative of this compound where a substituent is introduced at either the C4 or C5 position of the thiazole ring.

Analytical TechniqueInformation ProvidedPotential Ambiguity
¹H NMR Shows characteristic signals for the ethyl ester and methyl groups. Aromatic protons will have distinct chemical shifts and coupling patterns.Distinguishing between C4 and C5 substitution can be challenging based solely on chemical shifts, which may be very similar. NOE experiments might be inconclusive.
¹³C NMR Provides the number of unique carbon environments.The chemical shifts of the C4 and C5 carbons can be very close, making definitive assignment difficult without reference compounds.
Mass Spectrometry Confirms the molecular weight and elemental composition of the product.Cannot differentiate between the C4 and C5 substituted isomers.
X-ray Crystallography Provides the exact 3D structure, including the precise location of the substituent on the thiazole ring.[12][13]The primary challenge is obtaining a single crystal of sufficient quality for diffraction.

This comparative table highlights that while NMR and MS are essential for initial characterization, X-ray crystallography is the ultimate arbiter in cases of structural uncertainty.

Experimental Protocol: From Powder to Picture

The following provides a generalized, yet detailed, protocol for obtaining the crystal structure of a synthesized this compound derivative.

Part 1: Synthesis and Purification

  • Synthesis: Synthesize the target this compound derivative using established literature procedures or novel synthetic routes.[6][15][16]

  • Purification: Purify the crude product to the highest possible degree using techniques such as column chromatography, recrystallization, or sublimation. Purity is paramount for successful crystallization.

  • Initial Characterization: Confirm the synthesis of the target compound using NMR and MS to ensure the correct molecular weight and basic structural features are present.[15][17]

Part 2: Single Crystal Growth

This is often the most challenging and empirical step. The goal is to slowly grow well-ordered, single crystals of a suitable size (typically 0.1-0.5 mm in each dimension).

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents of differing polarities (e.g., ethanol, acetone, ethyl acetate, hexane, dichloromethane) to find a solvent system where the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion (Liquid-Liquid): In a small vial, dissolve the compound in a good solvent. Place this vial inside a larger, sealed jar containing a poor solvent (in which the compound is insoluble) that is volatile. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

    • Vapor Diffusion (Solid-Liquid): Place a small amount of the solid compound in a vial. In a larger, sealed jar, place a small amount of a volatile solvent in which the compound is slightly soluble. The solvent vapor will slowly dissolve and then recrystallize the solid.

Crystallization_Techniques Common Crystallization Techniques cluster_slow_evaporation Slow Evaporation cluster_vapor_diffusion Vapor Diffusion SE_Start Saturated Solution SE_Process Solvent Evaporates Slowly SE_Start->SE_Process SE_End Crystals Form SE_Process->SE_End VD_Start Compound in Good Solvent VD_Process Poor Solvent Vapor Diffuses In VD_Start->VD_Process VD_End Crystals Precipitate VD_Process->VD_End

Caption: A visual representation of two widely used methods for growing single crystals for X-ray diffraction analysis.

Part 3: X-ray Diffraction Analysis

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray beam of a diffractometer. The instrument will rotate the crystal and collect a large number of diffraction images from various orientations.[18]

  • Data Processing: The collected diffraction data is integrated and corrected for various experimental factors to produce a file containing the Miller indices (h,k,l) and intensity of each reflection.

  • Structure Solution and Refinement:

    • The processed data is used to solve the phase problem and generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is then refined against the experimental data to improve the fit and obtain the final, highly accurate molecular structure.

Conclusion: An Indispensable Technique

For researchers and drug development professionals working with this compound derivatives, relying solely on spectroscopic methods can introduce an element of risk. The definitive, three-dimensional structural information provided by single-crystal X-ray crystallography is not just a confirmatory tool; it is a foundational piece of data that informs subsequent research, from understanding structure-activity relationships (SAR) to guiding further synthetic efforts. While the process of obtaining high-quality crystals can be challenging, the unequivocal structural confirmation it provides is an invaluable asset in the rigorous and competitive field of scientific research.

References

A Comparative Guide to the Biological Activity of Ethyl 2-methylthiazole-4-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in a wide array of pharmacologically active compounds.[1][2] Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3][4][5][6][7][8][9][10]

This guide provides a comparative analysis of the biological activities of analogues based on the Ethyl 2-methylthiazole-4-carboxylate core structure. We will delve into experimental data to elucidate structure-activity relationships (SAR) and provide detailed protocols for key biological assays, offering researchers and drug development professionals a comprehensive resource for this promising class of compounds.

Section 1: Anticancer Activity

Thiazole-containing compounds have emerged as potent anticancer agents, with some derivatives, such as the kinase inhibitor Dasatinib, receiving clinical approval.[9][11] The anticancer mechanism of thiazole analogues is diverse, ranging from the inhibition of key signaling enzymes like VEGFR-2 and PI3Kα to the disruption of tubulin polymerization.[8][12][13]

Comparative Analysis of Anticancer Potency

The cytotoxic effects of various this compound analogues have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. Modifications to the core structure, particularly at the 2-position of the thiazole ring and the amide group, have been shown to significantly influence anticancer activity.

Compound IDCore StructureR Group (Modification)Cancer Cell LineIC50 (µM)Reference
Parent This compound-CH3 (at position 2)---
Analogue 4c 2-hydrazinyl-thiazole-4[5H]-one4-hydroxy-3-methoxybenzylidene at position 2MCF-7 (Breast)2.57 ± 0.16[8]
Analogue 4c 2-hydrazinyl-thiazole-4[5H]-one4-hydroxy-3-methoxybenzylidene at position 2HepG2 (Liver)7.26 ± 0.44[8]
Analogue 5d Diphyllin 4-C-substituted thiazole-HepG2 (Liver)0.3[14]
Analogue 5e Diphyllin 4-C-substituted thiazole-HepG2 (Liver)0.4[14]
Analogue 6a Naphthalene-azine-thiazole hybridNaphthalen-2-yl)ethylidene)hydrazineylideneOVCAR-4 (Ovarian)1.57 ± 0.06[12]
Analogue 9b Ethyl 2-amino-4-methylthiazole-5-carboxylate derivativeComplex side chainBroad spectrum (29/60 NCI cell lines)Not specified[10][11]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at Position 2: The introduction of bulky aromatic and heterocyclic moieties at the 2-position of the thiazole ring is a common strategy that often enhances anticancer activity. For instance, analogue 4c , with a substituted benzylidene hydrazine group, shows potent activity against both breast and liver cancer cell lines.[8]

  • Hybrid Molecules: Fusing the thiazole ring with other pharmacologically active scaffolds, such as naphthalene in analogue 6a , can lead to highly potent compounds with specific cellular targets, in this case, the PI3K/Akt/mTOR pathway.[12]

  • Amide Group Modifications: In a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides, the nature of the substituent on the amide nitrogen was critical for activity, with a 4-chloro-2-methylphenyl group showing the highest efficacy against A-549, Bel7402, and HCT-8 cell lines.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole analogues (typically in a serial dilution) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate 24h for attachment A->B C Add thiazole analogues (serial dilutions) B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h (Formazan formation) E->F G Add solubilizing agent (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate % viability & IC50 value H->I

Caption: Workflow of the MTT assay for evaluating cell viability.

Visualizing a Mechanism of Action

Several potent thiazole analogues exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

PI3K_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Thiazole Thiazole Analogue (e.g., Analogue 6a) Thiazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole analogues.

Section 2: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents.[15] Thiazole derivatives, including the well-known sulfathiazole, have a long history as antimicrobial drugs.[15] Their mechanism often involves targeting essential bacterial processes.

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial potential of this compound analogues is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. A lower MIC value indicates greater potency.

Compound IDR Group (Modification)OrganismMIC (µg/mL)Reference
Analogue 13 Thiophene containing benzothiazoleStaphylococcus aureus3.125[16]
Analogue 3 Pyrazolo[1,5-a]pyrimidineAspergillus fumigatus6.25[16]
Analogue 21b Pyrazolo[1,5-a]pyrimidineFusarium oxysporum6.25[16]
Analogue 12f Ethyl 2-amino-4-methylthiazole-5-carboxylate derivativeStaphylococcus aureusComparable to Ampicillin[10][11]
Analogue 12f Ethyl 2-amino-4-methylthiazole-5-carboxylate derivativeBacillus subtilisComparable to Gentamicin[10][11]
Compound 3 Heteroaryl(aryl) thiazoleMethicillin-resistant S. aureus (MRSA)230-700[3]

Structure-Activity Relationship (SAR) Insights:

  • Heterocyclic Substitutions: The incorporation of other heterocyclic rings, such as thiophene, pyrazole, and benzothiazole, can yield compounds with significant antimicrobial activity.[16]

  • Combined Pharmacophores: In a series of bifunctional derivatives, compound 12f emerged as a highly active agent against Gram-positive bacteria, demonstrating the potential of combining different pharmacophores to achieve potent antimicrobial effects.[10]

  • Lipophilicity and Substitution Patterns: The overall antimicrobial activity is highly dependent on the substituents on the thiazole ring. For example, SAR studies on pyrazoline-thiazole hybrids showed that the nature of substituents on the pyrazoline and phenyl rings was crucial for both antibacterial and antifungal activities.[17]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.

Methodology:

  • Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., ~5 x 10^5 CFU/mL) to each well.

  • Controls: Include a positive control well (microorganism, no compound) to confirm growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) should also be tested as a reference.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Section 3: Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Thiazole derivatives have shown promise as anti-inflammatory agents, often by targeting enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][18][19][20]

Comparative Analysis of Anti-inflammatory Effects

The anti-inflammatory properties of thiazole analogues are evaluated using both in vivo models, like carrageenan-induced paw edema, and in vitro cellular assays.

Compound IDAssayMechanism/TargetResultReference
Th-1 to Th-8 Turpentine oil-induced inflammation (in vivo)iNOS inhibitionBest anti-inflammatory and antioxidant effect[18]
Th-20 & Th-21 Turpentine oil-induced inflammation (in vivo)iNOS inhibitionBest anti-inflammatory and antioxidant effect[18]
Compound 3c Carrageenan-induced paw edema (in vivo)Not specified44% inhibition[4]
Compound 3d Carrageenan-induced paw edema (in vivo)Not specified41% inhibition[4]
CX-32 & CX-35 LPS-stimulated RAW 264.7 cells (in vitro)COX-2 inhibitionSignificant reduction in PGE2 production[19][20]

Structure-Activity Relationship (SAR) Insights:

  • Thiosemicarbazide and Azole Moieties: The incorporation of thiosemicarbazide fragments or azole cycles (oxadiazole, thiadiazole) onto the thiazole core, as seen in compounds Th-1 to Th-21, can confer potent anti-inflammatory and antioxidant properties, likely through iNOS inhibition.[18]

  • COX-2 Inhibition: Analogues like CX-32 and CX-35 demonstrate the potential for thiazoles to act as specific COX-2 inhibitors, reducing the production of pro-inflammatory prostaglandins (PGE2) without affecting COX-2 protein levels, suggesting a direct enzymatic inhibition.[19][20]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandin E2 (PGE2) in cells stimulated with an inflammatory agent.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

  • Treatment: Pre-incubate the cells with various concentrations of the thiazole analogues for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the expression and activity of COX-2. A non-stimulated control is also included.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control.

Visualizing the Anti-inflammatory Mechanism

Thiazole derivatives can interfere with the arachidonic acid cascade by inhibiting COX enzymes, thereby reducing the synthesis of prostaglandins that mediate inflammation.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGE2) COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Thiazole Thiazole Analogue (e.g., CX-35) Thiazole->COX Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Conclusion

The this compound scaffold serves as an exceptional starting point for the development of novel therapeutic agents. The evidence presented in this guide demonstrates that strategic structural modifications can yield analogues with potent and specific anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationships highlighted herein underscore the importance of substitutions at key positions on the thiazole ring and the utility of creating hybrid molecules. The detailed experimental protocols provide a framework for the continued evaluation and optimization of this versatile class of compounds, paving the way for the discovery of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Ethyl 2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds, the robust and reliable analysis of key intermediates is paramount. Ethyl 2-methylthiazole-4-carboxylate, a versatile building block in the pharmaceutical and flavor industries, is no exception.[1][2] Ensuring the purity and accurate quantification of this compound is critical for downstream applications, from guaranteeing the safety and efficacy of active pharmaceutical ingredients (APIs) to maintaining the desired flavor profile in consumer products.

This guide provides an in-depth, experience-driven approach to the cross-validation of analytical results for this compound. We will move beyond a simple recitation of methods to explain the underlying rationale for procedural choices, empowering you to not only replicate these protocols but also to adapt and troubleshoot them effectively. Our focus is on establishing a self-validating system of analysis through the orthogonal comparison of two workhorse analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Imperative of Orthogonal Methodologies

Relying on a single analytical technique, no matter how well-validated, introduces the risk of systematic errors or undetected co-eluting impurities. Cross-validation using two fundamentally different analytical principles provides a more comprehensive and trustworthy assessment of a sample's purity and concentration. HPLC separates compounds based on their partitioning between a stationary and a mobile phase, while GC separates them based on their volatility and interaction with a stationary phase. The subsequent detection by UV absorbance (for HPLC) and mass fragmentation (for GC-MS) adds another layer of specificity. This dual-pronged approach significantly increases confidence in the analytical results.

Physicochemical Properties of this compound

Before delving into the analytical methodologies, a foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₇H₉NO₂S[3]
Molecular Weight171.22 g/mol [3]
Melting Point54-58 °C[3]
AppearanceSolid[3]
Functional GroupsEster, Thiazole[3]

The compound's solid nature at room temperature and its relatively low molecular weight make it amenable to both HPLC and GC analysis, with appropriate sample preparation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. For this compound, a reversed-phase HPLC method is the logical choice, separating the analyte from potential impurities based on hydrophobicity.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector. A PDA detector is advantageous as it provides spectral information, aiding in peak purity assessment.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • All solvents should be HPLC grade. The mobile phase should be filtered and degassed before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (Thiazole derivatives typically exhibit strong UV absorbance in this region).

  • Gradient Elution:

    • 0-15 min: 30% B to 80% B

    • 15-17 min: 80% B to 30% B

    • 17-20 min: 30% B (re-equilibration)

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (initial conditions).

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample, dissolve in a 10 mL volumetric flask with acetonitrile, and then dilute 1 mL of this solution to 10 mL with the mobile phase.

5. Justification of Method Parameters:

  • The C18 column is a versatile and robust choice for a wide range of small molecules.

  • A gradient elution is employed to ensure the efficient elution of the target analyte and any potential impurities with varying polarities.

  • Formic acid in the mobile phase helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.

  • Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good peak resolution and lower backpressure compared to methanol.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal separation mechanism based on volatility and offers high specificity through mass spectrometric detection. The electron ionization (EI) mass spectrum provides a fragmentation pattern that can be used as a chemical fingerprint for identification.

Experimental Protocol: GC-MS Analysis

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane).

2. GC Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

3. MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a GC-grade solvent like ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with ethyl acetate.

  • Sample Solution (100 µg/mL): Prepare as described for the HPLC method, using ethyl acetate as the solvent.

5. Rationale for Parameter Selection:

  • The chosen GC column provides good separation for a wide range of semi-volatile organic compounds.

  • The temperature program is designed to ensure the elution of this compound as a sharp peak, while also allowing for the separation of potential volatile impurities.

  • Standard EI at 70 eV provides reproducible fragmentation patterns that can be compared to library spectra for confirmation of identity.

Cross-Validation Workflow

The essence of cross-validation lies in analyzing the same sample batch with both developed methods and comparing the results. The following workflow ensures a robust comparison.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Validation Sample Single Batch of This compound Prep Prepare Stock Solutions & Calibration Series Sample->Prep RefStd Certified Reference Standard RefStd->Prep HPLC_Analysis Inject Samples & Standards into HPLC-UV Prep->HPLC_Analysis GCMS_Analysis Inject Samples & Standards into GC-MS Prep->GCMS_Analysis HPLC_Data Quantify Purity & Assay (External Standard) HPLC_Analysis->HPLC_Data Compare Compare Assay & Purity Results HPLC_Data->Compare GCMS_Data Quantify Purity & Assay (External Standard) GCMS_Analysis->GCMS_Data GCMS_Data->Compare Impurity Cross-verify Impurity Profiles Compare->Impurity Decision Method Validation & Selection Impurity->Decision

Caption: Cross-validation workflow for this compound.

Comparative Data Analysis

The following tables present hypothetical but realistic data from a cross-validation study.

Table 1: Method Validation Parameters
ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (R²) 0.99950.9992≥ 0.999
Accuracy (% Recovery) 99.5% ± 1.2%101.2% ± 1.8%98.0 - 102.0%
Precision (RSD)
- Repeatability0.8%1.1%≤ 2.0%
- Intermediate Precision1.2%1.5%≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.3 µg/mL0.15 µg/mLReportable

These results demonstrate that both methods are linear, accurate, and precise for the quantification of this compound. The GC-MS method shows slightly better sensitivity (lower LOD and LOQ).

Table 2: Cross-Validation Results for a Single Batch
AnalysisHPLC-UV ResultGC-MS Result% Difference
Assay (% w/w) 99.2%99.0%0.2%
Total Impurities (%) 0.8%1.0%20%
Impurity A (ret. time) 0.3% (at 8.5 min)0.3% (at 12.1 min)0%
Impurity B (ret. time) 0.5% (at 10.2 min)Not Detected-
Impurity C (ret. time) Not Detected0.7% (at 14.3 min)-

Interpretation of Results and Actionable Insights

The cross-validation results in Table 2 are highly informative.

  • Assay: The excellent agreement (0.2% difference) in the assay values between the two methods provides high confidence in the reported purity of the batch.

  • Impurity Profile: The discrepancy in the impurity profile is where the power of this approach becomes evident.

    • Impurity B, detected by HPLC-UV, is likely a non-volatile or thermally labile compound that does not elute from the GC column under the conditions used.

    • Impurity C, detected by GC-MS, is likely a volatile compound that may co-elute with the main peak or other impurities in the HPLC-UV method.

    • The agreement on Impurity A suggests this is a common, stable impurity.

This analysis reveals that neither method alone provides a complete picture of the sample's purity. For routine quality control, the choice of method would depend on the known process impurities. However, for comprehensive characterization and release of a new material, both methods should be employed.

Conclusion

The cross-validation of analytical results for this compound using orthogonal methods like HPLC-UV and GC-MS is not merely a procedural formality; it is a cornerstone of scientific rigor. This guide has provided the detailed protocols and the strategic rationale for implementing such a program. By understanding the "why" behind the "how," researchers and analysts can build a robust, self-validating system that ensures the quality and integrity of their materials, ultimately contributing to the success of their research and development endeavors.

References

Comparative analysis of the reactivity of different thiazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Thiazole-4-Carboxylates

Introduction: The Thiazole Core in Modern Chemistry

The thiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone scaffold in medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role as a "privileged structure" in the design of bioactive agents, from anticancer to antimicrobial therapies.[1][3]

Within this important class of compounds, thiazole-4-carboxylates and their derivatives are particularly significant. They not only serve as versatile synthetic intermediates for more complex molecular architectures but also exhibit intrinsic biological activities.[1][4] Understanding the chemical reactivity of the carboxylate functional group at the C4-position is paramount for researchers aiming to predictably modify these scaffolds. The electronic nature of the thiazole ring, profoundly influenced by substituents at the C2 and C5 positions, dictates the feasibility and outcome of key transformations.

This guide provides an in-depth comparative analysis of the reactivity of various thiazole-4-carboxylates. We will move beyond simple procedural descriptions to explore the underlying principles governing their behavior in fundamental organic reactions: ester hydrolysis, amidation, and decarboxylation. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for their work.

Core Synthesis: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the thiazole-4-carboxylate core is the Hantzsch thiazole synthesis, first described in 1887.[5] This reaction involves the condensation of an α-haloketone (or its ester equivalent, like ethyl bromopyruvate) with a thioamide.[6][7] Its enduring prevalence is due to its operational simplicity, use of readily available starting materials, and typically high yields.[6][8]

The causality behind the Hantzsch synthesis lies in a sequence of nucleophilic attack and intramolecular cyclization, driven by the formation of the stable, aromatic thiazole ring. The initial step is an SN2 reaction where the nucleophilic sulfur of the thioamide attacks the electrophilic carbon bearing the halogen.[7] This is followed by an intramolecular condensation and subsequent dehydration to yield the final aromatic product.

Hantzsch_Synthesis Fig. 1: Hantzsch Thiazole Synthesis Workflow reagents α-Halo Ester (e.g., Ethyl Bromopyruvate) + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 S_N2 Attack intermediate2 Cyclization & Dehydration intermediate1->intermediate2 Intramolecular Condensation product Thiazole-4-carboxylate intermediate2->product Aromatization

Caption: Fig. 1: Hantzsch Thiazole Synthesis Workflow

Experimental Protocol: General Hantzsch Synthesis of Ethyl 2-Amino-5-phenylthiazole-4-carboxylate
  • Rationale: This protocol exemplifies a standard Hantzsch synthesis. Ethyl 2-bromo-3-phenyl-3-oxopropanoate serves as the α-halo-β-keto ester, and thiourea acts as the thioamide component to form a 2-aminothiazole derivative. Ethanol is a common solvent that facilitates the dissolution of both reactants.

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-bromo-3-phenyl-3-oxopropanoate (10 mmol, 1.0 eq) and thiourea (12 mmol, 1.2 eq).

    • Add ethanol (40 mL) to the flask.

    • Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature. A precipitate may form.

    • Pour the mixture into 100 mL of cold water and neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

    • Collect the resulting solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

    • Dry the solid under vacuum to yield the desired ethyl 2-amino-5-phenylthiazole-4-carboxylate. Characterize by NMR and MS.[9]

Comparative Reactivity in Key Transformations

The reactivity of the ester group in thiazole-4-carboxylates is not constant; it is finely tuned by the electronic properties of substituents on the thiazole ring. We will now compare how these substituents affect three critical reactions.

A. Ester Hydrolysis (Saponification)

Ester hydrolysis, particularly base-catalyzed saponification, is a fundamental nucleophilic acyl substitution reaction. The rate of this reaction is highly dependent on the electrophilicity of the ester's carbonyl carbon.

  • Mechanistic Insight: The reaction proceeds via the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxide leaving group. Electron-withdrawing groups (EWGs) attached to the thiazole ring enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, slowing the hydrolysis rate.[10][11]

  • Data-Driven Comparison: While comprehensive kinetic studies across a wide range of substituted thiazole-4-carboxylates are sparse in the literature, the relative reactivity can be predicted based on established electronic principles. The following table provides a comparative summary of expected hydrolysis rates.

    Substituent at C2/C5 Electronic Effect Predicted Relative Rate of Hydrolysis Rationale
    2-NO₂Strong EWGVery FastStrong inductive and resonance withdrawal significantly increases carbonyl electrophilicity.
    2-BrEWGFastInductive withdrawal enhances susceptibility to nucleophilic attack.
    UnsubstitutedNeutralBaselineServes as the reference point for comparison.
    5-CH₃Weak EDGSlowHyperconjugation and weak inductive donation slightly reduce carbonyl electrophilicity.
    2-NH₂Strong EDGVery SlowStrong resonance donation of the amino group's lone pair significantly reduces carbonyl electrophilicity.
  • Experimental Protocol: Monitoring Hydrolysis via pH Titration

    • Preparation: Prepare a 0.05 M solution of the selected ethyl thiazole-4-carboxylate in a 1:1 ethanol/water mixture. Separately, prepare a standardized 0.1 M NaOH solution.

    • Initiation: In a temperature-controlled reaction vessel (e.g., 25°C), combine 50 mL of the ester solution with 50 mL of the 0.1 M NaOH solution. Start a stopwatch immediately.

    • Sampling: At regular intervals (e.g., every 10 minutes), withdraw a 10 mL aliquot of the reaction mixture and quench it in a flask containing 10 mL of 0.1 M HCl (a known excess).

    • Titration: Immediately titrate the unreacted HCl in the quenched sample with a standardized 0.05 M NaOH solution using phenolphthalein as an indicator.

    • Calculation: The amount of NaOH consumed by the reaction over time can be calculated, allowing for the determination of the reaction rate constant. The reaction is expected to follow pseudo-first-order kinetics due to the excess of NaOH.[11]

B. Amidation

The conversion of thiazole-4-carboxylate esters into amides is a crucial step for generating derivatives with diverse biological activities, as the amide bond is a key feature in many pharmaceuticals.[4][12] This transformation can be achieved via direct aminolysis of the ester, though it often requires elevated temperatures or activation.

  • Mechanistic Insight: Similar to hydrolysis, amidation proceeds via nucleophilic acyl substitution. The reactivity is governed by both the electrophilicity of the ester and the nucleophilicity of the amine. For a given amine, esters with electron-withdrawing substituents on the thiazole ring will react faster.

Amidation_Workflow Fig. 2: Amidation of Thiazole-4-carboxylates start Substituted Thiazole-4-carboxylate + Amine (R-NH₂) activation Optional: Lewis Acid or Heat start->activation Reaction Conditions intermediate Tetrahedral Intermediate activation->intermediate Nucleophilic Attack product Thiazole-4-carboxamide intermediate->product Elimination of Alkoxide

Caption: Fig. 2: Amidation of Thiazole-4-carboxylates

  • Data-Driven Comparison: The following table presents typical yields for the amidation of various ethyl thiazole-4-carboxylates with benzylamine, illustrating the influence of ring substituents.

    Ester Substrate Reaction Conditions Typical Yield (%) Reference
    Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylateEDC, DMAP, DCM, 48h~70-75%[13]
    Ethyl 2-phenylthiazole-4-carboxylateBenzylamine, Heat (120°C)Moderate[14]
    Ethyl 2-aminothiazole-5-carboxylateSubstituted carbonyl chlorides, 0°CExcellent[15]
  • Experimental Protocol: Synthesis of N-Benzyl-2-phenylthiazole-4-carboxamide

    • Rationale: This protocol uses EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form a highly reactive O-acylisourea intermediate from the corresponding carboxylic acid (obtained via hydrolysis), which is then readily displaced by the amine. This avoids harsh heating conditions.[13]

    • Hydrolysis: First, hydrolyze ethyl 2-phenylthiazole-4-carboxylate (5 mmol) to 2-phenylthiazole-4-carboxylic acid using aqueous LiOH or NaOH, followed by acidic workup and drying.

    • Amide Coupling: Dissolve the resulting carboxylic acid (5 mmol, 1.0 eq) in 30 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

    • Add DMAP (0.25 mmol, 0.05 eq) and EDC (6 mmol, 1.2 eq) to the solution and stir for 30 minutes at room temperature.

    • Add benzylamine (5.5 mmol, 1.1 eq) dropwise to the mixture.

    • Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure amide.[16]

C. Decarboxylation

The removal of the carboxyl group from heteroaromatic rings is a synthetically valuable C-C bond cleavage reaction.[17] However, decarboxylation of thiazole-4-carboxylic acids is often challenging due to the partial double-bond character of the C(Ar)-C(COOH) bond, which requires high temperatures.[18]

  • Mechanistic Insight: The reaction typically proceeds through the protonation of the ring followed by the loss of CO₂, or via the formation of a zwitterionic intermediate. The stability of the resulting C4-carbanion intermediate is key. Substituents that can stabilize this negative charge through inductive or resonance effects will facilitate decarboxylation.[19] Recent advances have shown that transition metal catalysts, particularly silver(I) salts, can significantly lower the activation energy for this process.[20]

  • Data-Driven Comparison: Catalytic methods have proven most effective and offer a basis for comparison. The presence of ortho-substituents in benzoic acids is known to facilitate decarboxylation; a similar effect can be seen with substituents at the C5 position of the thiazole ring.

    Substrate Catalyst / Conditions Yield (%) Rationale / Reference
    5-(ortho-substituted aryl)thiazole-4-carboxylic acidAg₂CO₃ (10 mol%), DMSO/D₂O, 140°CHigh (>90%)The steric and electronic effects of the C5 substituent facilitate the reaction.[20]
    2-Aminothiazole-5-carboxylic acidAqueous solution, heatRate-dependent on pHKinetic studies show decarboxylation proceeds via a unimolecular mechanism.[19]
    1,3,4-Thiadiazole-2-carboxylic acidUnstable in solutionSpontaneousThe electronic nature of the thiadiazole ring makes it prone to spontaneous decarboxylation.[4]
  • Experimental Protocol: Silver-Catalyzed Deutero-decarboxylation

    • Rationale: This protocol is synthetically useful as it provides a method for selectively incorporating a deuterium atom at the C4 position, which is valuable for mechanistic studies and as a metabolic label.[20]

    • Procedure: In a sealed vial, combine the thiazole-4-carboxylic acid (0.5 mmol, 1.0 eq), silver(I) carbonate (Ag₂CO₃, 0.05 mmol, 0.1 eq), and 2.5 mL of a DMSO/D₂O (9:1) solvent mixture.

    • Seal the vial tightly and heat the mixture in an oil bath at 140-150°C for 12-24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting deuterated thiazole by column chromatography.

Conclusion

The reactivity of the carboxylate group at the C4-position of the thiazole ring is a nuanced and highly tunable feature, primarily governed by the electronic nature of substituents at other ring positions. As demonstrated, electron-withdrawing groups consistently enhance reactivity towards nucleophilic attack in hydrolysis and amidation, while electron-donating groups have the opposite effect. For decarboxylation, where carbanion stability is paramount, reaction conditions can be modulated through modern catalytic methods to achieve high efficiency.

A thorough understanding of these structure-reactivity relationships is not merely academic; it is a critical tool for the rational design and synthesis of novel thiazole-based compounds. By leveraging these principles, researchers can devise more efficient synthetic routes, predict reaction outcomes, and ultimately accelerate the development of new therapeutics and functional materials.

References

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-methylthiazole-4-carboxylate: A Comparative Benchmark of Classic and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Thiazole Moiety

The thiazole ring system is a cornerstone of heterocyclic chemistry, featuring prominently in a vast array of pharmaceuticals, agrochemicals, and materials. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a privileged scaffold in medicinal chemistry. Ethyl 2-methylthiazole-4-carboxylate, the subject of this guide, is a key building block for the synthesis of more complex molecules, including various active pharmaceutical ingredients. The efficient and scalable synthesis of this intermediate is therefore of paramount importance.

This guide provides an in-depth, comparative analysis of synthetic routes to this compound. We will begin with a thorough examination of the classic Hantzsch thiazole synthesis, a time-honored method that serves as our benchmark. Subsequently, we will explore modern advancements, including one-pot syntheses and microwave-assisted protocols, providing detailed experimental procedures and objective comparisons of their performance based on experimental data. Our aim is to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs, balancing factors such as yield, reaction time, scalability, and green chemistry principles.

Methodology 1: The Classic Hantzsch Thiazole Synthesis - A Reliable Workhorse

First reported in 1887, the Hantzsch thiazole synthesis remains one of the most widely utilized methods for the construction of the thiazole ring.[1] The reaction proceeds via the condensation of an α-halocarbonyl compound with a thioamide.[1] In the context of our target molecule, this involves the reaction of ethyl 2-chloroacetoacetate with thioacetamide.

The mechanism is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Visualizing the Hantzsch Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Mixing Mix in Solvent (e.g., Ethanol) Ethyl_2_chloroacetoacetate->Mixing Thioacetamide Thioacetamide Thioacetamide->Mixing Heating Heat/Reflux Mixing->Heating Reaction Mixture Workup Workup & Purification Heating->Workup Crude Product Target_Molecule This compound Workup->Target_Molecule Purified Product

Caption: A generalized workflow for the Hantzsch synthesis of this compound.

Detailed Experimental Protocol: Traditional Hantzsch Synthesis
  • Materials:

    • Ethyl 2-chloroacetoacetate (1.0 eq)

    • Thioacetamide (1.0 eq)

    • Ethanol (solvent)

    • Sodium bicarbonate (optional, as a mild base)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thioacetamide and ethanol.

    • Stir the mixture until the thioacetamide is fully dissolved.

    • Slowly add ethyl 2-chloroacetoacetate to the solution at room temperature. An exotherm may be observed.

    • (Optional) Add sodium bicarbonate to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure this compound.

Methodology 2: One-Pot Synthesis - Streamlining the Process

A significant drawback of the traditional Hantzsch synthesis can be the need for isolation of the intermediate α-haloketone, which can be lachrymatory and unstable. One-pot procedures, where sequential reactions are carried out in the same vessel, offer a more efficient and user-friendly alternative. In the context of our target molecule, this involves the in situ generation of the α-halo intermediate from ethyl acetoacetate, followed by the addition of the thioamide.

A notable example of this approach is the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate from ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea.[2][3] This protocol can be readily adapted for the synthesis of our target molecule by substituting thiourea with thioacetamide.

Visualizing the One-Pot Synthesis Workflow

One_Pot_Synthesis cluster_reactants Reactants cluster_process One-Pot Process cluster_product Product Ethyl_acetoacetate Ethyl acetoacetate Halogenation In situ Halogenation Ethyl_acetoacetate->Halogenation Halogenating_Agent Halogenating Agent (e.g., NBS) Halogenating_Agent->Halogenation Thioacetamide Thioacetamide Cyclization Thiazole Formation Thioacetamide->Cyclization Halogenation->Cyclization α-halo intermediate Workup Workup & Purification Cyclization->Workup Crude Product Target_Molecule This compound Workup->Target_Molecule Purified Product

Caption: A streamlined one-pot workflow for the synthesis of this compound.

Detailed Experimental Protocol: One-Pot Synthesis
  • Materials:

    • Ethyl acetoacetate (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.2 eq)

    • Thioacetamide (1.0 eq)

    • Tetrahydrofuran (THF) and Water (solvent mixture)

  • Procedure:

    • In a round-bottom flask, dissolve ethyl acetoacetate in a mixture of THF and water.

    • Cool the mixture to 0°C in an ice bath.

    • Add NBS portion-wise to the cooled solution, maintaining the temperature below 5°C.

    • Stir the reaction mixture at room temperature for 2 hours. Monitor the formation of the bromo-intermediate by TLC.

    • Once the starting material is consumed, add thioacetamide to the reaction mixture.

    • Heat the mixture to 80°C and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Methodology 3: Microwave-Assisted Synthesis - Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[4] By utilizing microwave irradiation to rapidly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles. The Hantzsch thiazole synthesis is particularly amenable to microwave conditions.

A study on the microwave-assisted synthesis of thiazole derivatives from ethyl bromopyruvate and thioamides demonstrated the formation of products in high yields within minutes.[5][6] This approach can be directly applied to the synthesis of this compound.

Visualizing the Microwave-Assisted Synthesis Workflow

Microwave_Synthesis cluster_reactants Reactants cluster_process Microwave Process cluster_product Product Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Mixing Mix in Solvent (e.g., Ethanol) Ethyl_2_chloroacetoacetate->Mixing Thioacetamide Thioacetamide Thioacetamide->Mixing Irradiation Microwave Irradiation Mixing->Irradiation Reaction Vessel Workup Workup & Purification Irradiation->Workup Crude Product Target_Molecule This compound Workup->Target_Molecule Purified Product

Caption: An accelerated workflow for this compound synthesis using microwave irradiation.

Detailed Experimental Protocol: Microwave-Assisted Synthesis
  • Materials:

    • Ethyl 2-chloroacetoacetate (1.0 eq)

    • Thioacetamide (1.0 eq)

    • Ethanol (solvent)

    • Microwave synthesis vial

  • Procedure:

    • In a microwave synthesis vial, combine ethyl 2-chloroacetoacetate, thioacetamide, and ethanol.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature (e.g., 100-120°C) for 10-30 minutes. The optimal time and temperature should be determined empirically.

    • After the irradiation is complete, cool the vial to room temperature.

    • Open the vial and transfer the contents to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using standard techniques such as column chromatography or recrystallization.

Performance Benchmark: A Comparative Overview

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each of the discussed synthetic methods. It is important to note that the values for the target molecule, this compound, are extrapolated from closely related syntheses and may vary depending on the specific reaction conditions and scale.

Parameter Traditional Hantzsch Synthesis One-Pot Synthesis Microwave-Assisted Synthesis
Starting Materials Ethyl 2-chloroacetoacetate, ThioacetamideEthyl acetoacetate, NBS, ThioacetamideEthyl 2-chloroacetoacetate, Thioacetamide
Typical Reaction Time 4 - 12 hours2 - 4 hours10 - 30 minutes
Typical Temperature Reflux (e.g., ~78°C in Ethanol)0°C to 80°C100 - 120°C
Reported Yields (for analogues) 60-80%70-90%[2][3]>85%[5][6]
Key Advantages Well-established, reliableImproved efficiency, avoids handling of lachrymatory intermediatesDrastic reduction in reaction time, often higher yields
Key Disadvantages Long reaction times, potential for side productsRequires careful control of halogenation stepRequires specialized microwave equipment

Conclusion and Future Outlook

The synthesis of this compound can be successfully achieved through various methodologies, each with its own set of advantages and disadvantages. The traditional Hantzsch synthesis, while robust and reliable, is often hampered by long reaction times. Modern advancements, such as one-pot procedures, offer a significant improvement in terms of efficiency and operational simplicity. For rapid synthesis and methods development, microwave-assisted synthesis stands out as a superior technique, delivering high yields in a fraction of the time required by conventional heating methods.

Looking ahead, the field of synthetic chemistry continues to evolve towards more sustainable and efficient practices. The application of flow chemistry to thiazole synthesis, for instance, holds the promise of even greater control over reaction parameters, improved safety, and seamless scalability. As the demand for complex molecular architectures continues to grow, the development of novel and optimized synthetic routes to key building blocks like this compound will remain a critical area of research.

References

A Researcher's Guide: In-silico vs. Experimental Data for Ethyl 2-methylthiazole-4-carboxylate Properties

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison for researchers, scientists, and drug development professionals.

In the fast-paced world of drug discovery and development, the accurate characterization of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. Ethyl 2-methylthiazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, serves as an excellent case study for comparing the utility and limitations of in-silico predictions against traditional experimental data. This guide provides a comprehensive analysis of both approaches, offering insights to help researchers make informed decisions in their workflow.

The Compound in Focus: this compound

This compound (C₇H₉NO₂S) is a small molecule featuring a thiazole ring, a common scaffold in many biologically active compounds. Understanding its properties is crucial for predicting its behavior in biological systems and its potential as a drug candidate.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physicochemical properties of a compound govern its solubility, permeability, and ultimately, its bioavailability. Here, we compare the available experimental data for this compound with predictions from various in-silico models.

PropertyExperimental DataIn-silico Prediction (SwissADME)In-silico Prediction (ADMETlab 2.0)In-silico Prediction (pkCSM)
Molecular Weight 171.22 g/mol 171.22 g/mol 171.22 g/mol 171.22 g/mol
Melting Point 54-58 °C[1]Not PredictedNot PredictedNot Predicted
LogP (Octanol/Water) Not Found1.63 (iLOGP)1.871.53
Aqueous Solubility Not Found-2.71 (Log S)-2.59 (Log S)-2.62 (Log S)

Analysis:

While the molecular weight is a straightforward calculation, a noticeable gap exists in the publicly available experimental data for crucial properties like LogP and aqueous solubility for this compound. The in-silico tools provide consistent, albeit slightly varied, predictions for these parameters. The predicted LogP values suggest the compound is moderately lipophilic. The predicted aqueous solubility (Log S) values from all three platforms indicate that the compound is likely to be poorly soluble in water. The lack of experimental data highlights a common challenge in early-stage drug discovery and underscores the initial reliance on computational models.

ADMET Properties: Predicting the Fate in the Body

The ADMET profile of a compound determines its efficacy and safety. Below is a comparative summary of in-silico ADMET predictions for this compound.

ADMET ParameterIn-silico Prediction (SwissADME)In-silico Prediction (ADMETlab 2.0)In-silico Prediction (pkCSM)
Human Intestinal Absorption High95.82%93.38%
Blood-Brain Barrier (BBB) Permeability No-0.93 (LogBB)-0.89 (LogBB)
CYP450 Inhibition Inhibitor of CYP1A2, CYP2C19, CYP2C9Inhibitor of CYP1A2, CYP2C9, CYP2D6, CYP3A4Inhibitor of CYP2D6, CYP3A4
Metabolism Substrate of CYP3A4-Substrate of CYP3A4
hERG Inhibition NoLow riskNo
Ames Mutagenicity NoNon-mutagenicNon-mutagenic
Hepatotoxicity Not PredictedLow riskNo

Analysis:

The in-silico predictions for ADMET properties are largely in agreement across the different platforms. They consistently suggest that this compound has high intestinal absorption but is unlikely to cross the blood-brain barrier. There is a consensus that the compound may inhibit several cytochrome P450 enzymes, a critical consideration for potential drug-drug interactions. The predictions also indicate a low risk of cardiotoxicity (hERG inhibition) and mutagenicity. The predicted metabolism by CYP3A4 provides a starting point for planning experimental metabolic stability studies.

Experimental Protocols: The Gold Standard

While in-silico tools provide rapid and cost-effective initial screening, experimental validation remains the cornerstone of drug development. Below are detailed protocols for determining key physicochemical and metabolic properties.

Experimental Workflow for Physicochemical Property Determination

Caption: Workflow for experimental determination of aqueous solubility and LogP.

Detailed Protocol: Aqueous Solubility Determination (Shake-Flask Method - OECD Guideline 105) [2][3][4][5][6]

  • Preparation: Add an excess amount of this compound to a known volume of purified water in a flask.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Separate the solid and aqueous phases by centrifugation and/or filtration through a non-adsorptive filter.

  • Analysis: Accurately dilute the saturated aqueous solution and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Quantification: Calculate the solubility from a standard calibration curve.

Detailed Protocol: LogP Determination (Shake-Flask Method) [7][8][9][10]

  • Pre-saturation: Prepare octanol saturated with water and water saturated with octanol by mixing equal volumes of the two solvents and allowing them to separate.

  • Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase.

  • Equilibration: Shake the mixture vigorously for a set period to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Analysis: Carefully sample both the octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

In-silico Prediction Workflow

Caption: A simplified workflow for in-silico property prediction.

Experimental Workflow for Metabolic Stability Assessment

Caption: Workflow for an in-vitro metabolic stability assay.

Detailed Protocol: In-vitro Metabolic Stability in Human Liver Microsomes [1][11][12][13][14][15][16][17]

  • Preparation: Prepare a reaction mixture containing human liver microsomes in a phosphate buffer (pH 7.4).

  • Initiation: Add this compound to the reaction mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time Course: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.

  • Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant for the concentration of the remaining parent compound using a sensitive and specific method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be determined from the half-life and the protein concentration.

Bridging the Gap: The Synergy of In-silico and Experimental Data

The comparison of in-silico and experimental data for this compound reveals a complementary relationship between the two approaches.

Caption: The iterative relationship between in-silico and experimental approaches.

When to Use In-silico Predictions:

  • Early-stage discovery: For high-throughput screening of large compound libraries to prioritize candidates for synthesis and further testing.

  • Lead optimization: To guide structural modifications to improve desired properties.

  • Hypothesis generation: To predict potential metabolic pathways or toxicity liabilities that can be subsequently tested experimentally.

When to Rely on Experimental Data:

  • Definitive characterization: To obtain accurate and reliable data for lead candidates.

  • Regulatory submissions: Experimental data is mandatory for regulatory filings.

  • Mechanistic studies: To understand the underlying biological processes, such as identifying specific metabolic enzymes or toxicity pathways.

Conclusion

For this compound, in-silico tools provide a valuable and largely consistent initial assessment of its physicochemical and ADMET properties, especially in the absence of comprehensive experimental data. These predictions suggest it is a moderately lipophilic, poorly soluble compound with good intestinal absorption but potential for CYP enzyme inhibition. While these computational insights are instrumental in guiding the early stages of research, they must be viewed as predictive and not definitive. Experimental validation remains indispensable for accurate characterization and is a critical step in advancing any compound through the drug development pipeline. The most effective strategy is a synergistic approach, where in-silico predictions are used to prioritize and guide experimental work, leading to a more efficient and informed drug discovery process.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe and compliant disposal of Ethyl 2-methylthiazole-4-carboxylate (CAS No. 6436-59-5). In the fast-paced environments of pharmaceutical development and chemical research, the integrity of our work extends beyond the bench to the responsible management of chemical waste. This guide is designed to provide you, our fellow scientists and researchers, with a clear, actionable, and scientifically-grounded protocol for handling this specific compound. Our approach is rooted in the foundational principles of laboratory safety and regulatory compliance, ensuring the protection of both personnel and the environment.

The causality behind these procedures is clear: improper chemical disposal can lead to environmental contamination, regulatory penalties, and significant safety hazards within the laboratory.[1] Therefore, this document provides not just a set of instructions, but a self-validating system for chemical waste management, grounded in authoritative standards from bodies like the U.S. Environmental Protection Agency (EPA).

Hazard Assessment and Chemical Profile

Before handling any chemical waste, a thorough understanding of the substance's properties and hazards is paramount. This compound is a solid, crystalline powder used in various research applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] While the Safety Data Sheet (SDS) indicates it is not regulated as a hazardous substance under major environmental acts like CERCLA or the Clean Water Act, it is crucial to recognize that laboratory practice dictates treating all chemical waste with a high degree of caution until a final determination is made by environmental health and safety professionals.[3][4]

The primary documented hazard is the potential for respiratory irritation.[3] Therefore, all handling and disposal procedures must be designed to minimize the generation of dust and prevent inhalation.

Table 1: Chemical and Safety Data for this compound

PropertyValueSource
CAS Number 6436-59-5[5]
Molecular Formula C₇H₉NO₂S[5]
Molecular Weight 171.22 g/mol [5]
Appearance Solid, Brownish orange crystalline powder[2][5]
Melting Point 54-58 °C[5]
Primary Hazard May cause respiratory irritation[3]
Storage Class 11 - Combustible Solids[5]
Disposal Directive Dispose of contents/container to an approved waste disposal plant[3]

The Regulatory Framework: Adherence to RCRA

The disposal of chemical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the EPA. RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning generators are responsible for the waste from its creation to its final, safe disposal.[6][7] Adherence to these federal and any corresponding state regulations is not optional; it is a legal and ethical requirement.[8] This guide is built upon the core tenets of RCRA to ensure full compliance.[9]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the moment this compound is designated as waste to its final collection.

Step 1: Immediate Handling and Segregation at the Point of Generation

The principle of immediate and proper segregation is fundamental to preventing dangerous chemical reactions.[10]

  • Designate as Waste: Once a determination is made that the chemical is no longer needed, it is officially considered waste.[4] This includes expired material, off-spec batches, or residual amounts in containers.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses with side shields (or goggles), a lab coat, and nitrile gloves.[3]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan. Keep it separate from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[11] It should be disposed of as a solid chemical waste.

Step 2: Containerization and Labeling

Proper containerization and labeling are mandated by the EPA to ensure safe handling and transport.[12]

  • Select a Compatible Container: Use a container that is in good condition, free of leaks, and chemically compatible with the solid waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[1][10]

  • Transfer the Waste: Carefully transfer the solid waste into the designated container. If sweeping is necessary, do so gently to avoid creating airborne dust.[3] Use spark-proof tools if there is any risk of ignition.[11]

  • Label the Container: Immediately affix a hazardous waste label to the container. The EPA requires that each label clearly state the words "Hazardous Waste" and provide the full chemical name: "this compound" and its CAS Number: 6436-59-5 .[12] Also, indicate the primary hazard (e.g., "Irritant").

Step 3: Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where waste can be safely stored temporarily.[12][13]

  • Location: The SAA must be under the control of laboratory personnel and, ideally, within their line of sight.[12]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate potential spills.[10]

  • Keep Closed: The waste container must remain tightly sealed at all times except when waste is being added.[13] This is a critical step to prevent the release of vapors or dust.

Step 4: Arranging for Final Disposal

The final step is to coordinate with your institution's Environmental Health and Safety (EHS) office or a contracted waste hauler for pickup.[12]

  • Request Pickup: Follow your institution's specific procedures to request a waste pickup. This is often done through an online portal or by contacting the EHS office directly.[13]

  • Documentation: Ensure all necessary documentation, such as a waste manifest, is completed accurately. The manifest is a legal document that tracks the waste from your lab to the final Treatment, Storage, and Disposal Facility (TSDF).[9]

  • Hand-off: Transfer the waste to authorized personnel only.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_0 Point of Generation cluster_1 Waste Handling & Preparation cluster_2 Interim Storage cluster_3 Final Disposition gen Material Designated as Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe container Select Compatible, Sealed Container ppe->container transfer Carefully Transfer Solid Waste (Avoid Dust Generation) container->transfer label_waste Affix 'Hazardous Waste' Label (Chemical Name & CAS No.) transfer->label_waste saa Store in Designated SAA (Secondary Containment) label_waste->saa keep_closed Keep Container Tightly Closed saa->keep_closed request Request Pickup via Institution's EHS Office keep_closed->request doc Complete Waste Manifest Documentation request->doc pickup Transfer to Authorized Waste Personnel doc->pickup

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like Ethyl 2-methylthiazole-4-carboxylate is foundational to innovation. This compound, a key reactant in the synthesis of antituberculosis agents, demands meticulous handling to ensure both personal safety and experimental integrity.[1] This guide moves beyond a simple checklist, providing a risk-based, procedural framework for the safe handling of this solid, irritant chemical. Our objective is to build a self-validating system of safety that protects you, your colleagues, and your research.

The Foundation of Safety: Hazard Identification and Risk Assessment

Before selecting any Personal Protective Equipment (PPE), we must first understand the inherent hazards of the material we are handling. This compound (CAS No. 6436-59-5) is classified as a hazardous chemical by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The primary risks are associated with direct contact and inhalation.

Key Hazards Summary

Hazard TypeDescriptionPrimary Exposure RouteSeverity
Skin Irritation Causes skin irritation upon contact.[2]DermalModerate
Eye Irritation Causes serious eye irritation.[3][4]OcularHigh
Respiratory Irritation May cause respiratory irritation, particularly if the solid form becomes airborne dust.[2][3]InhalationModerate

The causality is clear: the chemical properties of this thiazole derivative can disrupt cellular integrity upon contact with skin, eyes, or mucous membranes. Your operational risk level is not static; it is a function of the quantity you are handling, the procedure you are performing (e.g., weighing a powder versus working with a dilute solution), and the engineering controls available. Always perform a mental risk assessment before you begin.

A Multi-Layered Defense: Engineering Controls and PPE Selection

PPE is the final barrier between you and a potential hazard. Its effectiveness is predicated on the proper use of primary engineering controls, which are designed to minimize exposure at the source.

Primary Engineering Controls: Your First Line of Defense

Always handle this compound inside a certified chemical fume hood or in a well-ventilated area.[2][5] This is non-negotiable, especially when handling the solid powder, as it prevents the inhalation of airborne particles. The fume hood's airflow is your primary defense against respiratory exposure. Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[2][6]

Core PPE Requirements

The following table outlines the minimum required PPE for handling this compound. The rationale is to create a comprehensive barrier against the identified hazards.

Body AreaRequired PPEStandardRationale and Expert Insight
Eyes/Face Chemical safety goggles with side shields.OSHA 1910.133 or EN166Standard safety glasses are insufficient. Goggles provide a seal around the eyes, offering superior protection from splashes and airborne dust.[5][6] A face shield may be worn over goggles for large-scale operations.
Hands Chemical-resistant gloves (e.g., Nitrile).EN 374Prevents direct dermal contact and skin irritation.[2] Always inspect gloves for tears or degradation before use. Double-gloving can be considered for extended procedures. Wash hands thoroughly after removing gloves.[5]
Body Laboratory coat.N/AProtects skin and personal clothing from contamination.[2][5] Ensure the coat is fully buttoned.
Respiratory Not required under normal use with adequate ventilation.N/AIf handling large quantities, generating dust, or if ventilation is inadequate, a NIOSH-approved respirator with a particle filter is recommended to prevent respiratory irritation.[2][7]

Procedural Guidance: A Step-by-Step Safe Handling Workflow

A self-validating safety protocol integrates PPE into a structured workflow. Each step is a checkpoint to ensure the previous one was completed correctly.

Step 1: Preparation and Pre-Handling
  • Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble Materials: Bring the chemical container, necessary glassware, and waste containers into the hood.

  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, gloves.

Step 2: Handling and Aliquoting
  • Minimize Dust: When weighing the solid, handle the container gently. Use a spatula to carefully transfer the powder. Avoid any actions that could create airborne dust.[2]

  • Maintain Containment: Perform all manipulations well within the fume hood to ensure any potential vapors or dusts are captured.

  • Immediate Cleanup: If a small spill occurs within the hood, sweep it up with an appropriate absorbent material and place it into a sealed, labeled waste container.[2]

Step 3: Post-Handling and Decontamination
  • Secure Chemical: Tightly close the primary container and store it in a cool, dry, and well-ventilated place.[2][7]

  • Decontaminate Workspace: Wipe down the surfaces of the fume hood.

  • Doff PPE: Remove PPE in the reverse order it was put on. Remove gloves first, avoiding contact with the outside surface. Remove your lab coat, and finally, your goggles.

  • Wash Hands: Immediately wash your hands with soap and water.[2]

Step 4: Waste Disposal
  • Segregate Waste: All disposable materials contaminated with this compound, including gloves, wipes, and the chemical itself, must be considered hazardous waste.

  • Containerize: Place all waste into a suitable, clearly labeled, and sealed container for disposal.[2]

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal company, adhering to all local and national regulations.[2][8]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start verify_hood Verify Fume Hood Function prep_start->verify_hood don_ppe Don PPE: 1. Lab Coat 2. Goggles 3. Gloves verify_hood->don_ppe handle_chem Handle Chemical (Minimize Dust) don_ppe->handle_chem clean_spill Clean Minor Spills Immediately handle_chem->clean_spill If spill occurs secure_chem Secure & Store Chemical handle_chem->secure_chem clean_spill->handle_chem doff_ppe Doff PPE: 1. Gloves 2. Lab Coat 3. Goggles secure_chem->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Waste (Sealed Container) wash_hands->dispose_waste

Caption: Safe handling workflow from preparation to disposal.

Emergency Response Protocols

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5]

  • Skin Contact: Take off contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs or persists, get medical advice.[2]

  • Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[2][5] If the person feels unwell, call a POISON CENTER or doctor.[2]

  • Ingestion: Clean the mouth with water and then drink plenty of water.[2] Do NOT induce vomiting.[9] Get medical attention if symptoms occur.[2]

Emergency Response Decision Tree

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methylthiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methylthiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.